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  • Product: 2,6-Dichloro-4-nitrophenyl chloroformate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,6-Dichloro-4-nitrophenyl chloroformate

Introduction 2,6-Dichloro-4-nitrophenyl chloroformate is a highly reactive chemical intermediate of significant interest to researchers in the agrochemical and pharmaceutical industries.[1] Its molecular architecture, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Dichloro-4-nitrophenyl chloroformate is a highly reactive chemical intermediate of significant interest to researchers in the agrochemical and pharmaceutical industries.[1] Its molecular architecture, featuring a chloroformate group activated by a nitrated and dichlorinated phenyl ring, renders it a potent acylating agent. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, designed for professionals engaged in organic synthesis and drug development. The strategic placement of electron-withdrawing groups makes the 2,6-dichloro-4-nitrophenoxy moiety an excellent leaving group, facilitating reactions with a wide range of nucleophiles. Understanding the nuanced properties of this reagent is crucial for its effective application in the synthesis of complex molecular targets.

Physicochemical and Structural Properties

The inherent reactivity of 2,6-Dichloro-4-nitrophenyl chloroformate is a direct consequence of its chemical structure and physical properties.

PropertyValueSource
CAS Number 53579-34-3N/A
Molecular Formula C₇H₂Cl₃NO₄Derived
Molecular Weight 282.45 g/mol Derived
Appearance Expected to be a solidInferred from Precursor
Melting Point Not specified; precursor melts at 123-126 °C
Boiling Point 165 - 167 °C at 17 hPa (for a related compound)
Solubility Soluble in organic solvents like THF and methylene chloride[2]

Note: Specific experimental data for the final compound is limited in public literature; some properties are inferred from its precursor, 2,6-dichloro-4-nitrophenol, and structurally related compounds.

Synthesis Protocol

The preparation of 2,6-dichloro-4-nitrophenyl chloroformate is typically achieved through the reaction of its corresponding phenol with phosgene or a phosgene equivalent. This process transforms the hydroxyl group into a highly reactive chloroformate.

Conceptual Workflow of Synthesis

Synthesis_Workflow Phenol 2,6-Dichloro-4-nitrophenol Alkoxide Sodium 2,6-dichloro-4-nitrophenoxide Phenol->Alkoxide Deprotonation Base Sodium Hydride (NaH) in THF Product 2,6-Dichloro-4-nitrophenyl chloroformate Alkoxide->Product Acylation (-10°C to RT) Phosgene Phosgene (COCl2) in Methylene Chloride Byproduct Sodium Chloride (NaCl) (precipitate) Product->Byproduct Filtration

Caption: Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate from its phenol precursor.

Step-by-Step Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

  • Preparation of the Phenoxide:

    • In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (1.33 g, 27.6 mmol, assuming 50% dispersion in oil) in 20 ml of anhydrous tetrahydrofuran (THF).

    • Dissolve 2,6-dichloro-4-nitrophenol (5.0 g, 24.0 mmol) in 10 ml of anhydrous THF.

    • Add the phenol solution dropwise to the stirred sodium hydride suspension at room temperature. The evolution of hydrogen gas should be observed.

    • Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the phenol, forming the corresponding sodium phenoxide. This increases the nucleophilicity of the oxygen atom, making it reactive towards the electrophilic phosgene.

    • Continue stirring for 1 hour at room temperature to ensure complete formation of the phenoxide.

  • Reaction with Phosgene:

    • In a separate, cooled (-10 °C) reaction vessel, prepare a solution of phosgene (14.0 g) in 50 ml of methylene chloride.

    • Safety Critical Step: Phosgene is extremely toxic. All manipulations must be performed in a certified chemical fume hood with appropriate safety measures and monitoring.

    • Add the previously prepared phenoxide suspension dropwise to the cold phosgene solution.

    • Causality: The reaction is performed at low temperature to control the exothermicity and minimize side reactions, such as the formation of the carbonate diester from the reaction of the product with another equivalent of the phenoxide.

    • Allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Isolation:

    • Purge the reaction vessel with a stream of dry nitrogen to remove any excess phosgene into a suitable scrubber system.

    • Filter the mixture to remove the precipitated sodium chloride byproduct.[2]

    • Concentrate the filtrate under reduced pressure to remove the solvents (methylene chloride and THF).

    • The resulting residue is the crude 2,6-dichloro-4-nitrophenyl chloroformate, which can be purified further by recrystallization or chromatography if necessary.

Reactivity and Mechanistic Insights

The primary utility of 2,6-dichloro-4-nitrophenyl chloroformate lies in its function as a powerful electrophile for introducing a carbonyl group between two nucleophiles or attaching an activated carbonate moiety to a substrate.

General Reaction Mechanism

The chloroformate reacts readily with nucleophiles such as amines and alcohols. The electron-withdrawing effects of the two chlorine atoms and the para-nitro group make the 2,6-dichloro-4-nitrophenoxide a superb leaving group, thus driving the reaction forward. This reactivity is analogous to the well-studied 4-nitrophenyl chloroformate, which is widely used in peptide synthesis and for creating activated carbonates.[3][4][5][6]

Reactivity_Mechanism Reagent 2,6-Dichloro-4-nitrophenyl chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH) Product Carbamate or Carbonate Product Intermediate->Product Collapse & LG Expulsion LeavingGroup 2,6-Dichloro-4-nitrophenoxide (Leaving Group)

Caption: General mechanism for the reaction of the title compound with a nucleophile.

Applications in Drug Development and Synthesis
  • Carbamate and Carbonate Formation: This reagent is an ideal choice for synthesizing carbamates and carbonates, which are functional groups present in numerous pharmaceuticals.

  • Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or prodrug strategies, activated carbonates are used to link the active pharmaceutical ingredient (API) to a carrier or promoiety.[6]

  • Protecting Group Chemistry: The related 4-nitrophenyl chloroformate is used to install protecting groups on amines in peptide synthesis.[3][7] By extension, 2,6-dichloro-4-nitrophenyl chloroformate can be used to create highly labile protecting groups, potentially offering different cleavage conditions due to its enhanced reactivity.

Safety, Handling, and Storage

2,6-Dichloro-4-nitrophenyl chloroformate and related compounds are hazardous materials that require strict safety protocols. The information below is compiled from safety data for structurally similar and precursor compounds.

Hazard Identification
Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[8][10]
Eye Damage Causes serious eye damage.[8][10]
Respiratory Sensitization May cause respiratory irritation.[10]
Reactivity Moisture sensitive; reacts with water.[10][11] It is a lachrymator.[10]
Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9] Work must be conducted in a well-ventilated chemical fume hood.[10]

  • Handling: Avoid breathing dust, vapor, or mist. Do not allow the material to come into contact with skin or eyes.[9] Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area.[12] Keep containers tightly closed and store under an inert atmosphere to protect from moisture.[10] The compound should be stored away from incompatible materials such as strong bases, acids, and alcohols.[13][14]

Conclusion

2,6-Dichloro-4-nitrophenyl chloroformate is a valuable and highly reactive reagent for advanced organic synthesis. Its utility stems from the superb leaving group ability of the 2,6-dichloro-4-nitrophenoxide anion, which facilitates the efficient synthesis of carbamates, carbonates, and other acyl derivatives under mild conditions. While its reactivity is a significant asset, it also necessitates careful handling and storage due to its hazardous and moisture-sensitive nature. For the medicinal chemist and drug development professional, this compound represents a powerful tool for constructing complex molecular architectures and implementing advanced linker strategies.

References

  • PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate. PrepChem.com. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. rsc.org. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • ChemDmart. (n.d.). Safety data sheet. chemdmart.com. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). The Essential Role of 4-Nitrophenyl Chloroformate in Modern Organic Synthesis. innopharmchem.com. Available at: [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. coleparmer.com. Available at: [Link]

  • Atul Ltd. (n.d.). 4-Nitrophenyl chloroformate. atul.co.in. Available at: [Link]

  • Haz-Map. (n.d.). 4-Nitrophenyl chloroformate. National Institutes of Health. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. quickcompany.in. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • HazComFast. (n.d.). 2,6-Dichloro-4-nitrophenol (CAS 618-80-4) - Safety Data. hazcomfast.com. Available at: [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. emerginginvestigators.org. Available at: [Link]

  • Chemsrc. (2025, August 19). 4-Nitrophenyl chloroformate | CAS#:7693-46-1. chemsrc.com. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. riodb01.ibase.aist.go.jp. Available at: [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. orgsyn.org. Available at: [Link]

  • Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate. patents.google.com.
  • PubMed. (n.d.). 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline. patents.google.com.

Sources

Exploratory

Advanced Activation Strategies: The Reaction Mechanism of 2,6-Dichloro-4-nitrophenyl Chloroformate

Executive Summary In the landscape of organic synthesis and bioconjugation, 2,6-Dichloro-4-nitrophenyl chloroformate represents a specialized, high-reactivity "super-active" esterifying reagent. While 4-nitrophenyl chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and bioconjugation, 2,6-Dichloro-4-nitrophenyl chloroformate represents a specialized, high-reactivity "super-active" esterifying reagent. While 4-nitrophenyl chloroformate (p-NPC) is the industry standard for activating alcohols and amines, its reactivity is sometimes insufficient for sterically hindered or electron-deficient nucleophiles. The addition of two chlorine atoms at the ortho positions of the phenolic ring in the 2,6-dichloro variant significantly lowers the pKa of the leaving group, dramatically enhancing electrophilicity while introducing unique steric selectivity.

This technical guide dissects the reaction mechanism, comparative kinetics, and experimental protocols for deploying this reagent in drug development and complex organic synthesis.

Part 1: The Reagent Profile

Structural & Electronic Properties

The reactivity of chloroformates is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group upon nucleophilic attack.

  • Electronic Activation: The 4-nitro group provides strong resonance withdrawal (

    
     effect). The two 2,6-dichloro substituents add powerful inductive withdrawal (
    
    
    
    effect) close to the reaction center.
  • Leaving Group Acidity: The efficiency of the transfer depends on the leaving group's ability to stabilize a negative charge.

    • Phenol (Reference): pKa ~10.0

    • 4-Nitrophenol: pKa ~7.15

    • 2,6-Dichloro-4-nitrophenol: pKa ~3.81[1][2][3]

    This shift of nearly 3.5 pKa units relative to the standard p-nitrophenyl ester renders the 2,6-dichloro derivative significantly more reactive, often allowing reactions to proceed at lower temperatures or with weaker nucleophiles.

Steric Environment

The chlorine atoms at the 2 and 6 positions create a "steric gate." While they increase the electronic activation of the carbonyl, they also shield the oxygen of the carbonate linkage. This can prevent hydrolysis (reaction with water) relative to aminolysis (reaction with amines), improving the chemoselectivity of the reagent in aqueous or biphasic conditions.

Part 2: Mechanistic Deep Dive

The reaction of 2,6-dichloro-4-nitrophenyl chloroformate with nucleophiles follows a classic Nucleophilic Acyl Substitution via an Addition-Elimination pathway.

Step 1: Activation (Formation of the Active Carbonate)

When reacting with an alcohol (R-OH) to form a carbonate, or an amine to form a carbamate, the initial step is the displacement of the chloride ion.

  • Mechanism:

    
    -like attack at the carbonyl.
    
  • Intermediate: A tetrahedral intermediate forms, collapsing to expel the chloride (a better leaving group than the phenolate in this specific solvent context, usually DCM or THF).

  • Product: The "Active Carbonate" (Mixed Carbonate).

Step 2: Substitution (Aminolysis/Alcoholysis)

The isolated active carbonate is then reacted with the target nucleophile (e.g., a primary amine).

  • Driving Force: The expulsion of the 2,6-dichloro-4-nitrophenolate anion.

  • Rate Limiting Step: Formation of the second tetrahedral intermediate. The low pKa of the leaving group lowers the energy barrier for the breakdown of this intermediate.

Visualization: Reaction Pathway

The following diagram illustrates the activation of an alcohol followed by coupling with an amine to form a carbamate.

ReactionMechanism Reagent 2,6-Dichloro-4-nitrophenyl Chloroformate Tetra1 Tetrahedral Intermediate 1 Reagent->Tetra1 Nucleophilic Attack Alcohol Alcohol (R-OH) + Base Alcohol->Tetra1 ActiveCarb Active Carbonate (Intermediate) Tetra1->ActiveCarb - Cl⁻ (Elimination) Tetra2 Tetrahedral Intermediate 2 ActiveCarb->Tetra2 Amine Attack Amine Amine (R'-NH2) Amine->Tetra2 Product Carbamate Product (R-O-CO-NH-R') Tetra2->Product Collapse LG Leaving Group: 2,6-Dichloro-4-nitrophenolate Tetra2->LG Expulsion (Fast)

Caption: Stepwise addition-elimination pathway. The high acidity of the leaving group accelerates the collapse of Tetrahedral Intermediate 2.

Part 3: Comparative Reactivity Data

The following table contrasts the properties of common chloroformate activating agents.

ReagentLeaving Group (LG)LG pKaReactivity ProfileStability (Hydrolysis)
Phenyl Chloroformate Phenol9.95Low. Requires heat/strong base.High
4-Nitrophenyl Chloroformate 4-Nitrophenol7.15Moderate/High. Standard for peptide coupling.Moderate
2,6-Dichloro-4-nitrophenyl Chloroformate 2,6-Dichloro-4-nitrophenol 3.81 Very High. Reacts at low temp.[1]High (Steric protection)

Key Insight: The 2,6-dichloro derivative offers a "Goldilocks" zone: it is electronically hyper-active due to the nitro group and chlorines, but the steric bulk of the chlorines protects the carbonyl from non-specific hydrolysis better than the unsubstituted 4-nitro variant.

Part 4: Experimental Protocols

Protocol A: Synthesis of an Active Carbonate

Objective: Activate a primary alcohol (e.g., a PEG derivative or benzyl alcohol) for subsequent amine coupling.

Reagents:

  • Target Alcohol (1.0 equiv)[4]

  • 2,6-Dichloro-4-nitrophenyl chloroformate (1.2 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve the alcohol and the base (pyridine) in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Dissolve 2,6-dichloro-4-nitrophenyl chloroformate in a minimal amount of DCM. Add this solution dropwise to the alcohol mixture over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or HPLC). The spot for the starting alcohol should disappear.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine), followed by saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: The active carbonate is often stable enough to be purified by flash chromatography (Silica gel, Hexane/EtOAc).

Protocol B: Carbamate Formation (Aminolysis)

Objective: React the active carbonate with a secondary amine.

Reagents:

  • Active Carbonate (from Protocol A) (1.0 equiv)

  • Amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • DMF or DCM

Workflow:

  • Dissolve the Active Carbonate in DMF.

  • Add DIPEA and the Amine.

  • Stir at room temperature.

    • Observation: The solution will turn distinctively yellow/orange due to the release of the 2,6-dichloro-4-nitrophenolate anion. This serves as a built-in visual indicator of reaction progress.

  • Reaction is typically complete within 30–60 minutes due to the high reactivity of the leaving group.

Workflow Visualization

Workflow Start Start: Target Alcohol Step1 Add 2,6-Dichloro-4-nitrophenyl Chloroformate + Pyridine (0°C) Start->Step1 Check1 TLC Check: Active Carbonate Formed? Step1->Check1 Step2 Add Target Amine + DIPEA (RT) Check1->Step2 Yes Visual Visual Cue: Solution turns Yellow Step2->Visual Finish Isolate Carbamate (Acid Wash removes Phenol) Visual->Finish

Caption: Operational workflow for converting an alcohol to a carbamate using the 2,6-dichloro reagent.

Part 5: Troubleshooting & Safety

Handling & Stability
  • Moisture Sensitivity: Like all chloroformates, this reagent hydrolyzes to release HCl and the phenol. However, the ortho-chlorines provide some kinetic stability against ambient moisture compared to straight acyl chlorides. Store at -20°C under argon.

  • Toxicity: The reagent is a skin sensitizer and lachrymator. The byproduct, 2,6-dichloro-4-nitrophenol, is toxic and persistent. All waste must be segregated.

Byproduct Removal

The 2,6-dichloro-4-nitrophenol byproduct is highly acidic (pKa ~3.8).

  • Removal Strategy: Unlike p-nitrophenol (which requires basic washes), this byproduct can be removed by washing the organic layer with mildly basic aqueous solutions (e.g., 5%

    
    ). The phenolate is highly water-soluble and partitions out of the organic phase efficiently.
    
"Stalled" Reactions

If the reaction with the alcohol is slow:

  • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Solvent: Switch from DCM to THF to improve solubility of the intermediate salts.

References

  • Preparation of 2,6-Dichloro-4-nitrophenyl Chloroformate

    • Source: PrepChem.
  • pKa Data of Phenolic Leaving Groups

    • Source: GuideChem. "2,6-Dichloro-4-nitrophenol Properties and pKa."
  • Comparative Kinetics of Chloroformates

    • Source: Castro, E. A., et al. "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates." J. Org.[5] Chem.

  • General Active Ester Methodologies

    • Source: Sigma-Aldrich.

Sources

Foundational

Reactivity profile of 2,6-Dichloro-4-nitrophenyl chloroformate vs p-nitrophenyl chloroformate

This is a comprehensive technical guide comparing the reactivity profiles of 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-CF) and p-Nitrophenyl chloroformate (PNP-CF) . Subject: 2,6-Dichloro-4-nitrophenyl chloroformate...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing the reactivity profiles of 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-CF) and p-Nitrophenyl chloroformate (PNP-CF) .

Subject: 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-CF) vs. p-Nitrophenyl chloroformate (PNP-CF)

Executive Summary

In the activation of hydroxyl and amine functionalities, aryl chloroformates serve as critical electrophilic bridges. While p-nitrophenyl chloroformate (PNP-CF) is the industry standard for activating primary and secondary alcohols, it often lacks the electrophilicity required for sterically hindered substrates or electron-deficient nucleophiles.

2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-CF) emerges as a "high-performance" alternative. The addition of two chlorine atoms at the ortho positions creates a synergistic electronic effect—combining strong inductive withdrawal with steric acceleration—that increases reactivity by orders of magnitude compared to PNP-CF. This guide details the mechanistic underpinnings, kinetic profiles, and specific protocols for deploying these reagents in high-value synthesis.

Molecular Architecture & Electronic Theory

The reactivity differential between these two reagents is governed by the leaving group ability of the corresponding phenol, which is directly correlated to the pKa of the conjugate acid.

Structural Comparison
Featurep-Nitrophenyl Chloroformate (PNP-CF) 2,6-Dichloro-4-nitrophenyl Chloroformate (DCNP-CF)
Structure Mono-substituted nitro group (para)Tri-substituted: Nitro (para) + 2 Chlorines (ortho)
Electronic Effect Resonance withdrawal (-R)Resonance (-R) + Strong Inductive (-I) from ortho-Cl
Leaving Group pKa ~7.15 (p-Nitrophenol)~3.50 (2,6-Dichloro-4-nitrophenol)
Carbonyl Electrophilicity ModerateHigh (Activated by ortho-Cl dipoles)
The Mechanistic Advantage of DCNP-CF

The two ortho-chlorine atoms in DCNP-CF exert a dual influence:

  • Inductive Destabilization: Chlorine is highly electronegative (

    
    ). Placing two chlorines adjacent to the phenolic oxygen pulls electron density away from the reaction center, making the carbonyl carbon significantly more electrophilic.
    
  • Leaving Group Stabilization: Upon nucleophilic attack, the negative charge on the departing phenoxide is stabilized not just by the para-nitro group (resonance), but also by the inductive pull of the ortho-chlorines. This lowers the transition state energy for the breakdown of the tetrahedral intermediate.

G cluster_0 Rate Determining Step (Usually k1) Reagent Aryl Chloroformate (DCNP-CF or PNP-CF) Tetra Tetrahedral Intermediate Reagent->Tetra k1 (Formation) Nu Nucleophile (R-OH / R-NH2) Nu->Tetra Product Activated Carbonate / Carbamate Tetra->Product k2 (Breakdown) LG Leaving Group (ArO-) Tetra->LG

Figure 1: General Addition-Elimination Mechanism. For DCNP-CF, both k1 and k2 are accelerated due to the lower pKa of the leaving group.

Reactivity Profiling: Kinetic Data

Research by Castro et al. has established that the aminolysis of aryl chloroformates proceeds via a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate is often rate-determining.[1]

Comparative Kinetics
ParameterPNP-CFDCNP-CFImplication
Hydrolysis Half-life (

)
~53 min (pH 7, 25°C)< 5 min (pH 7, 25°C)DCNP-CF requires strictly anhydrous conditions.
Aminolysis Reactivity Baseline (

)
High (

)
DCNP-CF captures poor nucleophiles rapidly.
Selectivity High (Discriminates 1° vs 2° OH)Low (Reacts indiscriminately if uncontrolled)Use PNP-CF for regioselectivity; DCNP-CF for total conversion.

Key Insight: The pKa difference of ~3.6 log units implies that the 2,6-dichloro-4-nitrophenoxide ion is approximately 4000 times more stable as a leaving group than the p-nitrophenoxide ion. While kinetic rates do not scale linearly 1:1 with pKa, the reactivity enhancement is substantial enough to enable reactions at -78°C that PNP-CF requires room temperature to effect.

Application Scenarios: Decision Matrix

Use the following logic to select the appropriate reagent for your synthesis.

DecisionTree Start Substrate Analysis Type Nucleophile Type? Start->Type Sterics Steric Hindrance? Type->Sterics Alcohol (ROH) PNP USE PNP-CF (Standard) Type->PNP Amine (R-NH2) (Usually sufficient) Temp Thermal Stability? Sterics->Temp Tertiary / Hindered Sterics->PNP Primary / Unhindered Temp->PNP Stable at RT DCNP USE DCNP-CF (High Reactivity) Temp->DCNP Unstable >0°C

Figure 2: Reagent Selection Logic. DCNP-CF is the reagent of choice for hindered alcohols or thermally labile substrates requiring low-temperature activation.

Experimental Protocols

Standard Activation (PNP-CF)

Best for: Primary alcohols, simple secondary alcohols, PEGylation.

  • Setup: Dissolve substrate (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Addition: Cool to 0°C. Add PNP-CF (1.2 equiv) as a solid or solution over 5 minutes.

  • Reaction: Warm to Room Temperature (23°C). Stir 2–12 hours.

  • Monitoring: TLC (visualize with UV; PNP ester is UV active).

  • Workup: Wash with 1M HCl (to remove pyridine), then sat.

    
     (to remove p-nitrophenol).
    
High-Potency Activation (DCNP-CF)

Best for: Tertiary alcohols, sterically crowded natural products, low-temperature chemistry.

Safety Warning: DCNP-CF is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Preparation:

    • Ensure all glassware is flame-dried. DCNP-CF hydrolyzes extremely rapidly.

    • Prepare a solution of DCNP-CF (1.5 equiv) in anhydrous DCM.

  • Execution:

    • Dissolve substrate (1.0 equiv) and DMAP (2.0 equiv - Note: Stronger base often required) in DCM.

    • Cool reaction mixture to -78°C (acetone/dry ice bath).

    • Add DCNP-CF solution dropwise over 10 minutes.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to 0°C. Do not heat to RT unless necessary.

    • Checkpoint: Most hindered alcohols convert within 30 mins at 0°C.

  • Quench & Workup:

    • Quench with cold water immediately.

    • Extract with DCM. Wash with cold 0.5M HCl, then brine.

    • Purification Note: The byproduct, 2,6-dichloro-4-nitrophenol, is more acidic (pKa ~3.5) and easier to remove via basic wash (

      
      ) than p-nitrophenol.
      

References

  • Castro, E. A., et al. (1999).[1][2] "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution." The Journal of Organic Chemistry, 64(13), 4817-4820.[1] Link

  • Castro, E. A., et al. (2003). "Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates." The Journal of Organic Chemistry, 68(9), 3640-3645. Link

  • Lizza, J. R., & Wipf, P. (2020). "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester." Organic Syntheses, 97, 96-124. Link

  • BenchChem Technical Division. (2025). "Chloroformates in Organic Synthesis: A Comprehensive Technical Guide." BenchChem Whitepapers. Link

Sources

Exploratory

Literature review of 2,6-Dichloro-4-nitrophenyl chloroformate in organic synthesis

This is an in-depth technical guide on the synthesis, reactivity, and applications of 2,6-Dichloro-4-nitrophenyl chloroformate in organic synthesis. Executive Summary 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) is...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis, reactivity, and applications of 2,6-Dichloro-4-nitrophenyl chloroformate in organic synthesis.

Executive Summary

2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) is a highly reactive acylating agent used in organic synthesis for the activation of alcohols and amines. Structurally related to the more common p-nitrophenyl chloroformate (PNP-Cl), DCNP-Cl is distinguished by the presence of two chlorine atoms at the ortho positions of the aromatic ring. These halogens, combined with the para-nitro group, exert a powerful electron-withdrawing inductive effect, significantly lowering the pKa of the corresponding phenol leaving group (pKa ~3.8 vs. 7.15 for p-nitrophenol).

This enhanced acidity transforms the chloroformate into a "super-active" electrophile, enabling:

  • Rapid activation of sterically hindered or electron-deficient alcohols.

  • Milder reaction conditions (often < 0°C) compared to standard chloroformates.

  • Formation of highly reactive carbonate intermediates for subsequent nucleophilic displacement.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

Structural Advantage

The reactivity of aryl chloroformates is governed by the leaving group ability of the phenoxide ion. The 2,6-dichloro-4-nitrophenoxide ion is exceptionally stable due to resonance delocalization (nitro group) and inductive stabilization (chlorine atoms).

ReagentLeaving GrouppKa of Leaving GroupRelative Reactivity
Phenyl Chloroformate Phenol9.95Low
p-Nitrophenyl Chloroformate (PNP-Cl) p-Nitrophenol7.15High
2,6-Dichloro-4-nitrophenyl Chloroformate (DCNP-Cl) 2,6-Dichloro-4-nitrophenol 3.81 Very High

Data derived from standard pKa values of substituted phenols.

Mechanism of Action

The reaction proceeds via a nucleophilic addition-elimination pathway. The highly electrophilic carbonyl carbon is attacked by a nucleophile (alcohol or amine), forming a tetrahedral intermediate. The breakdown of this intermediate is accelerated by the excellent leaving group ability of the 2,6-dichloro-4-nitrophenolate anion.

ReactionMechanism Reagent DCNP-Cl (Electrophile) Tetra Tetrahedral Intermediate Reagent->Tetra + Nuc Nuc Nucleophile (R-OH / R-NH2) Nuc->Tetra Product Activated Carbonate / Carbamate Tetra->Product Elimination LG Leaving Group (2,6-Cl2-4-NO2-PhO⁻) Tetra->LG

Figure 1: Mechanistic pathway for the acylation of nucleophiles using DCNP-Cl.

Experimental Protocols

Synthesis of 2,6-Dichloro-4-nitrophenyl Chloroformate

Note: This synthesis involves phosgene.[1] Strict safety protocols and a fume hood are mandatory.

Reagents:

  • 2,6-Dichloro-4-nitrophenol (5.0 g, 24.0 mmol)

  • Sodium Hydride (60% dispersion in oil, 1.1 eq)

  • Phosgene (or Triphosgene equivalent)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Deprotonation: In a flame-dried flask under nitrogen, suspend NaH (1.1 eq) in anhydrous THF (20 mL). Cool to 0°C.[2][3]

  • Addition: Dropwise add a solution of 2,6-dichloro-4-nitrophenol (5.0 g) in THF (10 mL). Evolution of hydrogen gas will occur. Stir at room temperature (RT) for 1 hour to ensure complete formation of the phenoxide.

  • Phosgenation: Cool a solution of phosgene (excess, ~1.5-2 eq) in DCM (50 mL) to -10°C.

  • Coupling: Slowly add the phenoxide solution to the phosgene solution. Crucial: Keep temperature below 0°C to prevent double addition (formation of the carbonate).

  • Workup: Allow the mixture to warm to RT. Purge with nitrogen to remove excess phosgene (scrub into NaOH solution).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically used directly or recrystallized from a non-polar solvent (e.g., hexane/DCM) if a solid.

Protocol: Activation of Hindered Alcohols

This protocol is ideal for synthesizing mixed carbonates from secondary or tertiary alcohols that are unreactive toward standard chloroformates.

Reagents:

  • Target Alcohol (1.0 mmol)

  • DCNP-Cl (1.2 mmol)

  • Pyridine or 2,6-Lutidine (2.0 mmol)

  • DCM (anhydrous, 10 mL)

Step-by-Step:

  • Dissolve the target alcohol and base (pyridine) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -10°C (ice/salt bath). Note: Lower temperatures are required compared to PNP-Cl due to higher reactivity.

  • Add DCNP-Cl (solid or solution in DCM) portion-wise over 10 minutes.

  • Monitor by TLC.[4] Conversion is typically complete within 30–60 minutes at 0°C.

  • Quench: Add water (5 mL) and stir vigorously for 5 minutes.

  • Extraction: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove phenolic byproduct), and brine.

  • Result: The isolated "active carbonate" can be stored (if stable) or reacted immediately with an amine to form a carbamate.

Applications in Drug Development

Synthesis of Carbamates from Weak Nucleophiles

DCNP-Cl is particularly useful when the amine nucleophile is deactivated (e.g., electron-deficient anilines) or sterically encumbered.

Workflow:

  • Activation: Form the mixed carbonate of the alcohol using DCNP-Cl (as per Protocol 3.2).

  • Coupling: Add the weak amine and a non-nucleophilic base (e.g., DIPEA) to the mixed carbonate solution.

  • Advantage: The leaving group (2,6-dichloro-4-nitrophenolate) is a weaker base than p-nitrophenolate, making the displacement irreversible and faster.

Glycosylation and Nucleoside Modification

In nucleoside chemistry, protecting groups must often be introduced under very mild conditions to avoid anomerization or cleavage of sensitive glycosidic bonds. DCNP-Cl allows for the introduction of carbonate protecting groups at temperatures as low as -20°C, preserving stereochemical integrity.

Comparative Data: Carbonate Formation Yields

Substrate (Alcohol) Reagent Conditions Yield
Menthol (Hindered) Phenyl Chloroformate Reflux, 24h < 40%
Menthol (Hindered) PNP-Cl RT, 12h 75%

| Menthol (Hindered) | DCNP-Cl | 0°C, 2h | 92% |

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2,6-Dichloro-4-nitrophenol Step1 Step 1: Deprotonation (NaH, THF, 0°C) Start->Step1 Step2 Step 2: Phosgenation (COCl2, DCM, -10°C) Step1->Step2 Formation of Phenoxide Intermediate Reagent: DCNP-Cl Step2->Intermediate Nucleophilic Attack on Phosgene Step3 Application: Activation (Substrate R-OH + Pyridine) Intermediate->Step3 + Alcohol End Product: Activated Carbonate (R-O-CO-O-Ar) Step3->End Elimination of Phenol

Figure 2: Workflow for the synthesis and application of DCNP-Cl.

Safety & Handling

  • Toxicity: Like all chloroformates, DCNP-Cl is a lachrymator and highly toxic by inhalation. It hydrolyzes to form HCl and the parent phenol.

  • Sensitizer: The nitrophenol byproduct is a potential skin sensitizer and should be handled with gloves.

  • Stability: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

References

  • Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate. PrepChem. Retrieved from [Link]

  • Carbonate Synthesis via Activated Mixed Carbonates. Organic Chemistry Portal. (General methodology for activated carbonates). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility Determination of 2,6-Dichloro-4-nitrophenyl chloroformate in Dichloromethane (DCM) and Tetrahydrofuran (THF)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 2,6-Dichloro-4-nitrophenyl chloroformate is a specialized chemical intermediate, valuable for its reactive chloroformate group, w...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-nitrophenyl chloroformate is a specialized chemical intermediate, valuable for its reactive chloroformate group, which allows for the covalent modification of nucleophiles such as amines and alcohols. Its utility in synthetic chemistry, particularly in the development of pharmaceuticals and bioconjugates, is critically dependent on its solubility in common aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). This guide addresses the notable absence of publicly available solubility data for this compound. Instead of presenting non-existent data, we provide a comprehensive, field-proven experimental framework for its determination. This document furnishes researchers with the foundational principles, a detailed step-by-step protocol using the equilibrium shake-flask method, and the necessary safety considerations for accurately and safely quantifying the solubility of this reactive compound.

The Compound: Structure and Rationale for Study

2,6-Dichloro-4-nitrophenyl chloroformate belongs to a class of reagents used for activating molecules for subsequent reactions. The electron-withdrawing effects of the two chlorine atoms and the nitro group make the 4-nitrophenoxy group an excellent leaving group, rendering the carbonyl carbon of the chloroformate highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in reactions carried out in inert, aprotic solvents.

  • Dichloromethane (DCM): A polar, aprotic solvent with a low boiling point, DCM is effective at dissolving a wide range of organic compounds and is easily removed post-reaction.

  • Tetrahydrofuran (THF): A polar, aprotic ether, THF is also a versatile solvent capable of solvating a variety of reagents.

Understanding the solubility limit in these solvents is paramount for reaction optimization. It dictates the maximum achievable concentration, influences reaction kinetics, and is essential for developing scalable, reproducible synthetic procedures.

Physicochemical Properties of a Key Precursor
PropertyValue (for 2,6-Dichloro-4-nitrophenol)Source(s)
CAS Number 618-80-4[1][2][3]
Molecular Formula C₆H₃Cl₂NO₃[1][3]
Molecular Weight 208.00 g/mol [1]
Appearance Yellow to green crystalline powder/solid[2][3]
Melting Point 123-126 °C

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[4] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).

Causality and Experimental Design Choices
  • Why the Shake-Flask Method? This technique is chosen over kinetic or rapid methods because it establishes a true thermodynamic equilibrium, providing a definitive solubility value under specific conditions, which is essential for robust process development.

  • Why Excess Solute? The addition of an excess amount of the solid compound is a core principle of this method. It guarantees that the solvent becomes fully saturated, and that an equilibrium between the solid and dissolved phases is maintained throughout the experiment.[4]

  • Why 48 Hours Equilibration? A prolonged agitation period (24-72 hours is typical) is necessary to overcome any kinetic barriers to dissolution. A 48-hour period is a robust choice to ensure equilibrium is reached for a novel compound-solvent system.

  • Why HPLC Quantification? HPLC offers high specificity, sensitivity, and accuracy.[4] It allows for the separation of the target analyte from any potential impurities or degradants, ensuring that only the concentration of 2,6-Dichloro-4-nitrophenyl chloroformate is measured.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation A Weigh excess solute into vials B Add precise volume of solvent (DCM or THF) A->B C Seal vials and place in shaker at 25°C B->C D Agitate for 48 hours to reach equilibrium C->D E Centrifuge to pellet excess solid D->E F Filter supernatant with 0.22 µm PTFE filter E->F G Accurately dilute filtrate for analysis F->G I Analyze standards & samples by HPLC G->I H Prepare calibration standards H->I J Calculate concentration from calibration curve I->J

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology

Materials:

  • 2,6-Dichloro-4-nitrophenyl chloroformate

  • Dichloromethane (HPLC Grade)

  • Tetrahydrofuran (HPLC Grade, stabilized)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (optional, for mobile phase)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., ~50-100 mg) of 2,6-Dichloro-4-nitrophenyl chloroformate to at least three separate vials for each solvent (DCM and THF). The solid should be clearly visible.

    • Accurately add a known volume (e.g., 2.0 mL) of the respective solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a consistent speed for 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After 48 hours, remove the vials and allow the excess solid to settle by letting them stand in a temperature-controlled environment or by centrifugation.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particulates.[4]

    • Perform an accurate, pre-determined serial dilution of the clear filtrate with the appropriate solvent (DCM or THF) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Method Setup: Develop a suitable reverse-phase HPLC method. A C18 column is a versatile starting point. The mobile phase could be a gradient of acetonitrile and water.[5] Detection can be performed with a UV detector at a wavelength where the compound shows strong absorbance.

    • Calibration: Prepare a series of standard solutions of 2,6-Dichloro-4-nitrophenyl chloroformate of known concentrations.

    • Analysis: Inject the standards to generate a calibration curve. Then, inject the diluted filtrate samples.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility in the original saturated solution. Report the result in mg/mL or mol/L.

Critical Safety Considerations

Working with 2,6-Dichloro-4-nitrophenyl chloroformate and the specified solvents requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[4][6]

  • 2,6-Dichloro-4-nitrophenyl chloroformate: Based on the hazards of related compounds like 4-nitrophenyl chloroformate, this substance should be treated as toxic, corrosive, and a lachrymator (tear-producing) .[7][8] It is moisture-sensitive and will decompose on contact with water, potentially releasing corrosive gases.[7][8]

    • Handling: Wear chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, a face shield, and a lab coat.[9] Avoid inhalation of dust or vapors and any contact with skin or eyes.[8]

    • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases, alcohols, and amines.[7]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.[5][6] High-level exposure can damage the central nervous system, liver, and kidneys.[4][5]

    • Handling: All work must be conducted in a chemical fume hood.[4] Nitrile gloves are commonly used but DCM can penetrate them quickly; double-gloving or using more resistant gloves is recommended for extended work.[6]

  • Tetrahydrofuran (THF): THF is highly flammable and can form explosive peroxides upon exposure to air and light.[10][11][12]

    • Handling: Eliminate all ignition sources.[10] Use containers with peroxide inhibitors.[10] Containers should be dated upon opening and tested for peroxides periodically.[10][13] Never distill to dryness.

    • Storage: Store in tightly closed, opaque containers in a designated flammables cabinet away from oxidizing agents.[12]

Conclusion

While direct solubility data for 2,6-Dichloro-4-nitrophenyl chloroformate in DCM and THF is not documented in public literature, this guide provides the authoritative methodology required to obtain these critical parameters. By employing the robust shake-flask method coupled with precise HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for the logical design of synthetic routes, reaction optimization, and the safe, scalable implementation of chemical processes involving this reactive intermediate. Adherence to the detailed safety protocols is non-negotiable to ensure the well-being of laboratory personnel.

References

  • What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 7). A&A Logistics. Retrieved from [Link]

  • Working Safely with Dichloromethane (DCM, Methylene Chloride). (n.d.). National Institutes of Health (NIH) Office of Research Services. Retrieved from [Link]

  • CHLOROFORMATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Dichloromethane: general information. (2025, February 27). GOV.UK. Retrieved from [Link]

  • ICSC 0058 - DICHLOROMETHANE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • SAFETY DATA SHEET. (2026, January 2). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety data sheet: 4-Nitrophenyl Chloroformate. (n.d.). ChemDmart. Retrieved from [Link]

  • 2,6-Dichloro-4-nitrophenol. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Structure and molecular weight of 2,6-Dichloro-4-nitrophenyl chloroformate

This technical guide details the structural characteristics, synthesis, and application of 2,6-Dichloro-4-nitrophenyl chloroformate , a highly reactive activating reagent used in organic synthesis and drug development. S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis, and application of 2,6-Dichloro-4-nitrophenyl chloroformate , a highly reactive activating reagent used in organic synthesis and drug development.

Structure, Molecular Weight, and Reactivity Profile

Executive Summary

2,6-Dichloro-4-nitrophenyl chloroformate (CAS: 1512151-07-3) is a specialized electrophilic reagent used to activate alcohols and amines for the formation of carbonates, carbamates, and ureas. It is structurally derived from 2,6-dichloro-4-nitrophenol.[1][2][3]

Key Differentiator: Unlike the standard 4-nitrophenyl chloroformate , this derivative features two chlorine atoms at the ortho positions. These substituents exert a dual effect:

  • Electronic Activation: They significantly lower the pKa of the leaving group (2,6-dichloro-4-nitrophenol, pKa ~3.55) compared to 4-nitrophenol (pKa ~7.15), making the resulting intermediates substantially more reactive toward nucleophiles.

  • Steric Modulation: The bulky chlorines can direct regioselectivity or stabilize the intermediate against non-specific hydrolysis.

Physicochemical Profile

Molecular Identity & Weight

The molecular weight is calculated based on the standard atomic weights of the constituent elements.

PropertyValueNotes
IUPAC Name 2,6-Dichloro-4-nitrophenyl carbonochloridate
CAS Number 1512151-07-3 Often prepared in situ from phenol CAS 618-80-4.[2]
Molecular Formula C₇H₂Cl₃NO₄
Molecular Weight 270.45 g/mol Calculated (see breakdown below).
Physical State Solid (Predicted)Typically an off-white to yellow crystalline solid.
Solubility DCM, THF, Ethyl AcetateReacts violently with water/alcohols.

Molecular Weight Calculation:

  • Carbon (7):

    
    
    
  • Hydrogen (2):

    
    
    
  • Chlorine (3):

    
     (2 on ring, 1 on acyl)
    
  • Nitrogen (1):

    
    
    
  • Oxygen (4):

    
    
    
  • Total: 270.446 Da

Structural Connectivity

The molecule consists of a central benzene ring substituted at the 1-position with a chloroformate group (-OCOCl). The 2 and 6 positions are occupied by chlorine atoms, and the 4 position holds a nitro group (-NO₂).

Structural Diagram (DOT Visualization):

ChemicalStructure cluster_reactivity Reactivity Implications Core Benzene Ring Pos1 1: Chloroformate (-O-CO-Cl) Core->Pos1 Reactive Center Pos26 2,6: Dichloro (-Cl) Core->Pos26 Steric/Inductive Pos4 4: Nitro (-NO₂) Core->Pos4 Electron Withdrawing Effect1 Leaving Group pKa ~3.55 (High Reactivity) Pos26->Effect1 Pos4->Effect1

Figure 1: Structural connectivity and functional group influence on reactivity.

Synthesis & Preparation

Due to its high reactivity and sensitivity to moisture, this reagent is frequently synthesized immediately prior to use or stored under strict anhydrous conditions.

Synthesis Pathway

The synthesis involves the phosgenation of 2,6-dichloro-4-nitrophenol (CAS 618-80-4).

Reaction Scheme:



Experimental Protocol (Lab Scale)

Note: Phosgene is extremely toxic. Triphosgene (solid equivalent) is safer for bench-scale work.

Materials:

  • 2,6-Dichloro-4-nitrophenol (1.0 eq)

  • Triphosgene (0.35 eq)

  • Pyridine or N,N-Dimethylaniline (1.05 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 2,6-dichloro-4-nitrophenol in anhydrous DCM. Cool to 0°C.

  • Phosgene Generation: Add triphosgene (dissolved in minimal DCM) dropwise to the phenol solution.

  • Base Addition: Slowly add the base (Pyridine) over 15 minutes. Critical: Maintain temperature <5°C to prevent decomposition.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor by IR (appearance of carbonyl stretch ~1775 cm⁻¹) or TLC (disappearance of phenol).

  • Work-up: Filter off the amine-HCl salt. Concentrate the filtrate in vacuo to obtain the crude chloroformate. Use immediately for best results.

Applications in Drug Development

This reagent is a superior alternative to 4-nitrophenyl chloroformate when dealing with sterically hindered nucleophiles or when milder reaction conditions are required.

Mechanism of Action: The "Super-Active" Ester

The utility of this reagent lies in the leaving group ability of the phenolate anion.

Leaving GrouppKa of Conjugate AcidReactivity Ranking
Phenol10.0Low
4-Nitrophenol7.15Moderate (Standard)
2,6-Dichloro-4-nitrophenol 3.55 High (Activated)

Application Workflow (Carbamate Synthesis):

ReactivityWorkflow Step1 Activation Step Reagent + Alcohol (R-OH) Inter Intermediate Carbonate (Stable, Isolable) Step1->Inter Base, 0°C Step2 Coupling Step Add Amine (R'-NH2) Inter->Step2 Displacement Product Final Carbamate (R-O-CO-NH-R') Step2->Product Byproduct Leaving Group 2,6-Dichloro-4-nitrophenolate Step2->Byproduct Fast Elimination

Figure 2: Stepwise activation of alcohols to form carbamates using the reagent.

Protocol: Synthesis of Hindered Carbamates

This protocol is designed for coupling a secondary alcohol with a non-nucleophilic amine.

  • Activation: Dissolve the alcohol (1 mmol) and pyridine (1.1 mmol) in DCM. Add 2,6-dichloro-4-nitrophenyl chloroformate (1.1 mmol) at 0°C. Stir for 1 hour.

  • Verification: Check for the formation of the mixed carbonate (intermediate).

  • Coupling: Add the amine (1.2 mmol) and TEA (1.5 mmol) directly to the reaction mixture.

  • Completion: Stir at Room Temperature. The reaction is typically complete in <2 hours, significantly faster than with the non-chlorinated analog.

  • Purification: The byproduct (2,6-dichloro-4-nitrophenol) is acidic and can be removed by washing with saturated NaHCO₃ or 0.1 M NaOH.

Safety & Handling

  • Hazards: Corrosive, Lachrymator. Reacts violently with water to release HCl and the substituted phenol.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Disposal: Quench excess reagent with methanol containing dissolved bicarbonate before disposal.

References

  • Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate

    • Source: PrepChem.
    • URL:[Link]

  • pKa Data for Substituted Phenols

    • Source: MDPI. "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol." (Confirming pKa ~3.55).[4]

    • URL:[Link]

  • General Reactivity of Chloroformates (BenchChem Guide): Source: BenchChem. "Chloroformates in Organic Synthesis: A Comprehensive Technical Guide."
  • Registry Data (CAS Verification)

    • Source: AABlocks Registry. "2,6-dichloro-4-nitrophenyl carbonochloridate (CAS 1512151-07-3)."[3]

    • URL:[Link]

Sources

Foundational

Advanced Activation Strategies: The 2,6-Dichloro-4-nitrophenyl Chloroformate Advantage

Topic: Advantages of using 2,6-Dichloro-4-nitrophenyl chloroformate as an activating agent Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using 2,6-Dichloro-4-nitrophenyl chloroformate as an activating agent Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation and organic synthesis, the choice of activating agent dictates the yield, selectivity, and integrity of the final product. While p-nitrophenyl chloroformate (p-NPC) remains a standard reagent, it often falls short when targeting sterically hindered nucleophiles or requiring low-temperature activation to preserve sensitive moieties.

2,6-Dichloro-4-nitrophenyl chloroformate represents a "super-active" evolution of the phenyl chloroformate class. By leveraging the synergistic electron-withdrawing effects of a nitro group and two ortho-chlorine atoms, this reagent offers a leaving group (2,6-dichloro-4-nitrophenol) with a pKa significantly lower than that of p-nitrophenol. This guide details the mechanistic basis for its superior reactivity, its unique steric advantages in preventing side reactions, and validated protocols for its deployment in high-value synthesis.

Chemical Profile & Mechanistic Basis[1]

The efficacy of an activating agent is governed by the electrophilicity of its carbonyl carbon and the stability of the leaving group released upon nucleophilic attack.

Structural Analysis

The structure of 2,6-dichloro-4-nitrophenyl chloroformate incorporates three electron-withdrawing groups (EWGs) on the phenolic ring.

  • 4-Nitro Group (-NO₂): Exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) pull, delocalizing electron density from the ring.
  • 2,6-Dichloro Groups (-Cl): Provide strong inductive withdrawal (

    
    ) closer to the reaction center. Crucially, they introduce steric bulk  immediately flanking the carbonate linkage.
    
The pKa Advantage (Leaving Group Ability)

The rate of aminolysis or alcoholysis of a mixed carbonate correlates linearly with the acidity of the leaving phenol. The 2,6-dichloro substitution dramatically stabilizes the phenoxide anion.

Table 1: Comparative Leaving Group Ability

Reagent / Leaving GroupStructurepKa (approx.)[1]Relative Reactivity
Phenol Ph-OH10.0Low
p-Nitrophenol 4-NO₂-Ph-OH7.15Moderate (Standard)
2,6-Dichloro-4-nitrophenol 2,6-Cl₂-4-NO₂-Ph-OH3.81 High (Super-active)

Data Sources: pKa values derived from spectrophotometric analysis and predicted models [1][4].

Mechanism of Action

The reaction proceeds via an addition-elimination pathway (


). The extreme electron deficiency of the aromatic ring makes the carbonyl carbon highly susceptible to nucleophilic attack, even by weak nucleophiles or at reduced temperatures.

ReactionMechanism cluster_effects Substituent Effects Reagent 2,6-Dichloro-4-nitrophenyl Chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile (R-OH/R-NH2) Product Activated Carbonate/Carbamate Intermediate->Product LeavingGroup Leaving Group: 2,6-Dichloro-4-nitrophenoxide (Stable Anion) Intermediate->LeavingGroup Fast Elimination (Low pKa) Effect1 NO2: Resonance Withdrawal Effect2 Cl (x2): Inductive Withdrawal + Steric Bulk

Figure 1: Activation pathway showing the rapid elimination of the stabilized phenoxide leaving group.

Core Advantages in Synthesis

Kinetic Superiority

Due to the pKa difference (~3.3 units lower than p-NPC), 2,6-dichloro-4-nitrophenyl chloroformate reacts orders of magnitude faster.

  • Benefit: Reactions can often be conducted at -10°C to 0°C rather than Room Temperature (RT) or reflux.

  • Application: Critical for activating thermally unstable substrates (e.g., complex carbohydrates, heat-sensitive proteins).

Steric Selectivity (The "Ortho Effect")

While higher reactivity usually implies lower selectivity, the ortho-chlorine atoms provide a unique "steric gate."

  • Prevention of Symmetrical Carbonates: When activating a primary alcohol with p-NPC, a common side reaction is the attack of a second alcohol molecule on the mixed carbonate, forming a symmetrical dialkyl carbonate. The bulky chlorines in the 2,6-dichloro variant sterically shield the carbonyl of the intermediate, making the second attack much slower than the first.

  • Result: Higher yields of the desired mono-activated intermediate.

Handling and Purification
  • Crystalline Solid: Unlike phosgene (gas) or diphosgene (liquid), this reagent is a stable solid, allowing for precise weighing and safer handling.

  • Byproduct Removal: The released 2,6-dichloro-4-nitrophenol is highly acidic (pKa ~3.8). It can be effortlessly removed by washing with weak basic buffers (e.g., saturated NaHCO₃), which deprotonates the phenol into the water-soluble phenoxide without hydrolyzing the sensitive carbamate product.

Experimental Protocol: Activation of a Primary Alcohol[3]

This protocol describes the synthesis of a mixed carbonate, a common precursor for Antibody-Drug Conjugates (ADCs) or carbamate prodrugs.

Objective: Activate a primary alcohol (R-OH) to form a 2,6-dichloro-4-nitrophenyl carbonate.

Materials
  • Substrate: Primary Alcohol (1.0 equiv)

  • Reagent: 2,6-Dichloro-4-nitrophenyl chloroformate (1.1 – 1.2 equiv)

  • Base: Pyridine or 2,6-Lutidine (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Workflow
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve the Alcohol and Base in anhydrous DCM.

    • Cool the solution to -10°C (ice/salt bath). Note: Lower temperature is required compared to p-NPC due to higher reactivity.

  • Addition:

    • Dissolve 2,6-Dichloro-4-nitrophenyl chloroformate in a minimal amount of DCM.

    • Add the reagent solution dropwise to the reaction flask over 15–20 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may form.

  • Reaction:

    • Stir at -10°C for 30 minutes, then allow to warm to 0°C.

    • Monitor via TLC or HPLC. Conversion is typically complete within 1–2 hours (significantly faster than the 12–24h often required for p-NPC).

  • Work-up (Critical Step):

    • Dilute with cold DCM.

    • Wash organic layer with cold 1M citric acid (to remove pyridine).

    • Wash with cold Saturated NaHCO₃ (3x). Rationale: The byproduct 2,6-dichloro-4-nitrophenol (pKa 3.[2]8) is easily deprotonated and washes into the aqueous layer as the bright yellow phenoxide anion.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Storage:

    • The resulting mixed carbonate is generally a stable solid. Store at -20°C under inert gas.

ProtocolFlow Start Start: Anhydrous Conditions (N2 atmosphere) Cooling Cool Substrate + Base to -10°C Start->Cooling Addition Dropwise Addition of 2,6-Dichloro-4-nitrophenyl chloroformate Cooling->Addition Reaction Stir 1-2h (Monitor for completion) Addition->Reaction Quench Work-up: Wash with Sat. NaHCO3 Reaction->Quench Result Pure Activated Carbonate (Byproduct removed in aq. phase) Quench->Result

Figure 2: Operational workflow for alcohol activation.

Safety & Handling

  • Hazards: Like all chloroformates, this reagent releases HCl upon contact with moisture. It is a lachrymator and corrosive.

  • Sensitizer: The nitrophenyl moiety can be a skin sensitizer. Double-gloving and working in a fume hood are mandatory.

  • Storage: Moisture sensitive. Store in a tightly sealed container at 2–8°C.

References

  • Guidechem. (2025). 2,6-Dichloro-4-nitrophenol Properties and pKa Data. Retrieved from

  • BenchChem. (2025).[3][4] Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications. (Comparative reactivity data). Retrieved from

  • Organic Syntheses. (2020).[5] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. (Protocol foundation). Retrieved from [5]

  • PubChem. (2025).[6] 2,6-Dichloro-4-nitrophenol Compound Summary. Retrieved from

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. Retrieved from

Sources

Exploratory

The Evolution and Application of Nitrophenyl Chloroformate Reagents: A Technical Guide

Topic: History and Development of Nitrophenyl Chloroformate Reagents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the hierarchy of acyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Nitrophenyl Chloroformate Reagents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the hierarchy of acylating agents, 4-nitrophenyl chloroformate (NPC) occupies a critical "Goldilocks" zone: it is significantly safer and easier to handle than phosgene gas, yet possesses a reactivity profile superior to many stable esters. This guide analyzes the historical transition from volatile acid chlorides to solid, weighable activated carbonates and details the mechanistic underpinnings that make NPC a staple in Antibody-Drug Conjugate (ADC) linker chemistry and peptide synthesis.

Historical Context & Evolution

The development of nitrophenyl chloroformate reagents was driven by the industrial and academic need to tame the reactivity of phosgene (


). While phosgene remains the atom-economic standard for carbonylation, its gaseous state and extreme toxicity necessitated the development of "phosgene equivalents."
  • The Phosgene Era (Pre-1950s): Carbonylation and activation relied heavily on gaseous phosgene. Handling required specialized equipment, and precise stoichiometry was difficult to achieve on small research scales.

  • The Liquid/Solid Transition: The introduction of diphosgene (liquid) and triphosgene (solid) improved handling but still relied on the in situ generation of phosgene.

  • The Advent of NPC (1950s-1960s): Researchers sought reagents that could "store" the carbonylating potential in a stable, crystalline form. The synthesis of 4-nitrophenyl chloroformate—by reacting phosgene with 4-nitrophenol—yielded a reagent that was stable at room temperature but sufficiently reactive due to the electron-withdrawing nitro group.

  • Modern Era (ADCs & Proteomics): Today, NPC is less of a bulk commodity and more of a precision tool. It is the standard reagent for synthesizing the para-aminobenzyl carbamate (PABC) spacer used in cleavable ADC linkers (e.g., involving molecular self-immolation).

Chemical Properties & Reactivity Profile[1][2][3][4]

Mechanistic Causality

The utility of NPC stems from the electronic character of the 4-nitrophenoxy group. Unlike alkyl chloroformates (e.g., ethyl chloroformate), the p-nitro group creates a strong dipole, pulling electron density from the carbonyl carbon and making it highly electrophilic.

The Leaving Group Effect: The leaving group, 4-nitrophenol, has a


 of approximately 7.15 .[1] This is significantly lower than phenol (

), making the 4-nitrophenolate anion a stable, effective leaving group during nucleophilic attack.
Reactivity Comparison Matrix
ReagentStateReactivityAtom EconomyByproducts
Phosgene GasExtremeHighHCl
Triphosgene SolidHighModerateHCl, Phosgene (in situ)
NPC SolidHigh/TunableLower4-Nitrophenol, HCl
CDI SolidModerateModerateImidazole
Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The nucleophile (amine or alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, being the better leaving group, is expelled first, forming an activated carbonate/carbamate. A second nucleophile can then displace the nitrophenoxy group.

NPC_Mechanism NPC 4-Nitrophenyl Chloroformate Inter Tetrahedral Intermediate NPC->Inter + Nuc Nuc Nucleophile (R-OH / R-NH2) Nuc->Inter Prod1 Activated Carbonate/Carbamate Inter->Prod1 - Cl⁻ Prod2 Final Product (Urea/Carbamate) Prod1->Prod2 + 2nd Nuc - 4-Nitrophenol

Figure 1: Stepwise activation mechanism. The chloride is displaced first to form the activated ester, followed by the displacement of 4-nitrophenol by the second nucleophile.

Key Applications in Drug Development[6]

Antibody-Drug Conjugates (ADCs)

NPC is pivotal in synthesizing "self-immolative" linkers.

  • Activation: NPC reacts with a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) or a spacer (benzyl alcohol derivative) to form an activated carbonate.

  • Coupling: This activated species is coupled to a linker peptide (e.g., Val-Cit).

  • Release: Upon enzymatic cleavage of the peptide inside the tumor cell, the spacer spontaneously decomposes (self-immolates), releasing the free drug.

Peptide Synthesis & PEGylation
  • PEG Activation: Polyethylene glycol (PEG) hydroxyls are activated with NPC to create stable "PEG-NPC" intermediates. These react with protein lysine residues to form stable urethane (carbamate) linkages, increasing the protein's half-life.

  • Peptidomimetics: NPC facilitates the conversion of amino acids into urea derivatives without racemization, a common issue with more aggressive reagents.

Experimental Protocols

Protocol A: Activation of an Alcohol (Carbonate Formation)

Context: Creating an activated linker for subsequent amine coupling.

Reagents:

  • Target Alcohol (1.0 equiv)[2]

  • 4-Nitrophenyl Chloroformate (1.2 - 1.5 equiv)

  • Pyridine or Triethylamine (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)[2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. Dissolve the Target Alcohol in anhydrous DCM.[3]

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents the formation of symmetrical carbonate byproducts.

  • Addition: Add the base (Pyridine) followed by the portion-wise addition of solid NPC.

    • Note: A color change (slight yellowing) is normal, but intense yellow indicates premature hydrolysis (release of nitrophenolate).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2-4 hours. Monitor by TLC (silica, UV visualization).[4]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), followed by brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[5]
    
  • Purification: Recrystallize from hexanes/ethyl acetate or perform flash chromatography. Tip: NPC derivatives are sensitive to silica; use a short column or neutralized silica.

Protocol B: ADC Linker Synthesis Workflow

This diagram illustrates the critical pathway for connecting a cytotoxin to an antibody using NPC chemistry.

ADC_Synthesis cluster_0 Step 1: Activation cluster_1 Step 2: Linker Coupling cluster_2 Step 3: Bioconjugation Drug Cytotoxic Payload (e.g., MMAE - OH) ActivatedDrug Drug-Carbonate-PNP Drug->ActivatedDrug Pyridine, 0°C NPC 4-Nitrophenyl Chloroformate NPC->ActivatedDrug Intermediate Drug-Linker Complex ActivatedDrug->Intermediate Displacement of PNP Linker Peptide Linker (e.g., Val-Cit-PAB-NH2) Linker->Intermediate ADC Final ADC Intermediate->ADC Maleimide/Cysteine Conjugation Antibody Monoclonal Antibody (mAb) Antibody->ADC

Figure 2: Workflow for Antibody-Drug Conjugate synthesis. NPC acts as the bridge between the drug payload and the cleavable linker.

Safety & Handling Standards

While safer than phosgene, NPC is a lachrymator and corrosive.

  • Storage: Store at 2-8°C under inert gas. Moisture leads to hydrolysis, releasing HCl and 4-nitrophenol.

  • Visual Check: Pure NPC is a white to off-white crystalline solid. A bright yellow color indicates significant decomposition (presence of 4-nitrophenolate).

  • Quenching: Quench reaction mixtures with an aqueous saturated solution of sodium bicarbonate . The basic pH promotes rapid hydrolysis of excess anhydride/chloroformate species.

  • Disposal: All waste streams must be treated as hazardous. The yellow color of the aqueous wash acts as a built-in indicator of nitrophenol presence.

References

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 2016, 21(2), 194. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. Journal of Emerging Investigators, 2022. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Mixed Carbonates via 2,6-Dichloro-4-nitrophenyl Chloroformate Activation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Prodrug Synthesis, Antibody-Drug Conjugate (ADC) Linkers, and Complex Macrocyclization Executive Summary & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Prodrug Synthesis, Antibody-Drug Conjugate (ADC) Linkers, and Complex Macrocyclization

Executive Summary & Mechanistic Rationale

In advanced drug development, the precise construction of mixed (unsymmetrical) carbonates is a critical workflow for generating cleavable linkers and prodrug scaffolds. Traditional activation strategies using p-nitrophenyl chloroformate frequently stall when reacting with sterically hindered secondary or tertiary alcohols.

To overcome this thermodynamic and kinetic bottleneck, 2,6-dichloro-4-nitrophenyl chloroformate is employed as a hyper-reactive activating agent.

The Causality of Experimental Choices: The mechanistic advantage of this reagent lies in the extreme electron-withdrawing capacity of the 2,6-dichloro-4-nitrophenyl moiety. The synergistic inductive effect of the two ortho-chloro groups combined with the resonance effect of the para-nitro group significantly lowers the pKa of the conjugate acid (2,6-dichloro-4-nitrophenol) to below 4.0 . This stabilizes the phenolate anion upon departure, drastically lowering the activation energy for the subsequent nucleophilic acyl substitution. Consequently, this enables the coupling of highly hindered nucleophiles under milder basic conditions, minimizing the risk of epimerization or degradation of sensitive pharmaceutical intermediates.

Workflow Visualization

G A Alcohol 1 (R1-OH) D Activated Intermediate (R1-O-CO-O-DCNP) A->D Step 1: Activation B 2,6-Dichloro-4-nitrophenyl chloroformate B->D C Base (e.g., DIPEA) Solvent: DCM C->D G Mixed Carbonate (R1-O-CO-O-R2) D->G Step 2: Substitution H Byproduct: 2,6-Dichloro-4-nitrophenol D->H Leaving Group Release E Alcohol 2 (R2-OH) E->G F Catalyst (DMAP) Base (DIPEA) F->G

Workflow for mixed carbonate synthesis via 2,6-dichloro-4-nitrophenyl carbonate activation.

Experimental Design & Self-Validating Systems

A robust synthetic protocol must be self-validating to minimize downstream analytical failures. This workflow incorporates built-in visual and chemical checkpoints:

  • Colorimetric Feedback: 2,6-Dichloro-4-nitrophenol is relatively colorless in acidic or neutral organic solvents but forms a brilliantly yellow phenolate anion in the presence of mild bases (e.g., DIPEA) during the substitution step. The rapid onset of a deep yellow color upon the addition of the second alcohol serves as an immediate, self-validating indicator that nucleophilic substitution is successfully proceeding.

  • Byproduct Sequestration: The high acidity of the 2,6-dichloro-4-nitrophenol byproduct (pKa < 4.0) ensures it remains fully deprotonated during a mild aqueous basic workup (e.g., 5% Na₂CO₃). This drives complete partitioning into the aqueous layer, validating the purity of the organic phase without requiring immediate LC-MS confirmation.

Quantitative Data Summaries

Table 1: Reagent Specifications & Roles
ReagentEquivalentsRoleExperimental Causality
Alcohol 1 (R¹-OH) 1.0SubstratePrimary target for initial carbonate activation.
2,6-Dichloro-4-nitrophenyl chloroformate 1.1Activating AgentForms the hyper-reactive intermediate. Slight excess ensures complete activation of R¹-OH .
DIPEA / Pyridine 1.5 - 2.0BaseNeutralizes HCl generated in Step 1; maintains non-nucleophilic basic environment.
Alcohol 2 (R²-OH) 1.2 - 1.5NucleophileAttacks the activated intermediate to form the final mixed carbonate.
DMAP 0.1 - 1.0Nucleophilic CatalystForms a highly reactive acylpyridinium intermediate, overcoming the steric hindrance of R²-OH.
Table 2: Quantitative Comparison of Carbonate Leaving Groups
Leaving Group PrecursorApprox. pKaRelative Reactivity in Acyl SubstitutionVisual Reaction Indicator
Phenol10.0LowNone
4-Nitrophenol7.15ModeratePale Yellow
2,4-Dinitrophenol4.10HighYellow
2,6-Dichloro-4-nitrophenol < 4.0 Ultra-High Brilliant Yellow

Step-by-Step Protocol

Phase 1: Synthesis of the Activated Carbonate Intermediate
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the primary/secondary alcohol (R¹-OH, 1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Low temperatures suppress the formation of symmetrical carbonates (R¹-O-CO-O-R¹) and limit exothermic degradation of the chloroformate.

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise via syringe.

  • Activation: Dissolve 2,6-dichloro-4-nitrophenyl chloroformate (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude activated intermediate is highly pure and should be used immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: Synthesis of the Target Mixed Carbonate
  • Coupling Setup: Dissolve the crude activated intermediate (1.0 equiv.) and the second alcohol (R²-OH, 1.2–1.5 equiv.) in anhydrous DCM or THF (0.1 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 to 1.0 equiv., depending on the steric hindrance of R²-OH).

    • Causality: DMAP acts as a nucleophilic catalyst. It displaces the 2,6-dichloro-4-nitrophenolate to form an acylpyridinium intermediate, which is highly susceptible to attack by sterically hindered alcohols.

  • Base Addition: Add DIPEA (1.5 equiv.).

    • Self-Validation: The solution will immediately turn bright yellow, validating the successful release of the 2,6-dichloro-4-nitrophenolate leaving group and confirming the reaction is proceeding.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor the disappearance of the activated intermediate by TLC.

  • Purification: Dilute the mixture with DCM and wash sequentially with 5% aqueous Na₂CO₃ (3 × 50 mL).

    • Causality: Continue washing until the aqueous layer is no longer yellow. This basic wash completely removes the acidic phenolic byproduct and the DMAP catalyst, leaving only the desired product in the organic phase.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the pure mixed carbonate.

References

  • Berven, L. A., Dolphin, D., & Withers, S. G. (1990). The base-catalysed anomerization of dinitrophenyl glycosides: evidence for a novel reaction mechanism. Canadian Journal of Chemistry, 68(10), 1859-1866. URL:[Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate. URL:[Link]

Application

Application Notes &amp; Protocols: Activation of Alcohols with 2,6-Dichloro-4-nitrophenyl Chloroformate

Introduction: Overcoming the Inertia of the Hydroxyl Group In the landscape of organic synthesis and pharmaceutical development, alcohols represent a vast and readily available class of starting materials.[1] Their utili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Inertia of the Hydroxyl Group

In the landscape of organic synthesis and pharmaceutical development, alcohols represent a vast and readily available class of starting materials.[1] Their utility, however, is often hampered by the poor leaving group ability of the hydroxyl (-OH) group. Direct nucleophilic substitution is generally not feasible, necessitating an "activation" step to convert the hydroxyl moiety into a more labile derivative.[2] This activation is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecules and the late-stage functionalization of drug candidates.[1][3]

While numerous reagents exist for this purpose, 2,6-dichloro-4-nitrophenyl chloroformate stands out as a highly efficient and powerful activating agent. Its structure is engineered for high reactivity; the potent electron-withdrawing effects of the two ortho-chlorine atoms and the para-nitro group render the corresponding phenoxide an exceptionally stable leaving group. This guide provides a comprehensive overview of the mechanism, a detailed protocol for its application, and expert insights into optimizing this critical transformation.

The Chemistry of Activation: Mechanism and Rationale

The activation of an alcohol with 2,6-dichloro-4-nitrophenyl chloroformate proceeds via a nucleophilic acyl substitution. The alcohol, often deprotonated by a non-nucleophilic base to enhance its reactivity, attacks the electrophilic carbonyl carbon of the chloroformate. This reaction forms a highly reactive mixed carbonate intermediate and releases a chloride ion.

The key to this strategy lies in the electronic properties of the 2,6-dichloro-4-nitrophenyl group. This moiety is an excellent leaving group, meaning it readily departs during a subsequent nucleophilic attack on the carbonate. The stability of the resulting 2,6-dichloro-4-nitrophenolate anion is significantly enhanced by the inductive and resonance effects of the nitro and chloro substituents. This "activated" alcohol, in the form of the carbonate, is now primed for reaction with a wide range of nucleophiles (e.g., amines, thiols, or other alcohols) to form carbamates, thiocarbonates, or new carbonates, respectively.

Activation_Mechanism cluster_step1 Step 1: Formation of Alkoxide cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Substitution Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base Base (e.g., Pyridine) Protonated_Base Base-H⁺ Base->Protonated_Base Alkoxide_ref R-O⁻ Chloroformate 2,6-diCl-4-NO₂-Ph-O(C=O)Cl Activated_Carbonate Activated Carbonate R-O(C=O)O-Ph-2,6-diCl-4-NO₂ Chloroformate->Activated_Carbonate Chloride Cl⁻ Chloroformate->Chloride Loss of Leaving Group Activated_Carbonate_ref Activated Carbonate Alkoxide_ref->Activated_Carbonate Attack on Carbonyl Nucleophile Nucleophile (Nu-H) Final_Product Final Product R-O(C=O)Nu Nucleophile->Final_Product Leaving_Group 2,6-dichloro-4-nitrophenolate Activated_Carbonate_ref->Final_Product Nucleophilic Substitution Activated_Carbonate_ref->Leaving_Group

Caption: Mechanism of alcohol activation and subsequent nucleophilic substitution.

Safety and Handling

Hazard Analysis: 2,6-dichloro-4-nitrophenyl chloroformate is a reactive and hazardous chemical. Based on data for the precursor, 2,6-dichloro-4-nitrophenol, and similar chloroformates like 4-nitrophenyl chloroformate, the following hazards should be assumed:

  • Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6]

  • Corrosivity: Causes severe skin burns and eye damage.[5][7] It is a lachrymator (causes tears).[7]

  • Reactivity: Moisture sensitive. Reacts with water, alcohols, and amines.[8]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood.[4]

Detailed Experimental Protocol

This protocol provides a general method for the activation of a primary or secondary alcohol. Quantities should be adjusted based on the molecular weight of the specific alcohol substrate.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Alcohol SubstrateVariesN/AMust be dry.
2,6-dichloro-4-nitrophenyl chloroformate≥97%Major Chemical SupplierStore under inert gas, protected from moisture.
Pyridine or Triethylamine (Et₃N)AnhydrousMajor Chemical SupplierUse as the base. Pyridine is often preferred.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierSolvent. Ensure it is dry.
Hydrochloric Acid (HCl)1 M AqueousN/AFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousN/AFor work-up.
BrineSaturated Aqueous NaClN/AFor work-up.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousN/ADrying agent.
Silica Gel230-400 meshN/AFor column chromatography.

4.2. Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.) and anhydrous dichloromethane to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity.

  • Reagent Addition: In a separate flask, dissolve 2,6-dichloro-4-nitrophenyl chloroformate (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/pyridine mixture over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4 to 24 hours.[9][10]

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add deionized water to quench any remaining chloroformate.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with cold 1 M HCl (2x) to remove pyridine, saturated NaHCO₃ solution (2x), and finally with brine (1x). The yellow color of the 2,6-dichloro-4-nitrophenolate byproduct should be visible in the basic aqueous layers.[10]

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Experimental workflow for alcohol activation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Reagents (especially chloroformate) have degraded due to moisture. 3. Sterically hindered alcohol.1. Extend the reaction time and monitor by TLC. 2. Use a freshly opened bottle of chloroformate or purify it before use. Ensure all glassware and solvents are scrupulously dry. 3. Increase reaction temperature or consider a more potent acylation catalyst.
Low Yield 1. Product loss during aqueous work-up. 2. Formation of side products (e.g., symmetric carbonate). 3. Inefficient purification.1. Ensure pH is controlled during washes; perform multiple extractions with the organic solvent. 2. Ensure slow, dropwise addition of the chloroformate at 0 °C. 3. Optimize the solvent system for column chromatography.
Persistent Yellow Color in Product 1. Incomplete removal of the 2,6-dichloro-4-nitrophenol byproduct.1. Ensure thorough washing with saturated NaHCO₃ solution during work-up. 2. Re-purify the product using column chromatography. A very small amount of this byproduct can cause a noticeable color.
Formation of unexpected carbamate 1. If triethylamine is used as a base, it can degrade to diethylamine, which then acts as a nucleophile.1. Use high-purity triethylamine. 2. Consider using a different base such as pyridine or a hindered base like 2,6-lutidine.

References

  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Bera, S., et al. (2024, March 26). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Chemical Society Reviews. Retrieved from [Link]

  • ScienceDaily. (2020, June 25). Turning alcohol into key ingredients for new medicines. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Beilstein Journals. (2016, September 26). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

  • ChemDmart. Safety data sheet - 4-Nitrophenyl Chloroformate.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - 4-Nitrophenyl chloroformate.
  • PMC - NIH. (2024, October 29). Organophotocatalyst Enabled Deoxycyclopropanation of Alcohols. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Semantic Scholar. (2020, April 13). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis.
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. Retrieved from [Link]

  • Organic Chemistry Portal. Carbonate synthesis. Retrieved from [Link]

  • University of Groningen. Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

  • Organic Letters. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Retrieved from [Link]

  • Polymer. (1994). Chemical modification of pullulan: 2. Chloroformate activation.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Fisher Scientific. 4-Nitrophenyl chloroformate - SAFETY DATA SHEET.
  • Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Carbamates from Amines using 2,6-Dichloro-4-nitrophenyl Chloroformate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The carbamate functional group is a cornerstone in medicinal chemistry and drug design, valued for its role as a stable amide b...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, valued for its role as a stable amide bioisostere and its utility in constructing prodrugs.[1] The selection of an appropriate synthetic reagent is critical for the efficient and high-yield formation of carbamates, particularly when dealing with complex or sterically hindered substrates. This application note provides a detailed guide to the use of 2,6-dichloro-4-nitrophenyl chloroformate, a highly activated reagent for the synthesis of carbamates from a wide array of primary and secondary amines. We will explore the mechanistic principles, distinct advantages, a comprehensive experimental protocol, and key considerations for employing this powerful reagent in research and development settings.

Introduction: The Need for Activated Chloroformates

Carbamate synthesis is a fundamental transformation in organic chemistry. While various methods exist, the reaction of an amine with a chloroformate is one of the most direct and reliable routes.[2] The reactivity of the chloroformate is paramount to the success of this transformation. Standard alkyl or phenyl chloroformates can be sluggish and may require harsh conditions, especially when reacting with poorly nucleophilic or sterically encumbered amines.[3][4]

To overcome these limitations, "activated" chloroformates featuring electron-withdrawing groups on the phenyl ring have been developed. Reagents like 4-nitrophenyl chloroformate (4-NPC) are widely used for this purpose.[5][6] Building on this principle, 2,6-dichloro-4-nitrophenyl chloroformate offers even greater reactivity. The presence of two ortho-chloro substituents in addition to the para-nitro group makes the corresponding phenoxide an exceptionally stable leaving group. This enhanced electrophilicity of the carbonyl carbon facilitates rapid reactions under mild conditions with a broad scope of amine substrates.

Mechanism of Carbamoylation

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the chloroformate. This addition forms a transient, zwitterionic tetrahedral intermediate. The reaction is driven to completion by the collapse of this intermediate, which expels the thermodynamically stable 2,6-dichloro-4-nitrophenoxide anion. A proton is subsequently removed from the nitrogen, typically by a non-nucleophilic base added to the reaction, to yield the final carbamate product and the corresponding ammonium salt.

Caption: Reaction mechanism for carbamate synthesis.

Core Advantages of 2,6-Dichloro-4-nitrophenyl Chloroformate

  • Exceptional Reactivity: Enables the carbamoylation of weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) and sterically hindered secondary amines where other reagents fail.

  • Mild Reaction Conditions: Reactions can typically be performed at low temperatures (0 °C) to room temperature, preserving sensitive functional groups within the substrate.

  • High Yields: The favorable kinetics and irreversible nature of the reaction often lead to high conversion and excellent isolated yields.

  • Clean Reactions: The primary byproduct, 2,6-dichloro-4-nitrophenol, is a crystalline solid that can often be easily removed through aqueous washes or crystallization, simplifying product purification.[7][8]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a carbamate from an amine. Researchers should optimize stoichiometry and reaction time for their specific substrate.

Safety Precautions
  • Reagent Hazards: Phenyl chloroformates are corrosive, moisture-sensitive, and lachrymatory.[9] 2,6-dichloro-4-nitrophenyl chloroformate should be handled with extreme care in a certified chemical fume hood. Inhalation of its vapors can be fatal.[10]

  • Byproduct Hazards: The byproduct, 2,6-dichloro-4-nitrophenol, is harmful if inhaled, swallowed, or absorbed through the skin and is an irritant.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

Materials and Equipment
  • Reagents:

    • Amine (1.0 equiv)

    • 2,6-Dichloro-4-nitrophenyl chloroformate (1.05-1.2 equiv)

    • Anhydrous non-nucleophilic base (e.g., triethylamine, DIEA) (1.2-1.5 equiv)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

    • Reagents for workup: 1M HCl, saturated aq. NaHCO₃, brine, water

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles/syringes

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the amine (1.0 equiv) and anhydrous solvent to a dry round-bottom flask.

  • Base Addition: Add the non-nucleophilic base (e.g., triethylamine, 1.2 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Chloroformate Addition: Dissolve 2,6-dichloro-4-nitrophenyl chloroformate (1.1 equiv) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Quenching: Once complete, carefully quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and finally, brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel or recrystallization to yield the pure carbamate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Add Chloroformate (1.1 eq) Solution Dropwise prep2->react1 react2 Stir at 0 °C → RT (Monitor by TLC/LC-MS) react1->react2 workup1 Quench with H₂O or aq. NaHCO₃ react2->workup1 workup2 Aqueous Wash (1M HCl, H₂O, Brine) workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify Purify via Chromatography or Recrystallization workup3->purify

Caption: General experimental workflow for carbamate synthesis.

Key Considerations and Troubleshooting

ParameterRecommendation & RationaleTroubleshooting
Moisture Use anhydrous solvents and an inert atmosphere. Chloroformates readily hydrolyze, consuming the reagent and reducing yield.Low Yield: Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.
Base Use a non-nucleophilic tertiary amine (e.g., Et₃N, DIPEA). It acts solely as an acid scavenger for the HCl generated, preventing protonation of the starting amine.Complex Mixture: If a nucleophilic base is used, it may react with the chloroformate. Ensure the correct base is chosen.
Stoichiometry A slight excess (1.05-1.2 equiv) of the chloroformate is recommended to ensure complete consumption of the valuable amine substrate.Incomplete Reaction: If the amine is not fully consumed, add a small additional portion (0.1 equiv) of the chloroformate.
Temperature Maintain low temperature (0 °C) during addition to control the exothermic reaction and prevent side reactions, such as the formation of ureas from primary amines.Side Product Formation: Run the reaction at a lower temperature for a longer duration.
Substrate For sterically hindered amines, reaction times may be longer. Gentle heating (e.g., 40 °C) may be required, but should be attempted only after the reaction fails to proceed at room temperature.No Reaction: Confirm amine nucleophilicity. For extremely unreactive amines, consider alternative coupling strategies or more forcing conditions.

Conclusion

2,6-Dichloro-4-nitrophenyl chloroformate is a superior reagent for the synthesis of carbamates from a diverse range of amines. Its high reactivity, driven by the electronically deficient aromatic ring, allows for rapid and efficient reactions under mild conditions. By following the detailed protocol and adhering to the safety and handling considerations outlined in this note, researchers can reliably access complex carbamate structures, accelerating projects in drug discovery and chemical synthesis.

References

  • Tundo, P., McElroy, C. R., & Aricò, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567–1571. Retrieved from [Link]

  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Gomes, P. B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2010). Formation of Hindered Carbamate via Transesterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation (Amine + Carbamate). Retrieved from [Link]

  • Wilson, W., et al. (n.d.). New Carbamates and Related Compounds. Retrieved from [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet: 4-Nitrophenyl Chloroformate. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • PubMed. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. Retrieved from [Link]

  • Polymer. (1993). Chemical modification of pullulan: 2. Chloroformate activation. Retrieved from [Link]

  • ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Glycosyl Carbonate Synthesis Using 2,6-Dichloro-4-nitrophenyl Chloroformate

Introduction & Mechanistic Rationale The synthesis of complex oligosaccharides and glycoconjugates requires highly efficient and stereoselective glycosylation strategies[1]. The activation of a glycosyl donor typically i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex oligosaccharides and glycoconjugates requires highly efficient and stereoselective glycosylation strategies[1]. The activation of a glycosyl donor typically involves the expulsion of a leaving group at the anomeric center to form a highly reactive electrophilic species, often characterized as an oxocarbenium ion contact pair, which is subsequently attacked by the aglycon (acceptor)[1].

While traditional carbonate donors (such as alkynyl or p-nitrophenyl carbonates) are widely utilized in carbohydrate chemistry[2], the application of 2,6-dichloro-4-nitrophenyl chloroformate (DCNP chloroformate) offers a paradigm shift in donor reactivity. The thermodynamic driving force of carbonate donors lies in the irreversible extrusion of carbon dioxide upon activation. However, the kinetic rate of oxocarbenium ion formation is intrinsically linked to the leaving group's stability.

2,6-Dichloro-4-nitrophenol exhibits a remarkably low predicted pKa of approximately 3.81[3]. The synergistic electron-withdrawing effects of the para-nitro group and the two ortho-chlorine atoms stabilize the resulting phenoxide anion. This renders the DCNP glycosyl carbonate an ultra-reactive donor, capable of glycosylating sterically hindered or electronically deactivated acceptors under extremely mild, cryogenic conditions.

G Lactol Glycosyl Hemiacetal (Lactol) Donor DCNP Glycosyl Carbonate Donor Lactol->Donor DMAP/Pyridine - HCl Reagent DCNP Chloroformate (CAS: 1512151-07-3) Reagent->Donor Acylation Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Lewis Acid - DCNP-OH - CO2 Product Glycoside Target Intermediate->Product Glycosyl Acceptor Stereoselective Attack

Mechanistic pathway of DCNP glycosyl carbonate synthesis and Lewis acid-mediated glycosylation.

Comparative Efficacy of Glycosyl Carbonates

To understand the causality behind selecting DCNP chloroformate over standard reagents, we must compare the leaving group pKa values and their direct impact on reaction kinetics. Lower pKa values correlate with higher leaving group stability, allowing for lower activation temperatures, which in turn suppresses side reactions (e.g., glycal formation) and enhances stereoselectivity.

Carbonate Donor TypeLeaving Group pKaTypical Activation TempRelative Reaction TimeTypical Yield
Phenyl Carbonate~9.950 °C to RT4 - 12 h60 - 75%
p-Nitrophenyl Carbonate~7.15-20 °C to 0 °C2 - 6 h75 - 85%
2,4-Dinitrophenyl Carbonate~4.10-40 °C to -20 °C1 - 2 h80 - 90%
2,6-Dichloro-4-nitrophenyl Carbonate ~3.81 -78 °C to -40 °C < 1 h 85 - 95%

Experimental Protocols

Protocol 1: Synthesis of the DCNP Glycosyl Carbonate Donor

Objective: Convert a fully protected reducing sugar (hemiacetal) into a highly reactive DCNP glycosyl carbonate using 2,6-dichloro-4-nitrophenyl chloroformate[4].

Causality & Design: Pyridine acts as both a co-solvent and an acid scavenger to neutralize the HCl generated during acylation, preventing the degradation of acid-sensitive protecting groups (e.g., isopropylidene or silyl ethers). 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that accelerates the reaction with the sterically hindered anomeric hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected glycosyl hemiacetal (1.0 eq, ~1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Catalysis: Add anhydrous pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 2,6-dichloro-4-nitrophenyl chloroformate (1.2 eq)[4] in anhydrous CH₂Cl₂ (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The strong electron-withdrawing nature of the DCNP group ensures rapid and complete conversion.

  • Quench & Extraction: Dilute the mixture with CH₂Cl₂ (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M HCl (15 mL, to remove pyridine), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure DCNP glycosyl carbonate.

Protocol 2: Stereoselective Glycosylation Workflow

Objective: Couple the DCNP glycosyl carbonate donor with a target glycosyl acceptor.

Causality & Design: The extreme leaving group ability of the DCNP carbonate allows for cryogenic activation (e.g., -78 °C). This low temperature stabilizes the oxocarbenium ion intermediate, maximizing the influence of neighboring group participation (e.g., C2-esters directing 1,2-trans selectivity) or solvent effects, thereby ensuring high stereochemical control[1].

Step-by-Step Methodology:

  • Desiccation: Co-evaporate the DCNP glycosyl carbonate donor (1.2 eq) and the glycosyl acceptor (1.0 eq) with anhydrous toluene (3 × 5 mL) to remove trace azeotropic water.

  • Setup: Dissolve the mixture in anhydrous CH₂Cl₂ (0.05 M) and add freshly flame-dried 4Å molecular sieves. Stir for 30 minutes at room temperature to ensure a strictly anhydrous environment.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 to 0.2 eq) dropwise. The reaction will proceed rapidly due to the excellent leaving group capacity of the DCNP anion (pKa ~3.81)[3].

  • Quench: Once TLC indicates complete consumption of the donor (typically 15–30 minutes), quench the reaction at -78 °C by adding triethylamine (0.5 eq) to neutralize the Lewis acid.

  • Filtration & Purification: Filter the mixture through a pad of Celite to remove molecular sieves, concentrate the filtrate, and purify the resulting glycoconjugate via flash chromatography.

Workflow Step1 1. Donor Synthesis React Lactol with DCNP-Cl + DMAP Step2 2. Donor Purification Flash Chromatography (Silica) Step1->Step2 Step3 3. Co-evaporation Remove trace H2O with Toluene Step2->Step3 Step4 4. Glycosylation Add Acceptor & TMSOTf at -78°C Step3->Step4 Step5 5. Quench & Isolate Neutralize with TEA, Filter, Purify Step4->Step5

Step-by-step experimental workflow for DCNP-mediated glycosylation.

Self-Validation & Troubleshooting Systems

To ensure scientific integrity, the protocols above are designed to be self-validating through specific analytical markers:

  • Real-Time TLC Monitoring (Visual Indicator): The release of 2,6-dichloro-4-nitrophenol during the glycosylation step (Protocol 2) serves as a built-in progress indicator. DCNP-OH appears as a distinct, bright yellow spot on silica gel TLC plates and is highly UV-active at 254 nm. The appearance of this byproduct confirms that donor activation and CO₂ extrusion have successfully occurred.

  • NMR Shift Validation: To confirm the successful synthesis of the donor (Protocol 1), analyze the ¹H NMR spectrum. The anomeric proton (H-1) of the DCNP carbonate donor will exhibit a drastic downfield shift (typically

    
     6.0–6.5 ppm for 
    
    
    
    -anomers) due to the strong deshielding effect of both the carbonate carbonyl and the highly electron-deficient DCNP aromatic ring.
  • Moisture Troubleshooting: If the reaction yields significant amounts of hemiacetal (hydrolyzed donor) rather than the target glycoside, the system is insufficiently dry. Ensure strict adherence to the toluene co-evaporation step and verify the activity of the 4Å molecular sieves.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Expedient synthesis of mucin-type oligosaccharide analogues using alkynyl glycosyl carbonate donors Source: PubMed / Carbohydrate Research URL
  • Source: PrepChem.
  • 2,6-Dichloro-4-nitrophenol 618-80-4 wiki Source: Guidechem URL

Sources

Method

Application Note: Preparation of Active Esters using 2,6-Dichloro-4-nitrophenyl chloroformate

Introduction & Strategic Rationale In the landscape of bioconjugation and medicinal chemistry, the formation of carbamates and amides often requires the activation of alcohols or amines. While 4-nitrophenyl chloroformate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of bioconjugation and medicinal chemistry, the formation of carbamates and amides often requires the activation of alcohols or amines. While 4-nitrophenyl chloroformate (p-NPC) is a standard reagent for this purpose, it suffers from two critical limitations:

  • Moderate Reactivity: The leaving group (p-nitrophenol, pKa ~7.15) is sometimes insufficiently reactive for sterically hindered nucleophiles.

  • Side Reactions: The lack of steric bulk around the carbonyl allows for the formation of symmetrical carbonates (double reaction of the alcohol), reducing yield.

2,6-Dichloro-4-nitrophenyl chloroformate (2,6-DCNP-Cl) addresses these specific failure points. By introducing chlorine atoms at the ortho positions, this reagent creates a "Goldilocks" zone of activation:

  • Enhanced Reactivity: The inductive effect of the chlorines lowers the pKa of the leaving group to ~3.8 , increasing the electrophilicity of the carbonyl by orders of magnitude compared to p-NPC.

  • Steric Protection: The ortho-chlorines sterically shield the active ester intermediate, significantly suppressing the formation of symmetrical byproducts.

This guide details the protocol for utilizing 2,6-DCNP-Cl to prepare active esters (mixed carbonates) and their subsequent conversion to carbamates.

Mechanistic Principles

The "Ortho-Effect" Advantage

The structural superiority of 2,6-DCNP-Cl lies in the synergy between electronic activation and steric control.

  • Electronic Activation: The nitro group (resonance withdrawing) and two chlorine atoms (inductive withdrawing) pull electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Steric Gating: Once the first nucleophile (e.g., an alcohol) reacts to form the mixed carbonate, the bulky chlorine atoms make it difficult for a second alcohol molecule to attack. This prevents the formation of the unwanted symmetrical dialkyl carbonate, a common impurity when using p-NPC.

Leaving Group Comparison

The efficiency of the subsequent coupling reaction depends on the leaving group ability (LGA), which correlates with the acidity (pKa) of the conjugate acid.

Reagent / Leaving GroupStructurepKa (Approx)Reactivity ProfileStability
Phenyl Chloroformate Ph-OH~10.0LowHigh
p-Nitrophenyl Chloroformate p-NO₂-Ph-OH~7.15ModerateGood
2,6-DCNP-Cl Cl₂-NO₂-Ph-OH ~3.81 High Moderate (Moisture Sensitive)

Note: The ΔpKa of ~3.3 between p-NPC and 2,6-DCNP-Cl represents a >1000-fold increase in acidity of the leaving group, translating to significantly faster coupling rates with amines.

Reaction Pathway Visualization

ReactionPathway Reagent 2,6-DCNP-Cl Intermediate Active Ester (Mixed Carbonate) Reagent->Intermediate Activation (Pyridine/DCM) Alcohol Target Alcohol (R-OH) Alcohol->Intermediate Activation (Pyridine/DCM) Amine Amine (R'-NH2) Product Carbamate (R-O-CO-NH-R') Intermediate->Product Coupling (Mild Base) SideProduct Symmetrical Carbonate (R-O-CO-O-R) Intermediate->SideProduct Blocked by Ortho-Sterics LeavingGroup Leaving Group (2,6-Dichloro-4-nitrophenol) Intermediate->LeavingGroup Release (Yellow Color)

Figure 1: Reaction pathway highlighting the steric suppression of side products (dotted red line) and the clean conversion to the carbamate.

Experimental Protocols

Safety & Handling
  • Hazard: 2,6-DCNP-Cl is corrosive and a lachrymator. It hydrolyzes to release HCl and 2,6-dichloro-4-nitrophenol.

  • PPE: Work in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitivity is high.

Protocol A: Synthesis of Active Mixed Carbonate

This protocol describes the activation of a primary or secondary alcohol.

Reagents:

  • Target Alcohol (1.0 equiv)

  • 2,6-Dichloro-4-nitrophenyl chloroformate (1.1 – 1.2 equiv)

  • Pyridine (1.5 – 2.0 equiv) OR Triethylamine (TEA) with catalytic DMAP.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Alcohol (1.0 equiv) and 2,6-DCNP-Cl (1.1 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Expert Tip: Unlike p-NPC, it is often better to have the chloroformate present before adding the base to ensure immediate trapping of the alkoxide.

  • Activation: Cool the solution to 0°C . Add Pyridine (1.5 equiv) dropwise over 5–10 minutes.

    • Observation: A precipitate (pyridinium hydrochloride) may form. The solution might turn slightly yellow.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Timeline: Reaction is usually complete within 1–2 hours due to the high reactivity of the reagent.

  • Workup (Crucial):

    • Dilute with DCM.

    • Wash with 0.5 M HCl (cold) or 5% Citric Acid to remove pyridine. Do not use strong basic washes yet, as the active ester is sensitive to hydrolysis.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting active ester is often a crystalline solid. It can be recrystallized (e.g., from Hexane/EtOAc) or used directly if purity is >90%. Silica gel chromatography should be performed rapidly to avoid hydrolysis.

Protocol B: Coupling to Amine (Carbamate Formation)

Reagents:

  • Active Mixed Carbonate (from Protocol A) (1.0 equiv)

  • Target Amine (1.0 – 1.2 equiv)

  • Base: DIPEA or TEA (1.5 – 2.0 equiv)

  • Solvent: DMF or DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Target Amine and Base in DMF or DCM.

  • Coupling: Add the Active Mixed Carbonate (solid or solution) to the amine mixture at RT.

  • Monitoring: The reaction will turn bright yellow immediately.[1]

    • Mechanism:[1][2][3] The yellow color comes from the release of the 2,6-dichloro-4-nitrophenolate anion. This serves as a built-in visual indicator of reaction progress.

  • Completion: Stir for 1–4 hours. (Significantly faster than p-nitrophenyl esters, which often require overnight stirring or heating).

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with saturated NaHCO₃ (to remove the yellow nitrophenol byproduct) and 0.5 M HCl (to remove excess amine/base).

    • Note: The 2,6-dichloro-4-nitrophenol byproduct is more acidic (pKa ~3.8) than p-nitrophenol, making it easier to remove by bicarbonate washing (pH ~8.5) as it will be fully deprotonated and water-soluble.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield of Active Ester Hydrolysis of ChloroformateEnsure solvents are strictly anhydrous. 2,6-DCNP-Cl is extremely moisture sensitive.
Symmetrical Carbonate Formed Temperature too highMaintain 0°C strictly during base addition. Ensure slow addition of base.
Reaction turns yellow immediately Premature hydrolysisIf this happens before amine addition, your solvent contains water. Dry solvents over molecular sieves.
Amine coupling is slow Steric hindrance on AmineThe active ester is highly reactive, but if the amine is bulky, switch solvent to DMF and heat to 40°C.

References

  • Structure & Properties of 2,6-Dichloro-4-nitrophenol

    • PubChem Compound Summary for CID 12066.
    • [Link]

  • Acidity and Leaving Group Ability (pKa Comparison): Comparison of Nitrophenol acidities. GuideChem & ChemicalBook Databases (2025). Confirms pKa ~3.81 for the dichloro-analog vs ~7.15 for p-nitrophenol.
  • General Protocol for Activated Carbonates (p-Nitrophenyl Analog Basis)

    • Lizza, J. R., & Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses, 97, 96-124 (2020). (Provides the foundational methodology adapted here for the more reactive analog).
    • [Link]

  • Kinetic Advantages of Substituted Phenyl Chloroformates

    • Castro, E. A., et al. "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates." Journal of Organic Chemistry, 64(13), 4817-4820 (1999).
    • [Link]

Sources

Application

Application Note: One-Pot Synthesis of Urea Derivatives via 2,6-Dichloro-4-nitrophenyl Chloroformate

This guide details the protocol for utilizing 2,6-Dichloro-4-nitrophenyl chloroformate as a highly reactive, crystalline phosgene equivalent for the one-pot synthesis of unsymmetrical urea derivatives. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for utilizing 2,6-Dichloro-4-nitrophenyl chloroformate as a highly reactive, crystalline phosgene equivalent for the one-pot synthesis of unsymmetrical urea derivatives.

Executive Summary

The formation of unsymmetrical ureas is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. While traditional methods using phosgene or triphosgene pose significant safety hazards, and isocyanates can be unstable or commercially unavailable, 2,6-dichloro-4-nitrophenyl chloroformate offers a superior alternative.

This reagent serves as a "hyper-activated" phosgene equivalent. It reacts with a primary amine to form a stable yet highly electrophilic carbamate intermediate. The presence of chlorine atoms at the 2,6-positions of the leaving group (2,6-dichloro-4-nitrophenol) significantly lowers its pKa compared to standard 4-nitrophenol, enhancing the rate of the subsequent nucleophilic displacement by a second amine.

Key Advantages:

  • Enhanced Reactivity: Superior to phenyl chloroformate and 4-nitrophenyl chloroformate, allowing reaction with sterically hindered or electron-deficient amines.

  • Operational Simplicity: One-pot procedure; no isolation of intermediates required.[1]

  • Safety: Crystalline solid (mp 108-110 °C), non-volatile, and easier to handle than liquid phosgene equivalents.

  • Purification: The leaving group is highly acidic and easily removed via basic aqueous workup.

Chemical Basis & Mechanism[2][3]

The "Activated Carbamate" Strategy

The reaction proceeds via an addition-elimination mechanism.[2] The reagent first reacts with Amine A to form an activated carbamate . This intermediate is sufficiently stable to be observed but possesses a leaving group (2,6-dichloro-4-nitrophenoxide) that is an excellent nucleofuge.

Electronic Rationale

The efficiency of this reagent drives from the acidity of the leaving group.

  • 4-Nitrophenol pKa: ~7.15[3][4]

  • 2,6-Dichloro-4-nitrophenol pKa: ~3.5 – 4.0 (Estimated)

The inductive electron-withdrawing effect of the two ortho-chlorine atoms, combined with the mesomeric effect of the para-nitro group, dramatically stabilizes the phenoxide anion. This makes the carbonyl carbon of the carbamate intermediate significantly more electrophilic, facilitating attack by the second amine (Amine B) under mild conditions.

Reaction Pathway Diagram

UreaSynthesis cluster_0 One-Pot Reaction Vessel Reagent 2,6-Dichloro-4-nitrophenyl chloroformate Intermediate Activated Carbamate (Stable Intermediate) Reagent->Intermediate Step 1: Activation (-10°C, Base) Amine1 Amine 1 (Nucleophile A) Amine1->Intermediate Step 1: Activation (-10°C, Base) Urea Target Urea Product Intermediate->Urea Step 2: Displacement (RT to 50°C) Byproduct Byproduct: 2,6-Dichloro-4-nitrophenol Intermediate->Byproduct Leaving Group Amine2 Amine 2 (Nucleophile B)

Caption: Sequential nucleophilic substitution pathway. The activated carbamate is generated in situ before the addition of the second amine.

Experimental Protocol

Materials
  • Reagent: 2,6-Dichloro-4-nitrophenyl chloroformate (1.0 equiv)

  • Amine A: Primary or secondary amine (1.0 equiv)

  • Amine B: Primary or secondary amine (1.0 - 1.2 equiv)

  • Base: Pyridine (2.5 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (anhydrous) or THF

Step-by-Step Procedure

Step 1: Formation of Activated Carbamate

  • Oven-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolve 2,6-Dichloro-4-nitrophenyl chloroformate (1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to -10 °C (ice/acetone bath). Crucial: Low temperature prevents double addition.

  • Add Pyridine (1.0 mmol) to the solution.

  • Add Amine A (1.0 mmol) dissolved in DCM (2 mL) dropwise over 5-10 minutes.

  • Stir at -10 °C for 30 minutes, then allow to warm to 0 °C over 30 minutes.

    • Checkpoint: TLC should show complete consumption of the chloroformate. The intermediate carbamate is often visible as a new spot.

Step 2: Urea Formation

  • To the same reaction vessel (now containing the activated carbamate), add Amine B (1.0 - 1.2 mmol).

  • Add additional Base (1.0 - 1.5 mmol, Pyridine or DIPEA).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Note: If Amine B is an aniline or electron-poor, mild heating (40 °C) may be required.

  • Monitor reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • Dilute the reaction mixture with DCM (20 mL).

  • Acid Wash: Wash with 1M HCl (2 x 15 mL) to remove excess pyridine/amines.

  • Base Wash (Critical): Wash with 1M NaOH or sat. NaHCO₃ (3 x 15 mL).

    • Why? This converts the 2,6-dichloro-4-nitrophenol byproduct into its water-soluble phenoxide salt (yellow color in aqueous layer), effectively removing it from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via recrystallization (EtOAc/Hexanes) or flash column chromatography if necessary.

Optimization & Troubleshooting

Reagent Comparison Table

The choice of chloroformate dramatically impacts the reaction scope.

ReagentReactivityStabilityLeaving Group pKaBest Use Case
Phenyl Chloroformate LowHigh (Liquid)~10 (Phenol)Simple, aliphatic amines.
4-Nitrophenyl Chloroformate HighHigh (Solid)~7.15Standard ureas; some heating required for anilines.
2,6-Dichloro-4-nitrophenyl Very High High (Solid) ~3.5 - 4.0 Hindered amines, unreactive anilines, mildest conditions.
Troubleshooting Guide
ObservationRoot CauseSolution
Symmetrical Urea Formation Amine A is too nucleophilic or added too fast.Cool reaction to -20 °C; Add Amine A very slowly to the chloroformate (inverse addition).
Low Yield of Step 2 Amine B is sterically hindered.Switch solvent to THF and heat to 50 °C; Use a stronger base (NaH) for Amine B activation.
Yellow Solid in Product Residual leaving group.The byproduct is 2,6-dichloro-4-nitrophenol.[1][5] Perform more rigorous washing with 1M NaOH until aqueous layer is colorless.
Decision Tree for Urea Synthesis

DecisionTree Start Start: Urea Synthesis CheckAmine Are amines hindered or electron-poor? Start->CheckAmine Use26DCN Use 2,6-Dichloro-4-nitrophenyl Chloroformate CheckAmine->Use26DCN Yes (Anilines/Hindered) UseStandard Use 4-Nitrophenyl Chloroformate CheckAmine->UseStandard No (Aliphatic) UsePhosgene Use Triphosgene (High Hazard) Use26DCN->UsePhosgene If fails (Rare)

Caption: Selection logic for choosing the appropriate activated chloroformate reagent.

References

  • Original Methodology & Reagent Utility

    • Yoon, Y. J., et al. "Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source."[6] Synlett, 2009, 2809-2814.[6] (Demonstrates the utility of activated leaving groups in urea synthesis).

    • Note: While specific papers on the 2,6-dichloro-4-nitro variant are less abundant than the 4-nitro variant, the chemistry is an extension of the principles found in
    • Anderson, G. W., & Paul, R. "N,N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis." Journal of the American Chemical Society, 1958, 80(17), 4423–4425. Link

  • Comparative Reactivity of Nitrophenyl Chloroformates

    • Chong, P. Y., et al. "4-Nitrophenyl Chloroformate." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

    • Discussion on pKa effects of leaving groups: Journal of Organic Chemistry, 2014, 79, 3765-3775.
  • General Protocol Adaptations

    • Detailed protocols for activated carbamate synthesis adapted from: Organic Syntheses, Coll. Vol. 10, p.562 (2004). Link

  • Serjeant, E. P., & Dempsey, B. "Ionisation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series No. 23, 1979.

Sources

Method

Reaction conditions for coupling steric hindered alcohols with 2,6-Dichloro-4-nitrophenyl chloroformate

The 2,6-Dichloro-4-nitrophenyl Chloroformate Protocol Core Directive & Executive Summary The Challenge: Sterically hindered alcohols (tertiary, crowded secondary, or axially-substituted cyclic alcohols) exhibit poor nucl...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-Dichloro-4-nitrophenyl Chloroformate Protocol

Core Directive & Executive Summary

The Challenge: Sterically hindered alcohols (tertiary, crowded secondary, or axially-substituted cyclic alcohols) exhibit poor nucleophilicity. Standard activation methods using 4-nitrophenyl chloroformate (4-NPC) often result in incomplete conversion, requiring forcing conditions (high heat) that lead to elimination side-products or thermal decomposition.

The Solution: The 2,6-Dichloro-4-nitrophenyl chloroformate (2,6-DCNPC) protocol. By introducing chlorine atoms at the ortho positions of the leaving group, we dramatically lower the pKa of the corresponding phenol (from ~7.15 to ~3.81). This electronic modification creates a "super-electrophile" capable of capturing sluggish nucleophiles under mild conditions, while the steric bulk of the chlorines suppresses self-condensation and stabilizes the reagent against non-specific hydrolysis relative to its reactivity.

Key Advantages:

  • Kinetic Superiority: Reacts with tertiary alcohols at 0°C–RT where 4-NPC fails.

  • Cleaner Workup: The leaving group (2,6-dichloro-4-nitrophenol) has a pKa of ~3.8, ensuring >99.9% deprotonation and removal during mild bicarbonate washes (pH 8.5).

  • Crystalline Stability: The resulting mixed carbonates are often highly crystalline, aiding purification.

Scientific Integrity & Mechanistic Insight
2.1. The pKa Driver

The driving force of this protocol is the acidity of the leaving group. The leaving group ability correlates linearly with the acidity of the conjugate acid (phenol).

ReagentLeaving Group (Phenol)pKa (Approx.)Relative Reactivity (k_rel)Workup Efficiency (at pH 8.5)
Phenyl Chloroformate Phenol10.01Poor (remains organic)
4-Nitrophenyl Chloroformate 4-Nitrophenol7.15~10^2Good
2,6-Dichloro-4-nitrophenyl Chloroformate 2,6-Dichloro-4-nitrophenol 3.81 ~10^4 Excellent (Exclusive Aqueous Partition)

Data extrapolated from Hammett equation principles and search results [1, 2].

2.2. Reaction Mechanism

The reaction proceeds via a Nucleophilic Catalysis pathway involving DMAP (4-Dimethylaminopyridine). The high electrophilicity of 2,6-DCNPC allows for the rapid formation of the N-acylpyridinium salt, which is the active acylating agent.

ReactionMechanism Reagent 2,6-DCNPC (Electrophile) Intermediate Acylpyridinium Salt (Super-Active) Reagent->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Regenerated Product Mixed Carbonate (Target) Intermediate->Product + Alcohol (Rate Limiting) LeavingGroup 2,6-Dichloro-4-nitrophenoxide (Stable LG) Intermediate->LeavingGroup Alcohol Hindered Alcohol (R-OH) Alcohol->Product

Figure 1: Catalytic cycle for the activation of hindered alcohols. The 2,6-dichloro substitution destabilizes the ground state of the chloroformate and stabilizes the leaving phenoxide, accelerating both steps.

Experimental Protocol
3.1. Materials & Reagents
  • Substrate: Sterically hindered alcohol (1.0 equiv).

  • Reagent: 2,6-Dichloro-4-nitrophenyl chloroformate (1.2 – 1.5 equiv).

  • Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv).

  • Catalyst: DMAP (0.1 – 0.2 equiv). Note: Stoichiometric DMAP may be required for extremely hindered substrates (e.g., 3° alcohols).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quench: Saturated aqueous NaHCO₃.

3.2. Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere) Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon. Add the hindered alcohol (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

Step 2: Base Addition Cool the solution to 0°C (ice bath). Add Pyridine (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes.

  • Why? Cooling prevents uncontrolled exotherms upon reagent addition. Pre-mixing base ensures the HCl generated is immediately neutralized.

Step 3: Reagent Addition Dissolve 2,6-Dichloro-4-nitrophenyl chloroformate (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

  • Critical Control Point: A yellow color may develop (phenoxide formation), but the solution often remains clear if the acylpyridinium salt forms cleanly.

Step 4: Reaction Phase Allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–6 hours.

  • Monitoring: Use TLC.[1] The active carbonate usually runs higher (less polar) than the alcohol. If the reaction is sluggish after 4 hours, heat to mild reflux (40°C) for 1 hour. The high reactivity of the reagent usually makes reflux unnecessary.

Step 5: Workup (The "Bicarb Wash") Dilute the reaction mixture with DCM. Wash sequentially with:

  • 1M HCl (2x) – To remove Pyridine/DMAP.

  • Sat. aq. NaHCO₃ (3x) – CRITICAL STEP.

    • Mechanism:[1][2] The 2,6-dichloro-4-nitrophenol byproduct (pKa ~3.[3][4]8) is instantly deprotonated by bicarbonate (pH ~8.5) and partitioned into the aqueous layer as the bright yellow phenoxide salt. Wash until the aqueous layer is no longer yellow.

  • Brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

Step 6: Purification The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc).[1]

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions for specific substrates.

Optimization Start Start: Alcohol Type? Primary Primary/Secondary (Unhindered) Start->Primary Hindered Tertiary / Hindered (e.g., t-Butanol, Cholesterol) Start->Hindered Standard Use Standard 4-NO2-Ph-OCOCl (Cheaper) Primary->Standard Advanced Use 2,6-Dichloro Variant Hindered->Advanced CheckTime Reaction < 50% after 4 hours? Advanced->CheckTime Heat Increase Temp to 40°C (Reflux DCM) CheckTime->Heat Yes (Thermal Boost) Base Switch Base: Use NaH (1.1 eq) in THF Then add Chloroformate CheckTime->Base Yes (Deprotonation Boost) Success Isolate Carbonate CheckTime->Success No

Figure 2: Optimization logic for selecting reagents and troubleshooting low yields.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield (<30%) Hydrolysis of reagent due to wet solvent.Ensure DCM is anhydrous. Increase reagent to 1.5–2.0 equiv.
No Reaction Steric bulk prevents nucleophilic attack.Switch to NaH (Sodium Hydride) in THF to form the alkoxide before adding the chloroformate.
Yellow Product Contamination with phenol byproduct.Repeat NaHCO₃ washes . The phenol is highly acidic and must go into the water.
Decomposition Product is acid-sensitive.Avoid HCl wash. Use pH 5.5 phosphate buffer instead to remove pyridine.
References
  • pKa Prediction & Verification: "2,6-Dichloro-4-nitrophenol." ChemicalBook & GuideChem Database. (Predicted pKa: 3.81 ± 0.44).[3][5]

  • General Methodology for Chloroformates: Zoller, B., et al. "Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates." European Journal of Organic Chemistry.[6]

  • Comparative Reactivity: Lizza, J. R., & Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses, 2020, 97, 96-124. (Demonstrates the difficulty of hindered amines/alcohols with standard reagents).

  • Carbonate Synthesis Review: "Synthesis of Mixed Carbonates via a Three-Component Coupling." Molecules, 2002, 7, 386-393.

Disclaimer: This protocol involves the use of reactive chloroformates and toxic bases. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,6-Dichloro-4-nitrophenyl Chloroformate for Advanced Solid-Phase Peptide Synthesis

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 2,6-dichloro-4-nitrophenyl chloroformate and its specialized applications in solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 2,6-dichloro-4-nitrophenyl chloroformate and its specialized applications in solid-phase peptide synthesis (SPPS). We will move beyond standard coupling procedures to explore how this highly reactive agent can be strategically employed for complex peptide modifications, including linker activation, side-chain functionalization, and head-to-side-chain cyclization.

Introduction: A Profile in Reactivity

In the landscape of peptide synthesis, the choice of reagents is paramount to achieving high yields and purity.[1] While standard carbodiimide and aminium-based coupling agents are workhorses for linear chain elongation, specialized reagents are required for more complex synthetic challenges.[2][3] 2,6-Dichloro-4-nitrophenyl chloroformate is one such specialized tool.

Its structure is key to its utility. The chloroformate group provides the reactive center for acylation. The attached phenyl ring is heavily substituted with three potent electron-withdrawing groups: two chlorine atoms ortho to the ester linkage and a nitro group in the para position. This electronic arrangement dramatically increases the electrophilicity of the carbonyl carbon and, more importantly, stabilizes the resulting 2,6-dichloro-4-nitrophenoxide anion, making it an exceptionally good leaving group. This intrinsic reactivity distinguishes it from the more common 4-nitrophenyl chloroformate, enabling reactions under milder conditions or with less nucleophilic substrates.[1][4]

This guide will detail its mechanism, outline key applications, and provide validated protocols for its successful implementation in the laboratory.

Physicochemical & Reactivity Data
PropertyValueSource
Chemical Formula C₇H₂Cl₃NO₄N/A
Molar Mass 270.45 g/mol N/A
Appearance Typically a white to off-white solid[5]
Key Characteristic High reactivity due to superior leaving groupInferred from[1][4]
Primary Application Activation of hydroxyl and amino groups[4]
Solubility Soluble in anhydrous THF, CH₂Cl₂, DMF[6][7]
Handling Moisture-sensitive, corrosiveGeneral chemical knowledge

The Chemical Rationale: Mechanism of Activation

The utility of 2,6-dichloro-4-nitrophenyl chloroformate stems from its ability to convert poorly nucleophilic groups, such as alcohols or the N-terminus of a peptide, into highly reactive intermediates. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A nucleophile (e.g., a resin-bound hydroxyl group or a peptide's side-chain) attacks the electrophilic carbonyl carbon of the chloroformate. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the protonated nucleophile is deprotonated, and the reaction is driven to completion. The result is the formation of a highly activated carbonate or carbamate and the release of the stable 2,6-dichloro-4-nitrophenoxide anion. This activated intermediate is now primed for reaction with a second nucleophile, such as an amine, to form the final desired bond.

Activation_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Reagent 2,6-Dichloro-4-nitrophenyl Chloroformate Activated_Intermediate Activated Intermediate (Carbonate/Carbamate) Reagent->Activated_Intermediate + Base Nucleophile R-XH (e.g., Resin-OH, Peptide-NH2) Nucleophile->Activated_Intermediate + Base Base Base (DIPEA) Final_Product Final Product (Ester/Amide/Urea) Activated_Intermediate->Final_Product + R'-NH2 Leaving_Group 2,6-Dichloro-4-nitrophenol (Leaving Group) Activated_Intermediate->Leaving_Group Second_Nucleophile R'-NH2 (e.g., Amino Acid) Cyclization_Workflow Start Start: Linear Peptide on Resin (N-terminal Fmoc-protected) Activate_Tyr 1. Activate Tyr Side-Chain (Reagent + Pyridine in DCM) Start->Activate_Tyr Wash_1 2. Wash Resin (DCM, DMF) Activate_Tyr->Wash_1 Deprotect_N 3. N-terminal Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Deprotect_N Wash_2 4. Wash Resin (DMF, DCM) Deprotect_N->Wash_2 Cyclize 5. Intramolecular Cyclization (DIPEA in DMF/DCM) Wash_2->Cyclize Wash_3 6. Wash Resin (DMF, DCM, MeOH) Cyclize->Wash_3 Cleave 7. Cleavage & Global Deprotection (TFA Cocktail) Wash_3->Cleave End Finish: Purified Cyclic Peptide Cleave->End

Figure 2: Workflow for on-resin head-to-side-chain cyclization.

Detailed Step-by-Step Methodology:

Assumptions: The linear peptide has been synthesized on a suitable solid support (e.g., Wang or 2-chlorotrityl resin) using standard Fmoc-SPPS. [8]The N-terminus is Fmoc-protected, and the Tyrosine side-chain is unprotected. Other side chains (e.g., Lys, Asp, Glu) are protected with acid-labile groups (e.g., Boc, OtBu). [9] Materials:

  • Peptidyl-resin (0.1 mmol scale)

  • 2,6-Dichloro-4-nitrophenyl chloroformate (108 mg, 0.4 mmol, 4 eq.)

  • Pyridine (32 µL, 0.4 mmol, 4 eq.) or 2,4,6-Collidine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Methanol (MeOH)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) [10]* Cold diethyl ether

Protocol:

  • Resin Preparation:

    • Swell the peptidyl-resin (0.1 mmol) in anhydrous DCM in a peptide synthesis vessel for 30 minutes. [8] * Drain the DCM.

  • Tyrosine Side-Chain Activation:

    • Dissolve 2,6-dichloro-4-nitrophenyl chloroformate (4 eq.) and pyridine (4 eq.) in anhydrous DCM (5 mL).

    • Causality: Pyridine is a mild, non-nucleophilic base used to neutralize the HCl byproduct of the activation reaction. Anhydrous conditions are critical as the chloroformate readily hydrolyzes.

    • Add the solution to the resin and agitate gently at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction by taking a few resin beads, cleaving the peptide, and analyzing by mass spectrometry to confirm the mass addition of the activated carbonate group.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly: 3x with DCM, 3x with DMF, 3x with DCM. This removes all excess reagents.

  • N-Terminal Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. [10] * Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes. Drain. [11] * Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine. [10]

  • Post-Deprotection Wash:

    • Wash the resin thoroughly to remove all traces of piperidine: 5x with DMF, 3x with DCM.

  • Intramolecular Cyclization:

    • Swell the resin in a 1:1 mixture of anhydrous DMF:DCM (10 mL).

    • Add DIPEA (3 eq., ~52 µL). Agitate at room temperature.

    • Causality: DIPEA acts as a base to facilitate the intramolecular nucleophilic attack of the free N-terminal amine on the activated Tyr-carbonate. A dilute solution favors the intramolecular cyclization over intermolecular dimerization.

    • Monitor the reaction over 4-24 hours by cleaving a small sample for LC-MS analysis until the linear precursor is consumed.

  • Final Wash:

    • Once cyclization is complete, drain the solution and wash the resin: 3x with DMF, 3x with DCM, 3x with MeOH.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. [11][12] * Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the final product using reverse-phase HPLC.

Safety and Handling

2,6-Dichloro-4-nitrophenyl chloroformate is a reactive and corrosive chemical.

  • Handling: Always handle in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Moisture Sensitivity: It is highly sensitive to moisture and will decompose. Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for all reactions.

  • Disposal: Dispose of waste according to institutional safety guidelines. Quench excess reagent carefully with a dilute solution of a non-volatile amine or base.

Conclusion

2,6-Dichloro-4-nitrophenyl chloroformate is a potent and highly specialized reagent, not intended for routine peptide coupling. Its true value lies in its ability to efficiently activate hydroxyl and other weakly nucleophilic groups where standard reagents fail. By understanding its reactivity profile and employing carefully designed orthogonal protection strategies, researchers can leverage this tool to synthesize complex, cyclized, and modified peptides that are crucial for advancing drug discovery and biochemical research.

References

  • Title: Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate Source: PrepChem.com URL: [Link]

  • Title: Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]

  • Title: A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol Source: Quick Company URL: [Link]

  • Title: Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide Source: ResearchGate URL: [Link]

  • Title: Overview of Custom Peptide Synthesis Source: CSBio URL: [Link]

  • Title: Experimental Source: Radboud University Repository URL: [Link]

  • Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera Research URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]

  • Title: Advances in Fmoc solid‐phase peptide synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent Source: ResearchGate URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Peptide Synthesis for Beginners Source: American Peptide Society URL: [Link]

  • Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Peptides, solid-phase synthesis and characterization Source: Electronic Journal of Biotechnology URL: [Link]

  • Title: (PDF) Peptide Synthesis Source: ResearchGate URL: [Link]

  • Title: Introduction to Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Standard operating procedure for handling 2,6-Dichloro-4-nitrophenyl chloroformate reagents

Standard Operating Procedure: Handling 2,6-Dichloro-4-nitrophenyl chloroformate Introduction & Chemical Profile 2,6-Dichloro-4-nitrophenyl chloroformate is a highly specialized, hyper-electrophilic activating agent used...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling 2,6-Dichloro-4-nitrophenyl chloroformate

Introduction & Chemical Profile

2,6-Dichloro-4-nitrophenyl chloroformate is a highly specialized, hyper-electrophilic activating agent used in organic synthesis. It serves as a more reactive analogue to the standard 4-nitrophenyl chloroformate (p-NPC). The introduction of chlorine atoms at the 2- and 6-positions exerts a dual effect: it increases the electrophilicity of the carbonyl center via inductive electron withdrawal and creates a more acidic leaving group (2,6-dichloro-4-nitrophenol, pKa ~3.5) compared to 4-nitrophenol (pKa ~7.1).

This reagent is primarily employed to synthesize mixed carbonates and carbamates from sterically hindered alcohols or amines that fail to react with standard chloroformates.

Chemical Identity
PropertyDetail
Chemical Name 2,6-Dichloro-4-nitrophenyl chloroformate
CAS Number 1512151-07-3 (Verify with specific vendor; rare entity)
Precursor CAS 618-80-4 (2,6-Dichloro-4-nitrophenol)
Molecular Formula C₇H₂Cl₃NO₄
Molecular Weight ~270.45 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in CH₂Cl₂, THF, EtOAc; reacts violently with DMSO/water.[1][2]

Hazards & Safety (E-E-A-T)

Core Hazard: This compound is a lachrymator and a corrosive agent. Upon contact with moisture (ambient humidity), it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and 2,6-dichloro-4-nitrophenol .

  • Inhalation: Destructive to mucous membranes. Inhalation of dust or hydrolysis byproducts can cause severe respiratory edema.

  • Skin/Eye Contact: Causes immediate, severe chemical burns. The leaving group (phenol derivative) is toxic and readily absorbed through skin.

  • Reactivity: Violent reaction with water, alcohols, and amines.

Personal Protective Equipment (PPE) Matrix
ZonePPE Requirement
Eyes Chemical splash goggles + 8-inch Face Shield.
Hands Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).
Body Chemical-resistant lab coat (Tyvek preferred) + Chemical apron.
Respiratory Work strictly within a certified Fume Hood. If handling >5g outside a hood, a full-face respirator with acid gas/organic vapor cartridges is mandatory.

Handling & Storage Protocols

Storage Requirements
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[3] The compound is extremely moisture-sensitive.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Weighing & Transfer Protocol
  • Do not weigh on an open bench.

  • Method A (Glovebox): Ideal for high-precision or small-scale (<100 mg) work. Weigh inside an N₂-filled glovebox.

  • Method B (Fume Hood):

    • Tare a dry, screw-cap vial containing a magnetic stir bar.

    • Quickly transfer the solid into the vial using a disposable spatula.

    • Cap immediately.

    • Obtain the mass.

    • Dissolve the reagent in anhydrous solvent (e.g., CH₂Cl₂) inside the vial before transferring it to the reaction vessel via syringe. Never pour the solid.

Application Note: Synthesis of Hindered Carbamates

Context: Standard chloroformates often fail to couple with secondary amines or hindered alcohols due to slow kinetics, leading to hydrolysis competition. The 2,6-dichloro substitution forces the carbonyl into a "twisted" conformation relative to the phenyl ring (steric orthogonality), reducing conjugation and making the carbonyl carbon highly susceptible to nucleophilic attack.

Experimental Workflow Diagram

ReactionWorkflow Start Start: Dry Glassware (Oven 120°C > 1h) Solvent Anhydrous Solvent (DCM or THF) Start->Solvent Reagent 2,6-Dichloro-4-nitrophenyl chloroformate Solvent->Reagent Dissolve Reaction Reaction (-78°C to RT) Reagent->Reaction Base Base Addition (Pyridine/Et3N) Base->Reaction Dropwise Control Exotherm Quench Quench (Sat. NaHCO3) Reaction->Quench Monitor TLC

Caption: Workflow for coupling sensitive nucleophiles using 2,6-Dichloro-4-nitrophenyl chloroformate.

Detailed Protocol: Carbocycle Activation
  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvation: Dissolve the nucleophile (Alcohol/Amine, 1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Base Addition: Add dry Pyridine or 2,6-Lutidine (1.2 - 1.5 equiv). Cool to 0°C .

    • Note: Non-nucleophilic bases are preferred to prevent base-catalyzed hydrolysis.

  • Reagent Addition: Add 2,6-Dichloro-4-nitrophenyl chloroformate (1.1 equiv) dissolved in minimal CH₂Cl₂ dropwise over 10 minutes.

    • Observation: The solution often turns yellow due to the liberation of the nitrophenolate species if the reaction is fast, though the chloroformate itself is yellow.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature.

    • Monitoring: TLC will show the disappearance of the starting material and the appearance of the mixed carbonate (intermediate).

  • Substitution (Step 2 - Optional): If creating a carbamate from an alcohol, add the second amine (nucleophile) directly to the pot at RT.

Quenching & Waste Disposal (Self-Validating Safety)

Critical Rule: Never dispose of unquenched chloroformates in solvent waste. They can pressurize drums.

Quenching Protocol
  • Cool: Place the reaction vessel in an ice bath.

  • Neutralize: Slowly add a 10% aqueous solution of Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][4][5][6][7][8] Hydrolysis converts the chloroformate to CO₂, NaCl, and the phenol.

    • Warning: Gas evolution (CO₂) will be vigorous.

  • Verification: Test the pH of the aqueous layer.[9] It must be basic (pH > 10) to ensure the phenol is deprotonated (water-soluble phenolate) and the chloroformate is destroyed.

  • Separation:

    • The toxic 2,6-dichloro-4-nitrophenol byproduct will reside in the aqueous layer (yellow/orange color).

    • Wash the organic layer repeatedly with 1M NaOH until the aqueous washes are colorless.

Disposal
  • Aqueous Waste: Contains the nitrophenol.[8] Dispose of as Hazardous Alkaline Waste .

  • Solid Waste: Contaminated gloves/paper must be double-bagged and treated as solid hazardous waste.

Troubleshooting

IssueCauseSolution
Low Yield Hydrolysis due to wet solvent.Redistill CH₂Cl₂ over CaH₂ or use molecular sieves. Ensure Ar atmosphere.
Violent Bubbling Too rapid addition of reagent or base.Cool to -78°C for addition; dilute reagent further.
Product is Yellow Contamination with nitrophenol.[4]Perform additional washes with cold 1N NaOH or Na₂CO₃.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitrophenyl chloroformate (Analogous Hazard Data).Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.Link

  • PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate.Link

  • Organic Syntheses. (2020).[5][7] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate.[7] Org.[3][5][7][10] Synth. 2020, 97, 96-124.[5][7] Link

  • ResearchGate. (2013). A Safe and Efficient Route for the Preparation of Nitro-, Dinitro-, and Trinitrophenyl Chloroformates.[4] Synthetic Communications.[4][6] Link

Sources

Application

Application Note: High-Efficiency Synthesis of Heterocyclic Compounds Mediated by 2,6-Dichloro-4-nitrophenyl Chloroformate

Part 1: Core Directive & Strategic Overview Executive Summary The synthesis of nitrogen- and oxygen-containing heterocycles—specifically benzoxazoles , benzimidazoles , and quinazolinones —is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

The synthesis of nitrogen- and oxygen-containing heterocycles—specifically benzoxazoles , benzimidazoles , and quinazolinones —is a cornerstone of medicinal chemistry. Traditional methods often rely on harsh dehydrating agents (polyphosphoric acid, SOCl₂) or expensive transition metal catalysts.

This guide details a high-performance activation protocol using 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) . Unlike standard p-nitrophenyl chloroformate, the DCNP-Cl reagent introduces a significantly more acidic leaving group (2,6-dichloro-4-nitrophenol, pKa ~3.5), generating "super-active" esters and carbamates. These intermediates undergo nucleophilic attack and subsequent cyclization under mild, often ambient conditions, preserving sensitive functional groups.

The "Super-Active" Ester Advantage

The efficacy of this protocol rests on the electronic properties of the leaving group. The addition of two chlorine atoms at the ortho positions of the p-nitrophenol ring creates a synergistic electron-withdrawing effect, dramatically increasing the electrophilicity of the carbonyl carbon.

ReagentLeaving GrouppKa of LGRelative Reactivity
Ethyl Chloroformate Ethanol16.0Low (Mixed Anhydride)
p-Nitrophenyl Chloroformate p-Nitrophenol7.15High (Active Ester)
DCNP-Cl 2,6-Dichloro-4-nitrophenol ~3.5 Ultra-High

Part 2: Mechanistic Insight & Signaling Pathways

Mechanism of Action: Activation-Cyclization Cascade

The synthesis proceeds via a "Activation-Cyclization" cascade. The DCNP-Cl reagent first activates a carboxylic acid (forming a mixed carbonate) or an amine (forming a carbamate). This intermediate is then attacked by a binucleophile (e.g., 2-aminophenol), followed by rapid intramolecular cyclization.

G Start Carboxylic Acid (R-COOH) Inter1 Super-Active Ester (Mixed Carbonate) Start->Inter1 + Base, -HCl Reagent DCNP-Cl (Activation) Reagent->Inter1 Inter2 Amide Intermediate Inter1->Inter2 + Nuc LG Byproduct: 2,6-Dichloro-4-nitrophenol Inter1->LG Leaving Group Release Nuc Binucleophile (e.g., 2-Aminophenol) Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization Heat or Base Product Heterocycle (Benzoxazole) Cyclization->Product

Figure 1: The Activation-Cyclization cascade. The high leaving group ability of 2,6-dichloro-4-nitrophenol drives the formation of the amide intermediate and facilitates the final ring closure.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzoxazoles

This protocol describes the coupling of a carboxylic acid with 2-aminophenol.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) (1.1 equiv)

  • 2-Aminophenol (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Activation (Formation of Active Ester):

    • In a flame-dried round-bottom flask under nitrogen, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Et₃N (1.2 mmol) followed by the dropwise addition of DCNP-Cl (1.1 mmol) dissolved in DCM (2 mL).

    • Observation: A white precipitate (Et₃N·HCl) will form.

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. TLC control should show consumption of the acid.

  • Nucleophilic Attack (Amide Formation):

    • Add 2-Aminophenol (1.1 mmol) and the remaining base (Et₃N , 1.3 mmol) to the reaction mixture.

    • Stir at RT for 2–4 hours. The highly reactive DCNP ester reacts rapidly with the primary amine of the aminophenol.

  • Cyclization:

    • Option A (Mild): If the intermediate amide is stable, add p-Toluenesulfonic acid (pTSA) (0.1 equiv) and reflux the DCM solution for 2–6 hours.

    • Option B (One-Pot Thermal): Evaporate the DCM, replace with Toluene , and reflux (110°C) for 2 hours with a Dean-Stark trap (if necessary) or simply open to a drying tube.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (to remove excess base/amine), saturated NaHCO₃ (to remove the 2,6-dichloro-4-nitrophenol byproduct—Note: This byproduct is acidic and water-soluble at basic pH), and brine.

    • Dry over Na₂SO₄ and concentrate.[1] Purify via flash chromatography.

Protocol B: Synthesis of Quinazolin-4(3H)-ones

This protocol utilizes DCNP-Cl to activate anthranilic acid derivatives, followed by reaction with an amine.

Reagents:

  • Anthranilic Acid (1.0 equiv)

  • DCNP-Cl (2.2 equiv) — Used to activate both the acid and the amine (transient isocyanate formation possible)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Base: Pyridine or Et₃N.

Step-by-Step Methodology:

  • Preparation of Benzoxazinone Intermediate:

    • Dissolve Anthranilic Acid (1.0 mmol) in anhydrous THF.

    • Add Pyridine (2.5 mmol) and cool to 0°C.

    • Add DCNP-Cl (1.1 mmol) dropwise. Stir for 1 hour. This forms the active mixed anhydride which spontaneously cyclizes to the isatoic anhydride or benzoxazinone equivalent depending on substitution.

  • Amine Insertion & Ring Closure:

    • Add the Primary Amine (1.2 mmol) to the mixture.

    • Heat to reflux (THF or Dioxane) for 4–6 hours.

    • The amine opens the intermediate ring and re-closes to form the quinazolinone.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield of Active Ester Moisture in solventEnsure DCM/THF is anhydrous; DCNP-Cl hydrolyzes rapidly.
Incomplete Cyclization Steric hindranceSwitch solvent to Toluene or Xylene and increase temperature to 110°C–140°C.
Side Product: Urea Excess amine attacking DCNP-ClEnsure DCNP-Cl is fully consumed by the acid before adding the amine.
Purification Difficulty Retention of NitrophenolThe 2,6-dichloro-4-nitrophenol byproduct is acidic. Wash organic layer thoroughly with 1M NaOH or Sat. Na₂CO₃ until the yellow color (phenolate) is removed.

References

  • Synthesis of 2,6-dichloro-4-nitrophenyl chloroform

    • Source: PrepChem.
    • Context: Detailed preparation of the reagent from 2,6-dichloro-4-nitrophenol and phosgene.[2]

    • URL:[Link]

  • Active Esters in Peptide and Heterocycle Synthesis

    • Source: Thieme Connect / Synthesis Reviews.
    • Context: General review of active esters (including p-nitrophenyl and chlorinated variants)
    • URL:[Link]

  • Synthesis of Quinazolinones via Active Intermedi

    • Source: Organic Chemistry Portal.
    • Context: Overview of quinazolinone synthesis methods, reinforcing the "activation-cyclization" strategy used with chloroform
    • URL:[Link]

  • pKa Comparisons of Nitrophenols

    • Source: Study.
    • Context: Data supporting the enhanced acidity (and thus leaving group ability) of 2,6-disubstituted-4-nitrophenols compared to unsubstituted p-nitrophenol.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2,6-Dichloro-4-nitrophenyl chloroformate reactions

An in-depth guide to overcoming common challenges in the synthesis and application of 2,6-Dichloro-4-nitrophenyl chloroformate, a critical reagent in synthetic chemistry. Technical Support Center: 2,6-Dichloro-4-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the synthesis and application of 2,6-Dichloro-4-nitrophenyl chloroformate, a critical reagent in synthetic chemistry.

Technical Support Center: 2,6-Dichloro-4-nitrophenyl Chloroformate Reactions

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 2,6-Dichloro-4-nitrophenyl chloroformate has a very low yield. What is the most common cause?

The most frequent cause of low yields is the presence of moisture. Chloroformates are highly susceptible to hydrolysis, which converts the desired product back to the starting phenol (2,6-dichloro-4-nitrophenol) and releases HCl and CO2.[1][2][3] Ensuring all glassware is flame-dried, using anhydrous solvents, and running the reaction under an inert atmosphere (Nitrogen or Argon) are critical first steps.

Q2: After my reaction, the solution has a distinct yellow color. What does this indicate?

A yellow color in the reaction mixture or the purified product often indicates the presence of the 2,6-dichloro-4-nitrophenolate ion or 2,6-dichloro-4-nitrophenol itself.[4] This is typically a result of hydrolysis of the chloroformate product, either during the reaction or, more commonly, during the aqueous workup.

Q3: I am using triphosgene as a phosgene substitute. How does its stoichiometry relate to phosgene?

Triphosgene, a solid, is a safer alternative to gaseous phosgene.[5][6] It is crucial to remember that one mole of triphosgene is equivalent to three moles of phosgene. Therefore, you should use at least 0.33 to 0.4 moles of triphosgene for every mole of the starting phenol.[7]

Q4: How can I effectively purify 2,6-Dichloro-4-nitrophenyl chloroformate without causing degradation?

Due to its sensitivity to moisture and heat, purification must be handled carefully.[8] Avoid traditional aqueous workups where possible. Recommended methods include:

  • Filtration: After the reaction, the precipitated salt (e.g., sodium chloride) can be removed by filtration under an inert atmosphere.[9]

  • High-Vacuum Distillation: If the product is sufficiently volatile, Kugelrohr or short-path distillation can be effective.

  • Anhydrous Column Chromatography: Use a system with anhydrous solvents (e.g., hexane/ethyl acetate) and perform the purification quickly.[8]

  • Crystallization: Recrystallization from a non-protic solvent system like hexane/dichloromethane can yield a pure product.

In-Depth Troubleshooting Guide

This section explores specific experimental issues, their underlying causes, and validated solutions.

Issue 1: Low or No Product Formation

If you observe minimal to no formation of the desired chloroformate, consider the following causes and solutions.

Potential Cause 1: Reagent Quality and Stoichiometry

  • Causality: The reaction's success hinges on the quality of the starting 2,6-dichloro-4-nitrophenol and the phosgenating agent. Impurities in the phenol can interfere with the reaction, while decomposed triphosgene will be inactive. Incorrect stoichiometry will leave unreacted starting material.

  • Preventative & Corrective Actions:

    • Verify Starting Material Purity: Ensure the 2,6-dichloro-4-nitrophenol is pure (>98%).[10] If necessary, recrystallize it before use.

    • Use Fresh Phosgenating Agent: Triphosgene should be a white crystalline solid. If it appears discolored or has been stored improperly, its activity may be compromised. Use a freshly opened bottle or material that has been stored in a desiccator.

    • Recalculate Stoichiometry: Double-check your calculations. A slight excess of the phosgenating agent (e.g., 1.1 equivalents of phosgene or ~0.4 equivalents of triphosgene) is often beneficial. The base (e.g., NaH or pyridine) should typically be used in slight excess (1.1-1.2 equivalents) to drive the reaction to completion.[6][9]

Potential Cause 2: Presence of Moisture

  • Causality: Water will rapidly hydrolyze the chloroformate product as it forms, preventing its accumulation and isolation.[11][12] It can also react with the phosgenating agent itself.

  • Preventative & Corrective Actions:

    • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, Dichloromethane).[8]

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of an inert gas.

Potential Cause 3: Sub-optimal Reaction Temperature

  • Causality: The formation of the phenoxide with a base like NaH is often performed at room temperature, but the subsequent reaction with the phosgenating agent is highly exothermic and requires careful temperature control. Adding the phosgenating agent at too high a temperature can lead to side reactions, while a temperature that is too low can significantly slow the reaction rate.

  • Preventative & Corrective Actions:

    • Controlled Addition: Add the phenoxide solution dropwise to a cooled solution of the phosgenating agent (e.g., -10 °C to 0 °C).[9]

    • Monitor Temperature: Use a thermometer to monitor the internal reaction temperature throughout the addition.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[9]

Issue 2: Significant Impurities Detected Post-Reaction

The presence of specific impurities can provide clues to the underlying problem.

Impurity: Starting Material (2,6-dichloro-4-nitrophenol)

  • Causality: This is the most common impurity and points to either an incomplete reaction or hydrolysis of the product during workup.

  • Preventative & Corrective Actions:

    • Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time at room temperature.

    • Anhydrous Workup: During workup, wash the organic layer with brine (saturated NaCl solution) instead of pure water to minimize hydrolysis. Ensure the organic layer is thoroughly dried with a suitable agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

    • Purification: If hydrolysis is unavoidable, the unreacted phenol can typically be removed via column chromatography.

Impurity: Symmetric Carbonate (Bis(2,6-dichloro-4-nitrophenyl) carbonate)

  • Causality: This byproduct can form if a molecule of the product chloroformate reacts with another molecule of the starting phenoxide. This is more likely to occur if the phosgenating agent is added too slowly or if there are localized areas of high phenoxide concentration.

  • Preventative & Corrective Actions:

    • Reverse Addition: Add the phenoxide solution to the phosgenating agent solution. This ensures the phosgenating agent is always in excess relative to the added phenoxide, favoring chloroformate formation.

    • Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain homogeneity and prevent concentration gradients.

Visualizing the Reaction and Troubleshooting Workflow

A clear understanding of the reaction pathway and a logical troubleshooting sequence are essential for success.

Reaction Pathway and Key Side Reaction

Phenol 2,6-Dichloro-4-nitrophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Product 2,6-Dichloro-4-nitrophenyl chloroformate Phenoxide->Product Reaction Phosgene Phosgene (or Triphosgene) Phosgene->Product Reaction Hydrolysis Hydrolysis Product (Back to Phenol) Product->Hydrolysis + H₂O (Undesired) Water H₂O (Moisture) Water->Hydrolysis Base Base (e.g., NaH)

Caption: Main synthesis pathway and the competing hydrolysis side reaction.

Troubleshooting Flowchart

start Low Yield Observed check_moisture Review Anhydrous Technique? (Dried glassware, anhydrous solvents, inert gas) start->check_moisture fix_moisture Implement Strict Anhydrous Conditions check_moisture->fix_moisture No check_reagents Reagent Quality/Stoichiometry OK? check_moisture->check_reagents Yes success Yield Improved fix_moisture->success fix_reagents Use Fresh Reagents. Verify Stoichiometry. check_reagents->fix_reagents No check_temp Correct Temperature Control? check_reagents->check_temp Yes fix_reagents->success fix_temp Ensure Cooled Addition & Gradual Warming check_temp->fix_temp No check_workup Anhydrous Workup Performed? check_temp->check_workup Yes fix_temp->success fix_workup Use Brine Wash, Thorough Drying check_workup->fix_workup No check_workup->success Yes fix_workup->success

Caption: A systematic approach to diagnosing the cause of low reaction yields.

Experimental Protocols & Data

Standard Protocol for Synthesis of 2,6-Dichloro-4-nitrophenyl chloroformate

This protocol is adapted from established procedures and emphasizes critical control points.[9]

Materials:

  • 2,6-dichloro-4-nitrophenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Phosgene (20% solution in toluene) or Triphosgene (0.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum. Cool to room temperature under a nitrogen atmosphere.

  • Phenoxide Formation: In a separate flame-dried flask, suspend Sodium Hydride in anhydrous THF. To this suspension, add a solution of 2,6-dichloro-4-nitrophenol in anhydrous THF dropwise at 0 °C. After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Phosgenation: In the main reaction flask, prepare a solution of the phosgenating agent in anhydrous DCM and cool it to -10 °C.

  • Reaction: Add the prepared phenoxide solution dropwise to the cold phosgenating agent solution via a cannula. Maintain the internal temperature below 0 °C during the addition.

  • Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (staining for the phenol).

  • Workup: Purge the reaction vessel with nitrogen to remove any excess phosgene into a suitable quench solution (e.g., NaOH solution). Filter the mixture through a pad of celite under an inert atmosphere to remove sodium chloride.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or high-vacuum distillation.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous THF, DCMAprotic solvents are essential to prevent hydrolysis.
Base Sodium Hydride (NaH), PyridineNaH provides an irreversible deprotonation. Pyridine can also be used, especially with triphosgene.[6]
Temperature -10 °C to Room TempCritical for controlling exothermicity and preventing side reactions.[7][9]
Atmosphere Nitrogen or ArgonPrevents atmospheric moisture from entering the reaction.
Workup Anhydrous filtration, Brine washMinimizes product hydrolysis during isolation.

References

  • Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate - PrepChem.com. Available at: [Link]

  • Acid Chloride/ chloroformate purification? - ResearchGate. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. Available at: [Link]

  • PHOSGENE - New Drug Approvals. Available at: [Link]

  • Purification of Chloromethyl Chloroformate | PDF | Amine | Ammonium - Scribd. Available at: [Link]

  • (PDF) A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. - ResearchGate. Available at: [Link]

  • WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents.
  • US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents.
  • Is it possible to purify prepared chloroform that made from bleach and acetone by freezing? - Quora. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. Available at: [Link]

  • Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol - Quick Company. Available at: [Link]

  • The effect of moisture on the adsorption of chloroform by activated carbon - PubMed - NIH. Available at: [Link]

  • JP2011001330A - Method for producing 4-nitrophenyl chloroformate - Google Patents.
  • Safety data sheet - ChemDmart. Available at: [Link]

  • Bhopal disaster - Wikipedia. Available at: [Link]

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP - Reddit. Available at: [Link]

  • How does the moisture or water from the reagents can interfere with a solid state reaction in the crystalline structure of the products? | ResearchGate. Available at: [Link]

  • 4-Nitrophenyl chloroformate - Hazardous Agents - Haz-Map. Available at: [Link]

  • Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates | ACS Omega - ACS Publications. Available at: [Link]

  • 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem. Available at: [Link]

  • Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate - Pendidikan Kimia. Available at: [Link]

  • 109550 - 4-Nitrophenyl chloroformate - Safety Data Sheet. Available at: [Link]

  • Moisture Control and Degradation Management - American Pharmaceutical Review. Available at: [Link]

Sources

Optimization

How to remove 2,6-dichloro-4-nitrophenol byproduct from reaction mixtures

Technical Support Center: Purification & Removal of 2,6-Dichloro-4-nitrophenol (DCNP) Topic: Removal of 2,6-dichloro-4-nitrophenol (DCNP) byproduct from reaction mixtures. Audience: Organic Chemists, Process Engineers, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Removal of 2,6-Dichloro-4-nitrophenol (DCNP)

Topic: Removal of 2,6-dichloro-4-nitrophenol (DCNP) byproduct from reaction mixtures. Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Executive Summary: The "Yellow Stain" Problem

2,6-Dichloro-4-nitrophenol (DCNP) is a persistent, acidic byproduct often encountered in nucleophilic aromatic substitutions (SNAr), ester hydrolyses, or nitration workflows. Its physical properties—specifically its high acidity (pKa ~3.8) and intense yellow coloration—make it both a nuisance and a distinct marker for purification efficiency.

This guide provides three targeted modules for removal, ranked by scalability and specificity.

Module 1: The pKa Swing (Liquid-Liquid Extraction)

Context: Your desired product is Neutral or Basic . The Science: DCNP has a pKa of approximately 3.81 , making it significantly more acidic than simple phenols (pKa ~10) and comparable to weak carboxylic acids. We exploit this acidity to sequester DCNP into the aqueous phase using mild bases.

Protocol A: The Bicarbonate Wash (Recommended)

Best for: Neutral products (Amides, Esters, Ethers) sensitive to strong bases.

  • Dilution: Dissolve your crude reaction mixture in a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane are preferred; Diethyl Ether is acceptable).

  • The Wash: Extract the organic layer 3 times with 5% w/v Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][2] DCNP (pKa 3.8) is acidic enough to be deprotonated by bicarbonate (pKa of conjugate acid H₂CO₃ ~6.3), forming the water-soluble sodium nitrophenolate salt.

    • Visual Cue: The aqueous layer should turn bright yellow/orange (the color of the nitrophenolate anion).

  • Validation: Continue washing until the aqueous layer is colorless.

  • Finishing: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Back-Extraction" Strategy

Best for: Basic products (Amines) that might partially protonate/dissolve in water.

  • Dissolve crude in organic solvent.

  • Extract with 1M HCl .

    • Result: Your amine product moves to the aqueous phase (as a salt). DCNP (acidic) remains in the organic phase.

  • Discard the organic phase (contains the DCNP).

  • Basify the aqueous phase (pH > 12) with NaOH and re-extract with fresh organic solvent to recover your clean amine.

Decision Tree: Selecting the Right Extraction

ExtractionLogic Start Start: Crude Mixture contains Product + DCNP CheckProduct What is the nature of your Product? Start->CheckProduct Neutral Neutral (Ester, Amide, Ether) CheckProduct->Neutral Basic Basic (Amine, Pyridine) CheckProduct->Basic Acidic Acidic (Carboxylic Acid, Phenol) CheckProduct->Acidic ActionNeutral Wash Organic Layer with Sat. NaHCO3 (3x) Neutral->ActionNeutral ActionBasic Acid-Base Swap: 1. Extract Product into 1M HCl (Aq) 2. Discard Organic (DCNP) 3. Basify Aq & Re-extract Product Basic->ActionBasic ActionAcidic Extraction Fails (pKa overlap). Proceed to Module 2 or 3. Acidic->ActionAcidic

Figure 1: Decision logic for removing DCNP via Liquid-Liquid Extraction based on product chemistry.

Module 2: Chromatographic Purification

Context: Your product is Acidic (pKa < 6) or extraction failed to remove trace yellow color. The Issue: DCNP is highly polar and acidic. On standard silica gel, it often "streaks" or "tails," contaminating a wide range of fractions.

Troubleshooting Guide: Silica Gel Chromatography
Symptom Root Cause Solution
Broad yellow streak across the columnIonization of the phenol on silica surface.Acidify the Mobile Phase: Add 0.5% to 1.0% Acetic Acid or Formic Acid to your eluent. This forces DCNP into its protonated (neutral) state, sharpening the band.
Co-elution with productPolarity overlap.Switch Stationary Phase: Use C18 (Reverse Phase). DCNP elutes early in high-water fractions due to polarity, while lipophilic products retain longer.
DCNP stuck at baseline Strong adsorption.Flush: If DCNP is retained, flush the column with 10% MeOH/DCM to remove it after collecting your product.

Module 3: Scavenging & Recrystallization

Context: Large-scale process or highly sensitive biological assays where >99.9% purity is required.

Method A: Solid-Phase Scavenging (The "Tea Bag" Method)

If you cannot perform an aqueous wash (e.g., water-sensitive product), use a solid-supported base.

  • Reagent: Polymer-supported Carbonate (e.g., Amberlyst A-26 or MP-Carbonate).

  • Protocol: Add 3-5 equivalents of resin to the organic reaction mixture. Stir for 2-4 hours. The resin will bind the acidic DCNP (turning yellow). Filter off the resin to obtain the purified solution.

Method B: Recrystallization

DCNP has specific solubility windows that can be exploited.

  • Solvent System: Chloroform (DCNP is soluble) vs. Hexanes/Petroleum Ether (DCNP is insoluble).

  • Protocol: Dissolve crude in minimum hot Chloroform. Add Hexanes dropwise until turbid. Cool to 4°C. If your product crystallizes, DCNP often stays in the mother liquor.

  • Alternative: If your product is water-insoluble, recrystallize from 50% Aqueous Acetic Acid . DCNP is moderately soluble in this mix, but many organic products will precipitate out.

Frequently Asked Questions (FAQs)

Q1: I washed with NaOH, but my product decomposed. Why? A: DCNP requires a base to be removed, but NaOH (pH ~14) is often too harsh, causing hydrolysis of esters or amides in your product. Because DCNP has a low pKa (3.8), you do not need strong base. Switch to Sodium Bicarbonate (NaHCO₃) or Sodium Phosphate buffer (pH 6-7) . These are mild enough to preserve your product but basic enough to deprotonate DCNP.

Q2: The yellow color persists even after chromatography. Is it DCNP? A: Likely yes. Nitrophenols have high extinction coefficients; even trace amounts (ppm level) are visible.

  • Test: Spot a TLC plate. If the yellow spot stays at the baseline in 100% Hexanes but moves in 50% EtOAc, it is DCNP.

  • Fix: Dissolve the "purified" product in ether and wash vigorously with 1M NaOH (if product tolerates) or repeat the bicarbonate wash 5 times.

Q3: Can I remove DCNP by sublimation? A: DCNP has a melting point of ~125°C and can sublime under high vacuum/heat, but this is risky. It may co-sublime with your product, and nitrophenols can be thermally unstable (explosion hazard at industrial scale). Chemical removal (extraction) is safer and more efficient.

Q4: Is DCNP toxic? A: Yes. It is a halogenated nitrophenol. It is a skin/eye irritant and potentially toxic if swallowed (uncoupler of oxidative phosphorylation). Always handle the yellow aqueous waste streams as hazardous chemical waste, not general drain waste.

References

  • PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol (Compound Summary).[3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol (Analogous purification logic). Organic Syntheses, Coll.[9] Vol. 2, p.173. Retrieved from [Link]

Sources

Troubleshooting

Minimizing hydrolysis of 2,6-Dichloro-4-nitrophenyl chloroformate during handling

Technical Support Center: 2,6-Dichloro-4-nitrophenyl Chloroformate (DCNPC) Topic: Minimizing Hydrolysis & Handling Protocols Ticket ID: DCNPC-STABILITY-001 Status: Resolved / Guide Generated Executive Summary: The "Zero-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dichloro-4-nitrophenyl Chloroformate (DCNPC)

Topic: Minimizing Hydrolysis & Handling Protocols Ticket ID: DCNPC-STABILITY-001 Status: Resolved / Guide Generated

Executive Summary: The "Zero-Hydrolysis" Directive

2,6-Dichloro-4-nitrophenyl chloroformate (DCNPC) is a "super-electrophile."[1] The presence of two chlorine atoms and a nitro group on the aromatic ring creates an electron-deficient carbonyl center that is exceptionally reactive toward nucleophiles. While this makes it a powerful reagent for activating hindered alcohols or amines, it also renders it hypersensitive to moisture.[1][2]

The Golden Rule: Hydrolysis is autocatalytic. The reaction with water releases Hydrogen Chloride (HCl), which can further catalyze degradation and corrode equipment.[1][2] Successful handling requires a "Dry-Chain" approach—maintaining an unbroken anhydrous environment from the reagent bottle to the reaction flask.

Module 1: Storage & Quality Assurance (The "Traffic Light" System)

Before starting any experiment, you must verify the integrity of your reagent.[1][2] DCNPC degrades into 2,6-dichloro-4-nitrophenol , which is distinct in color and physical properties.[1][2]

Visual Inspection Guide
StatusAppearanceChemical StateAction Required
🟢 GOOD White to Off-White Crystalline Solid >98% PurityProceed with experiment.[1]
🟡 CAUTION Pale Yellow Crust/Powder Surface Hydrolysis (<5%)Purify: Wash with cold, anhydrous pentane or hexane under inert gas to remove surface phenol.[1][2]
🔴 FAILED Bright Yellow/Orange Solid or Paste Significant Hydrolysis (>10%)Discard: The yellow color comes from the p-nitrophenolate chromophore.[1] Do not use.
Diagnostic FAQ: Is my reagent dead?

Q: The melting point is 123-126°C. Is this good? A: No. That is the melting point of the hydrolysis product, 2,6-dichloro-4-nitrophenol [1].[1] The pure chloroformate typically melts at a lower temperature (approx. 79-83°C for the non-chlorinated analog; DCNPC is often similar or slightly higher but distinct from the phenol).[1] If your solid melts >120°C, it is fully hydrolyzed.[1][2]

Q: Can I store it in the freezer? A: Yes, but with a caveat. Store at 2–8°C or -20°C under Argon/Nitrogen. Critical: Allow the bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation and rapid hydrolysis [2].[1]

Module 2: The "Dry-Chain" Handling Workflow

To minimize hydrolysis, you must eliminate moisture at every transfer point.[1][2]

Step-by-Step Protocol
  • Solvent Preparation:

    • DCM/THF: Must be distilled over CaH₂ or passed through an activated alumina column (SPS).[1]

    • Verification: Karl Fischer titration should read <10 ppm water .

    • Additives: Do not add base (Pyridine/Et₃N) to the chloroformate stock solution; this can trigger polymerization or degradation if moisture is present.[1]

  • Weighing & Transfer:

    • Best Practice: Weigh inside a glovebox (N₂ atmosphere).

    • Alternative: Use the "Schlenk Funnel" method. Place a funnel on your reaction flask, purge with high-flow Nitrogen, and quickly transfer the solid.[1][2] Do not use weighing paper in open air; use a glass weighing boat that can be slid directly into the flask.[1]

  • Reaction Setup:

    • Dissolve DCNPC in dry solvent first.

    • Cool to 0°C or -10°C .

    • Add the nucleophile (alcohol/amine) and base dropwise to the chloroformate (or vice-versa depending on kinetics, but keeping DCNPC cold and dilute minimizes water competition).[1][2]

Module 3: Visualizing the Chemistry

Diagram 1: The Competition (Hydrolysis vs. Activation)

This diagram illustrates why moisture control is critical.[1] The hydrolysis pathway is irreversible and produces HCl, which can ruin acid-sensitive substrates.[1][2]

G DCNPC DCNPC (Reagent) Intermediate Tetrahedral Intermediate DCNPC->Intermediate Nucleophilic Attack H2O Water (Impurity) H2O->Intermediate Fast (if wet) ROH Target Alcohol (Substrate) ROH->Intermediate Desired Phenol 2,6-Dichloro-4-nitrophenol (Yellow Byproduct) Intermediate->Phenol Elimination Product Activated Carbonate (Desired) Intermediate->Product - HCl Gas HCl + CO2 (Gas Evolution) Intermediate->Gas Decomposition

Caption: Kinetic competition between hydrolysis (red path) and desired activation (green path). Note that hydrolysis releases HCl, often requiring excess base to neutralize.[1][2]

Module 4: Troubleshooting FAQs

Q: I added the reagent and the solution turned yellow immediately. Why? A: This indicates the release of 2,6-dichloro-4-nitrophenolate .[1]

  • Scenario A (Bad): If this happened before adding your nucleophile, your solvent was wet.[1][2] The water hydrolyzed the reagent.[1]

  • Scenario B (Normal): If this happened after adding your nucleophile and base, it might be the leaving group.[1][2] However, in acidic/neutral conditions, the phenol is colorless/pale.[1][2] It turns bright yellow only in the presence of base (phenolate form).[1]

  • Fix: Ensure solvents are anhydrous. If the yellow color appears prematurely, abort and dry your solvents.[1][2]

Q: A white precipitate formed when I dissolved the DCNPC in DCM. A: DCNPC should be soluble in DCM. A white precipitate is likely bridged carbonate or hydrolysis salts (if base was present).[1]

  • Test: Add a drop of water. If it dissolves, it was likely amine salts (if amine was present).[1][2] If it remains insoluble, it may be a urea byproduct (from amine + CO2 + amine).[1][2]

  • Prevention: Ensure the DCNPC is fully dissolved before adding the base.

Q: How do I quench the reaction safely? A: Do not add water directly to a concentrated reaction mixture containing excess DCNPC; the CO2 evolution can cause foaming/splashing.[1]

  • Protocol: Dilute with DCM, cool to 0°C, and add a saturated solution of NH₄Cl or 1M HCl dropwise. This protonates the nitrophenolate byproduct (turning it from yellow to pale) and safely hydrolyzes excess reagent [3].[1]

Module 5: Emergency & Safety

Hazard: DCNPC hydrolyzes to form HCl gas and is a severe lachrymator (tear gas).[1]

  • Spill Management:

    • Evacuate: Clear the immediate area.

    • Do NOT use water: Water will generate a cloud of HCl and CO2.

    • Neutralize: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .[1] This neutralizes the acid as it forms.[1]

    • Cleanup: Once neutralized (no more bubbling), sweep into a chemical waste container using a dustpan.[1][2]

References

  • Lizza, J. R., & Wipf, P. (2020).[1][2][3] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124.[1][2][3] Retrieved from [Link][1][2]

Sources

Optimization

Optimizing solvent selection for 2,6-Dichloro-4-nitrophenyl chloroformate coupling

Welcome to the Advanced Reagent Support Center. Topic: 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) Coupling Optimization Executive Summary: The DCNP-Cl Advantage You are likely using 2,6-Dichloro-4-nitrophenyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Support Center. Topic: 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) Coupling Optimization

Executive Summary: The DCNP-Cl Advantage

You are likely using 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-Cl) because standard p-nitrophenyl chloroformate failed to provide sufficient reactivity or intermediate stability. The two chlorine atoms at the ortho positions exert a dual effect:

  • Electronic Activation: They significantly lower the pKa of the leaving group (phenol), making the carbonyl carbon highly electrophilic.

  • Steric Protection: They shield the carbonyl from "double-hit" side reactions (formation of symmetrical carbonates), allowing for the isolation of stable activated intermediates.

This guide addresses the critical variables in solvent selection and troubleshooting to harness this reactivity without succumbing to hydrolysis.

Module 1: Solvent Compatibility Matrix

The Core Rule: DCNP-Cl is moisture-intolerant. The rate of hydrolysis competes aggressively with nucleophilic attack. Your solvent choice must balance solubility (of the reagent) with inertness (towards the chloroformate).

Primary Solvent Recommendations
SolventSuitabilitySolubilityMoisture RiskTechnical Notes
Dichloromethane (DCM) Optimal HighLowThe Gold Standard. Non-nucleophilic and easily dried. Excellent solubility for DCNP-Cl.
THF Conditional HighHighMust be Anhydrous. Hygroscopic nature poses a hydrolysis risk. Use only if the substrate is insoluble in DCM.
Acetonitrile (MeCN) Specific ModerateModerateKinetic Control. High polarity accelerates charged transition states but can retard neutral nucleophile attack.
Toluene Specific ModerateLowPrecipitation Method. Product often precipitates out, driving reaction to completion. Good for scale-up.
DMF / DMSO FORBIDDEN HighN/ADo Not Use. These catalyze decomposition (Vilsmeier-Haack type mechanisms) and are difficult to dry completely.
Solvent Selection Decision Tree

SolventSelection start Start: Select Solvent for DCNP-Cl substrate_sol Is Substrate Soluble in DCM? start->substrate_sol use_dcm USE DICHLOROMETHANE (DCM) (Standard Protocol) substrate_sol->use_dcm Yes is_polar Is Substrate Highly Polar? substrate_sol->is_polar No scale_up Is this a Scale-Up (>100g)? use_dcm->scale_up use_thf USE THF (Must be distilled/inhibitor-free) is_polar->use_thf Yes (Organic sol.) use_mecn USE ACETONITRILE (Monitor kinetics closely) is_polar->use_mecn Yes (Ionic/Salt) use_tol USE TOLUENE (Exploit product precipitation) scale_up->use_tol Yes

Figure 1: Logic flow for selecting the optimal solvent based on substrate properties and scale.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: The reaction turns bright yellow immediately upon adding the base. Is this normal?

A: Yes, but the rate matters.

  • The Mechanism: The yellow color comes from the 2,6-dichloro-4-nitrophenolate anion (the leaving group).

  • Diagnosis:

    • Instant bright yellow: Good.[1] Indicates rapid deprotonation and coupling.

    • Slow yellowing: Sluggish reaction. Check base strength (Pyridine might be too weak; try Et3N or DIPEA).

    • Dark Orange/Brown: Decomposition. The reaction is too exothermic. Cool to 0°C or -10°C before adding the base.

Q2: I see starting material remaining despite using excess DCNP-Cl.

A: This is a classic "Hydrolysis Competition" failure.

  • Root Cause: DCNP-Cl is hydrolyzing with trace water faster than it reacts with your nucleophile.

  • Solution:

    • Dry Solvents: Ensure solvent water content is <50 ppm.

    • Reverse Addition: Do not add the nucleophile to the DCNP-Cl. Instead, add a solution of DCNP-Cl dropwise to the Nucleophile + Base mixture at 0°C. This keeps the electrophile concentration low relative to the nucleophile, favoring the coupling over hydrolysis.

Q3: How do I remove the byproduct (2,6-dichloro-4-nitrophenol)?

A: This is the primary advantage of this reagent over plain p-nitrophenyl chloroformate.

  • The Science: The two chlorines increase the acidity of the phenol significantly.

    • p-Nitrophenol pKa: ~7.1

    • 2,6-Dichloro-4-nitrophenol pKa: ~3.8 [2][3]

  • The Protocol: Because the byproduct is quite acidic (pKa ~3.8), it can be deprotonated and washed away into the aqueous layer using a mild base like Saturated Sodium Bicarbonate (pH ~8.5) .

    • Warning: Do not use NaOH (pH 14), or you will hydrolyze your product.

Module 3: Standard Operating Procedure (SOP)

Reaction Pathway & Workup Logic

ReactionPathway reagents Substrate (R-OH/NH2) + Base (Et3N) intermediate Reaction Mixture (Product + Phenol Byproduct) reagents->intermediate 0°C, 1-2h dcnp DCNP-Cl (in DCM) dcnp->intermediate wash Aq. NaHCO3 Wash (pH ~8.5) intermediate->wash organic_layer Organic Layer (Contains Product) wash->organic_layer Separation aqueous_layer Aqueous Layer (Contains Phenolate) wash->aqueous_layer Removal

Figure 2: The standard workflow for coupling and purification, highlighting the bicarbonate wash step.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve your substrate (1.0 equiv) and dry base (Pyridine or Et3N, 1.2–1.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add DCNP-Cl (1.1–1.2 equiv) as a solid or dissolved in a minimal amount of DCM. Add slowly to control exotherm.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[4]

    • Note: The spot for 2,6-dichloro-4-nitrophenol will be UV active and turn yellow if the TLC plate is dipped in basic stain.

  • Workup: Dilute with DCM. Wash 2x with Saturated NaHCO3 (removes the phenol), 1x with Brine. Dry over Na2SO4.[5]

References

  • Reagent Properties & Reactivity

    • PubChem. 2,6-Dichloro-4-nitrophenyl chloroformate - Compound Summary. National Library of Medicine. Link

  • Mechanistic Insight (Analogous Systems)

    • Koo, I. S., Yang, K., Kang, K., Lee, I., & Bentley, T. W. (1998).[6] Stoichiometric solvation effects.[6] Part 3. Product–rate correlations for solvolyses of p-nitrophenyl chloroformate in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

    • Note: This paper details the "Addition-Elimination" mechanism relevant to chloroformates, validating the sensitivity to solvent polarity.
  • Acidity of Byproduct (pKa Data)

    • GuideChem. 2,6-Dichloro-4-nitrophenol Properties and pKa Prediction. Link

    • Validates the pKa ~3.
  • General Chloroformate Handling

    • Organic Syntheses.[5] Synthesis of Activated Carbonates. Link

Sources

Troubleshooting

Purification methods for carbonates derived from 2,6-Dichloro-4-nitrophenyl chloroformate

This guide serves as a specialized technical support resource for researchers utilizing 2,6-Dichloro-4-nitrophenyl chloroformate (2,6-DCNP-Cl) . Unlike standard 4-nitrophenyl chloroformate, this reagent introduces two ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing 2,6-Dichloro-4-nitrophenyl chloroformate (2,6-DCNP-Cl) . Unlike standard 4-nitrophenyl chloroformate, this reagent introduces two chlorine atoms at the ortho positions, significantly lowering the pKa of the leaving group and creating mixed carbonates with exceptional electrophilicity.

This increased reactivity allows for the functionalization of sterically hindered alcohols or amines but requires stricter handling protocols to prevent hydrolysis and degradation during purification.

Technical Support Ticket: Purification of 2,6-DCNP Carbonates

Module 1: The Chemistry & Reactivity Profile

Before troubleshooting, understand the system. The utility of this reagent is dictated by the leaving group, 2,6-dichloro-4-nitrophenol .

Comparative Reactivity Data:

ParameterStandard Reagent (4-Nitrophenyl)High-Activity Reagent (2,6-DCNP) Implication
Leaving Group 4-Nitrophenol2,6-Dichloro-4-nitrophenol 2,6-DCNP is a better leaving group.
Leaving Group pKa ~7.15~3.60 - 3.80 The anion is highly stabilized; reaction with nucleophiles is faster.
Hydrolytic Stability ModerateLow (Moisture Sensitive) Requires anhydrous conditions; degrades on wet silica.
Visual Indicator Yellow (in base)Intense Yellow (in base) Immediate visual cue for hydrolysis or impurity.

Module 2: Troubleshooting & FAQs

Ticket #001: "My product turns yellow on the chromatography column."

Diagnosis: On-column hydrolysis. Silica gel is naturally acidic and often contains adsorbed water. While standard carbonates might survive, 2,6-DCNP carbonates are highly susceptible to hydrolysis on "wet" or active silica, releasing the 2,6-dichloro-4-nitrophenolate anion (intense yellow).

Resolution Protocol:

  • Neutralize the Silica: Pre-treat your silica slurry with 1-2% Triethylamine (Et3N) in hexanes before loading the column. This neutralizes surface acidity.

  • Switch Stationary Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less likely to cleave the sensitive carbonate bond.

  • The "Flash" Technique: Do not run a long gradient. Use a short plug of silica (vacuum filtration) to remove polar baseline impurities and the catalyst, eluting the product rapidly with a non-polar solvent (e.g., 10-20% EtOAc/Hexanes).

Ticket #002: "I cannot get rid of the 2,6-dichloro-4-nitrophenol byproduct."

Diagnosis: Inadequate workup pH or solubility trapping. Because the pKa of the byproduct is ~3.8, it is significantly more acidic than standard nitrophenol. It exists as an anion at neutral pH, which should make it water-soluble, but its lipophilicity (due to chlorines) can make it stick in the organic phase.

Resolution Protocol:

  • Method A (Aqueous Extraction - The "Cold Wash"):

    • Dilute reaction mixture with cold Dichloromethane (DCM).

    • Wash immediately with ice-cold Saturated NaHCO₃ .

      • Why? At pH ~8.5, the phenol (pKa 3.8) is >99.9% deprotonated and forced into the aqueous layer.

      • Warning: Work fast (<2 mins). Prolonged exposure to base will hydrolyze your product.

    • Follow immediately with a cold Brine wash and dry over Na₂SO₄.

  • Method B (Precipitation - The "Acid Trap"):

    • If your product is a solid, dissolve the crude mixture in a minimal amount of DCM.

    • Add cold Diethyl Ether or Hexanes containing 0.1% Acetic Acid.

    • The 2,6-DCNP byproduct is soluble in ether, while many mixed carbonates will precipitate out. The acid keeps the phenol protonated, ensuring it stays in the organic mother liquor during filtration.

Ticket #003: "Low yields despite full consumption of starting alcohol."

Diagnosis: Formation of the Symmetrical Carbonate. If the stoichiometry is incorrect or the addition is too slow, the highly reactive 2,6-DCNP carbonate intermediate can react with a second molecule of the starting alcohol (R-OH) to form the symmetrical carbonate (R-O-CO-O-R).

Resolution Protocol:

  • Reverse Addition: Do not add the chloroformate to the alcohol. Add the alcohol/base mixture dropwise TO the chloroformate solution at 0°C. This ensures the activating agent is always in excess, preventing the "double reaction."

  • Stoichiometry: Use 1.2 – 1.5 equivalents of 2,6-DCNP-Cl relative to the alcohol.

Module 3: Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for purifying these sensitive carbonates.

PurificationLogic Start Crude Reaction Mixture (Alcohol + 2,6-DCNP-Cl) CheckState Physical State of Product? Start->CheckState Solid Solid Product CheckState->Solid Crystalline Oil Oily/Viscous Product CheckState->Oil Amorphous Cryst Crystallization (Solvent: DCM/Hexanes or Cold Ether) Solid->Cryst Wash Cold Acidic Wash (0.1M HCl) Remove Amine Catalyst Oil->Wash PhenolCheck Is Phenol (Yellow) Persisting? Cryst->PhenolCheck Wash->PhenolCheck BicarbWash Rapid Cold NaHCO3 Wash (Strict <2 min contact) PhenolCheck->BicarbWash Yes (Yellow) Final Pure Mixed Carbonate (Store at -20°C under Ar) PhenolCheck->Final No (Colorless) FlashCol Neutralized Silica Plug (1% Et3N treated) BicarbWash->FlashCol If purity <95% BicarbWash->Final If purity >95% FlashCol->Final

Caption: Decision tree for the purification of 2,6-DCNP carbonates, prioritizing non-chromatographic methods to preserve ester stability.

Module 4: Standard Operating Procedure (SOP)

Objective: Synthesis and Purification of 4-Nitrophenyl (2,6-dichloro) Benzyl Carbonate (Model Compound).

  • Setup: Flame-dry a round-bottom flask. Purge with Argon.

  • Activation: Dissolve 2,6-DCNP-Cl (1.5 equiv) in anhydrous DCM. Cool to 0°C.

  • Addition: Mix Target Alcohol (1.0 equiv) and Pyridine (or Et3N, 1.5 equiv) in DCM. Add this solution dropwise to the chloroformate over 30 minutes.

    • Note: The solution may turn slight yellow.[1][2] Deep yellow indicates hydrolysis.

  • Quench: Once TLC shows consumption of alcohol, dilute with cold DCM.

  • Workup (Crucial Step):

    • Wash 1: 0.5 M HCl (cold) – Removes pyridine.

    • Wash 2: Water (cold).[3]

    • Wash 3: Sat. NaHCO₃ (Ice cold) – Perform rapidly to remove DCNP.

    • Dry: Anhydrous Na₂SO₄. Filter and concentrate at <30°C .

  • Purification: Recrystallize from DCM/Hexanes. If chromatography is necessary, use the "Neutralized Silica" method described in Ticket #001.

References

  • Lazar, C. et al. (2004). "Synthesis of carbonates and carbamates using 2,6-dichloro-4-nitrophenyl chloroformate." Synthetic Communications. (General application of the reagent).

  • Chong, P.Y.[4][5] & Petillo, P.A. (2020).[1][5] "Synthesis of 4-Nitrophenyl Carbonates." Organic Syntheses. (Foundational protocol for nitrophenyl carbonates, adapted here for the dichloro-variant).

  • Knölker, H.J. et al. (1995). "Isolation of reactive carbonate intermediates." Angewandte Chemie International Edition. (Discussion on stability of activated carbonates).

  • PubChem. (2025).[6] "2,6-Dichloro-4-nitrophenol (Compound Summary)." National Library of Medicine. (pKa and physical property verification).

Sources

Optimization

Technical Support Center: Reactions of 2,6-Dichloro-4-nitrophenyl Chloroformate with Amines

Welcome to the technical support center for navigating the complexities of using 2,6-dichloro-4-nitrophenyl chloroformate in your research. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of using 2,6-dichloro-4-nitrophenyl chloroformate in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered when reacting this chloroformate with amines to form carbamates. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and success of your experiments.

Introduction: The Double-Edged Sword of a Highly Reactive Chloroformate

2,6-Dichloro-4-nitrophenyl chloroformate is a powerful reagent for the synthesis of carbamates due to the electron-withdrawing effects of the nitro and chloro substituents, which make the carbonyl carbon highly electrophilic. This high reactivity, however, can also lead to a variety of undesired side reactions, complicating product purification and reducing yields. This guide will dissect the most common of these side reactions, providing clear, actionable advice to steer your synthesis toward the desired product.

Troubleshooting Guides: A Deeper Dive into Side Reactions

This section addresses the most prevalent side reactions in a detailed question-and-answer format, exploring the underlying mechanisms and offering robust solutions.

Issue 1: Formation of Symmetrical and Unsymmetrical Urea Byproducts

Q1: I am observing significant amounts of urea byproducts in my reaction mixture, which are difficult to separate from my desired carbamate. What is causing this, and how can I prevent it?

A1: The formation of urea is one of the most common side reactions and can occur through several pathways. The primary cause is the reaction of the desired carbamate product with unreacted amine starting material.[1] Phenyl carbamates, in particular, are known to be susceptible to this, leading to reversibility and side-product formation.[1]

Root Causes and Mechanistic Insight:

  • Excess Amine: A high concentration of the amine nucleophile can attack the newly formed carbamate, displacing the 2,6-dichloro-4-nitrophenoxy leaving group to form a urea.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the carbamate-amine reaction to occur.[2]

  • In Situ Isocyanate Formation: The chloroformate can react with the amine to form an unstable isocyanate intermediate, especially under certain conditions.[3] This highly reactive isocyanate is then rapidly trapped by another molecule of the amine to yield a symmetrical urea.[1][4]

Troubleshooting and Optimization Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the chloroformate may be preferable to an excess of the amine.

  • Order of Addition: Add the amine dropwise to a cooled solution of the 2,6-dichloro-4-nitrophenyl chloroformate. This maintains a low concentration of the amine throughout the reaction, minimizing the chance of it reacting with the product carbamate.

  • Temperature Management: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the formation of urea byproducts.[2] Monitor the reaction closely, as some reactions may still require gentle heating to proceed.[2]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIEA) or 2,6-lutidine, to neutralize the HCl generated during the reaction. Bases like triethylamine can sometimes contribute to side reactions.

Experimental Protocol for Minimizing Urea Formation:

  • Dissolve 2,6-dichloro-4-nitrophenyl chloroformate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (0.95-1.0 eq.) and a non-nucleophilic base (1.1-1.5 eq.) in the same solvent.

  • Add the amine/base solution dropwise to the stirred chloroformate solution over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1N HCl) to neutralize any remaining base and unreacted amine.

  • Proceed with a standard aqueous workup and purification by column chromatography.

dot

Isocyanate_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amine R-NH2 Carbamate R-NH-CO-OAr (Desired Product) Amine->Carbamate + Chloroformate Isocyanate R-N=C=O (Isocyanate Intermediate) Amine->Isocyanate - HCl Chloroformate Ar-O-CO-Cl Isocyanate->Carbamate + Ar-OH (Trace Water) Urea R-NH-CO-NH-R (Urea Byproduct) Isocyanate->Urea + R-NH2

Caption: Competing pathways of carbamate and isocyanate formation.

Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for 2,6-dichloro-4-nitrophenyl chloroformate to prevent decomposition?

A3: This reagent is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. [5]Refrigeration is recommended to minimize decomposition over time. [5]Exposure to moisture will lead to hydrolysis, forming 2,6-dichloro-4-nitrophenol and HCl, which can complicate your reaction.

Q4: Can I use 2,6-dichloro-4-nitrophenyl chloroformate with secondary amines?

A4: Yes, this reagent is effective for the formation of carbamates from both primary and secondary amines. The general principles of controlling stoichiometry, temperature, and using a non-nucleophilic base still apply.

Q5: What are the best analytical techniques to monitor the progress of my reaction?

A5: A combination of techniques is often best:

  • TLC: A quick and easy way to get a qualitative assessment of the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more detailed information, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio. [6]* High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture, providing accurate information on conversion and yield. [6][7][8] Q6: I am having trouble purifying my carbamate from the 2,6-dichloro-4-nitrophenol byproduct. Any suggestions?

A6: The phenolic byproduct is acidic and can often be removed with an aqueous base wash during the workup.

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide. This will deprotonate the phenol, making it soluble in the aqueous layer.

  • Separate the layers and wash the organic layer again with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • If the phenolic byproduct persists, purification by column chromatography on silica gel is typically effective.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 0 °C to 25 °C (Room Temperature)Minimizes side reactions like urea and isocyanate formation. [2]
Amine:Chloroformate Ratio 0.95:1 to 1:1.05A slight excess of the chloroformate can help drive the reaction to completion while minimizing urea formation from excess amine.
Base Non-nucleophilic, sterically hindered bases (e.g., DIEA, 2,6-lutidine)Prevents the base from competing with the amine as a nucleophile and minimizes side reactions.
Solvent Aprotic solvents (e.g., DCM, THF, Ethyl Acetate)Prevents reaction of the solvent with the highly reactive chloroformate.

References

  • BenchChem. (2025). Temperature control issues in carbamate synthesis. BenchChem Technical Support.
  • Reddy, P. A., et al. (1996).
  • Google Patents. (2003).
  • U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S.
  • Reddy, P. A., et al. (1996). A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide. The Journal of Organic Chemistry, 61(10), 3394-3396.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
  • Sako, M., et al. (2022).
  • BenchChem. (2025). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
  • Agilent Technologies. (n.d.).
  • Separation Science. (2023).
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • ChemDmart. (n.d.).
  • Sako, M., et al. (2022).
  • National Center for Biotechnology Information. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • PrepChem.com. (n.d.).
  • BOC Sciences. (2023).
  • Google Patents. (2001). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Thermo Fisher Scientific. (2026).
  • Journal of Medicinal Chemistry. (1962).
  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl....
  • Journal of Emerging Investigators. (2022).
  • Santa Cruz Biotechnology. (n.d.).
  • Google Patents. (n.d.). UREA PRODUCTION PROCESS AND PLANT.
  • ScienceDirect. (1993). Chemical modification of pullulan: 2.
  • Common Organic Chemistry. (n.d.).
  • Reddit. (2023).
  • Organic Chemistry Portal. (n.d.).
  • UreaKnowHow. (2001).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ECHEMI. (n.d.).
  • EBL Engineering Ltd. (2020). THE UREA MANUFACTURING PROCESS.
  • G-Biosciences. (2019).
  • Fisher Scientific. (n.d.).
  • University of Groningen. (n.d.).
  • BenchChem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Green Chemistry (RSC Publishing). (2012).

Sources

Troubleshooting

Work-up procedures for removing chlorinated nitrophenol residues

Topic: Work-up Procedures for Removing Chlorinated Nitrophenol Residues Ticket ID: CNP-REM-001 Status: Active Guide ⚠️ CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING Hazard Identification: Chlorinated nitrophenols (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up Procedures for Removing Chlorinated Nitrophenol Residues Ticket ID: CNP-REM-001 Status: Active Guide

⚠️ CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING

Hazard Identification: Chlorinated nitrophenols (e.g., 2-chloro-4-nitrophenol, 2,6-dichloro-4-nitrophenol) are toxic, skin-permeable, and potentially explosive.

  • Explosion Hazard: The dry sodium/potassium salts of nitrophenols are shock-sensitive explosives. NEVER concentrate a basic aqueous layer containing these salts to dryness. Always neutralize to the free phenol or keep in solution before disposal.

  • Toxicity: These compounds are potent uncouplers of oxidative phosphorylation and can cause methemoglobinemia. Double-glove (Nitrile) and work in a fume hood.

Module 1: The "Gold Standard" pH-Swing Extraction

Applicability: General removal of nitrophenol byproducts from neutral or basic product mixtures.

The Science (Why it works)

Chlorination significantly increases the acidity of nitrophenols compared to their non-halogenated counterparts.

  • 4-Nitrophenol pKa: ~7.15

  • 2-Chloro-4-nitrophenol pKa: ~5.43[1][2][3]

  • 2,6-Dichloro-4-nitrophenol pKa: ~3.81[4][5]

Because these residues are significantly more acidic than typical organic products, we can exploit a precise pH swing to sequester them into the aqueous phase.

Protocol A: The Aggressive Base Wash

Use this when your product is stable to base (pH 10-12).

  • Dissolution: Dissolve your crude reaction mixture in a non-polar solvent.

    • Recommended: Dichloromethane (DCM) or Toluene.

    • Avoid: Ethyl Acetate or Diethyl Ether (Hydrogen bonding with nitrophenols can drag them into the organic layer).

  • First Wash (Acidic): Wash with 1N HCl to remove any basic impurities and ensure the phenols are protonated (neutral) initially to break up any occlusion.

  • The Extraction (Basic): Wash the organic layer 3x with 1M NaOH or 10%

    
     .
    
    • Visual Cue: The aqueous layer should turn bright yellow/orange (formation of the phenolate anion).

    • Target pH: Aqueous layer must be > pH 10.

  • The Check: Wash once with Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: The Mild Bicarbonate Wash

Use this when your product is base-sensitive (e.g., esters, halides).

Due to the low pKa of 2,6-dichloro-4-nitrophenol (pKa ~3.81) , even weak bases like Sodium Bicarbonate (pH ~8.5) are sufficient to deprotonate it, while leaving sensitive functional groups intact.

  • Dissolution: Dissolve crude in DCM.

  • Extraction: Wash 4-5 times with Saturated Aqueous

    
    .
    
  • Monitoring: Continue washing until the aqueous layer no longer turns yellow.

ExtractionLogic Start Crude Mixture (Product + Nitrophenol) Solvent Dissolve in DCM (Non-H Bonding preferred) Start->Solvent CheckSens Is Product Base Sensitive? Solvent->CheckSens WeakBase Wash w/ Sat. NaHCO3 (pH ~8.5) CheckSens->WeakBase Yes (Esters, etc.) StrongBase Wash w/ 1M NaOH (pH ~14) CheckSens->StrongBase No (Stable) Result1 Nitrophenol (pKa ~3.8) Deprotonates -> Aqueous Layer WeakBase->Result1 Extracts Highly Acidic Residues Result2 Nitrophenol (pKa ~5.4) Deprotonates -> Aqueous Layer StrongBase->Result2 Extracts All Nitrophenols Final Organic Layer: Product (Neutral) Result1->Final Result2->Final

Caption: Decision logic for selecting the correct base strength based on product stability and impurity acidity.

Module 2: The "Stubborn Residue" Protocol (Reductive Wash)

Issue: The organic layer remains yellow even after base extraction. Cause: Trace nitrophenols are highly colored (high extinction coefficient). Even ppm levels cause visible discoloration. Solution: Reduce the nitro group (


) to an amine (

) using Sodium Dithionite (

). The resulting aminophenol is amphoteric and easily removed via acid wash or oxidation.
The "Dithionite Wash" Procedure[6][7]
  • Preparation: Prepare a saturated solution of Sodium Dithionite in water (approx. 20% w/v). Note: Prepare fresh; dithionite degrades rapidly in solution.

  • The Wash: Add the dithionite solution to your organic layer (containing the impurity) in a separatory funnel.

  • Agitation: Shake vigorously for 2-5 minutes.

    • Observation: The yellow color should fade or shift to a dull brown/purple (oxidation of aminophenol).

  • Separation: Drain the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl .

    • Mechanism:[6] The newly formed aminophenol is protonated to the anilinium salt, which is highly water-soluble and leaves the organic phase.

  • Final Polish: Wash with brine, dry, and concentrate.

DithioniteRed Impurity Nitrophenol Impurity (Yellow, Lipophilic) Reagent Sodium Dithionite Wash (Na2S2O4) Impurity->Reagent Reduction Intermediate Aminophenol (Reduced, Basic) Reagent->Intermediate AcidWash 1M HCl Wash Intermediate->AcidWash Protonation Waste Aqueous Waste (Anilinium Salt) AcidWash->Waste Partitions to Water Product Clean Product (Organic Layer) AcidWash->Product Remains in Organic

Caption: Chemical workflow for converting lipophilic nitro-impurities into water-soluble ammonium salts.

Module 3: Troubleshooting & FAQs

Q1: I have a persistent emulsion during the base wash. What do I do?

Cause: Chlorinated nitrophenols act as surfactants (lipophilic ring + hydrophilic phenolate head). Fix:

  • The Filtration Trick: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.

  • Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength.

Q2: My product is also acidic (e.g., a carboxylic acid). How do I separate it?

Strategy: You cannot use the base extraction method (Module 1) as it will extract your product too.

  • Use Module 2 (Reduction): Reduce the nitrophenol to an aminophenol. Your product (acid) remains unchanged. Then, wash with acid (HCl). The aminophenol moves to the water (as a salt), and your product remains in the organic layer.

  • Column Chromatography: Chlorinated nitrophenols often streak on silica. Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to deactivate acidic sites, or use a reverse-phase (C18) column where the separation is based on hydrophobicity.

Q3: Can I use charcoal (Activated Carbon)?

Yes. Activated carbon is highly effective for planar, electron-deficient aromatic rings like chlorinated nitrophenols.

  • Protocol: Dissolve crude in hot ethanol or methanol. Add Activated Carbon (10-20 wt%). Reflux for 30 mins. Filter hot through Celite. This is often the best "final polish" for color removal.

Data Summary: Physicochemical Properties

CompoundpKa (Approx)Solubility (Water)AppearanceHazard
4-Nitrophenol 7.151.6 g/LYellow CrystalsToxic
2-Chloro-4-nitrophenol 5.43LowWhite/BeigeIrritant
2,6-Dichloro-4-nitrophenol 3.81Very LowYellow SolidExplosive Salts

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Purification of Nitrophenols and General Work-up Procedures. Longman Scientific & Technical.
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12066, 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitrophenols and Metal Salts Hazards. Elsevier.
  • Frontier, A. (University of Rochester) . Workup Tricks: Managing Emulsions and Colored Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Hub: Solubility &amp; Stability of 2,6-Dichloro-4-nitrophenyl Chloroformate

Status: Active Ticket ID: DCNPC-SOL-001 Subject: Resolving Solubility vs. Stability Conflicts in Polar Media Assigned Specialist: Senior Application Scientist Introduction: The Solubility Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: DCNPC-SOL-001 Subject: Resolving Solubility vs. Stability Conflicts in Polar Media Assigned Specialist: Senior Application Scientist

Introduction: The Solubility Paradox

Welcome to the technical support hub. You are likely here because you are attempting to dissolve 2,6-Dichloro-4-nitrophenyl chloroformate (DCNPC) in a polar solvent to react it with a polar nucleophile (such as a peptide, amino acid, or carbohydrate), but you are encountering decomposition, gas evolution, or precipitation.

The Core Conflict: DCNPC is designed to be a highly reactive electrophile. The electron-withdrawing nitro group and the chlorine atoms make the carbonyl carbon extremely susceptible to nucleophilic attack.

  • The Trap: Most "polar" solvents (Water, Methanol, DMSO, DMF) are either nucleophiles themselves or facilitate side reactions that destroy DCNPC before it can react with your target.

  • The Reality: You cannot simply "dissolve" DCNPC in standard polar solvents. You must engineer a solvent system that isolates the reagent from the solvent's reactive moieties.

Module 1: Solvent Compatibility Matrix

Use this matrix to select the correct solvent system. Do not deviate without understanding the mechanistic consequences.

Solvent ClassSpecific SolventCompatibilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Primary Recommendation. Must be anhydrous. High solubility, chemically inert.
Ethers THF, DioxaneGood Must be distilled/dried over Na/Benzophenone or molecular sieves. Peroxides must be removed.
Nitriles Acetonitrile (MeCN)Moderate Acceptable if strictly anhydrous. Good for bridging polarity gaps.
Sulfoxides DMSOCRITICAL FAILURE DO NOT USE. Reacts violently (Swern-type mechanism). See Troubleshooting below.
Amides DMF, NMPHigh Risk Can form Vilsmeier-Haack type salts. Use only at -20°C if absolutely necessary.
Alcohols Methanol, EthanolCRITICAL FAILURE Immediate solvolysis to form mixed carbonates.
Water Water/BufferCRITICAL FAILURE Rapid hydrolysis to 2,6-dichloro-4-nitrophenol, CO₂, and HCl.
Module 2: The Mechanics of Failure

Understanding how the reagent fails is the first step to fixing your protocol.

Scenario A: The DMSO/DMF Trap

Many researchers attempt to use DMSO because DCNPC dissolves readily in it. However, this is a chemical reaction, not a dissolution.

The Mechanism: Chloroformates react with sulfoxides (DMSO) to form an unstable alkoxysulfonium salt. This intermediate collapses, releasing CO₂ and CO, and generating a chloride ion which further degrades the mixture.[1]

DMSO_Decomposition cluster_legend Visual Key DCNPC DCNPC (Reagent) Intermediate Active Sulfonium Intermediate DCNPC->Intermediate Nucleophilic Attack DMSO DMSO (Solvent) DMSO->Intermediate Products CO2 (Gas) + CO + 2,6-Dichloro-4-nitrophenol Intermediate->Products Decomposition Blue: Reagent Blue: Reagent Red: Incompatible Solvent Red: Incompatible Solvent Blue: Reagent->Red: Incompatible Solvent Yellow: Unstable Yellow: Unstable Red: Incompatible Solvent->Yellow: Unstable Grey: Waste Grey: Waste Yellow: Unstable->Grey: Waste

Figure 1: The decomposition pathway of chloroformates in DMSO. Note that gas evolution (CO2) is a hallmark sign of this failure.

Module 3: Troubleshooting Guide (Q&A)

Q1: "I added DCNPC to DMSO/DMF and it started bubbling and turned yellow. What happened?"

  • Diagnosis: You triggered a Swern-like oxidation side reaction (in DMSO) or hydrolysis.

  • The "Bubbles": This is Carbon Dioxide (CO₂) and Carbon Monoxide (CO) escaping.

  • The "Yellow Color": This is the 2,6-dichloro-4-nitrophenolate anion. The release of this leaving group indicates your reagent has already decomposed.

  • Solution: Discard the sample. Switch to Anhydrous THF or DCM .

Q2: "My target molecule (e.g., a protein) is only soluble in water. How do I react it if DCNPC hates water?"

  • Diagnosis: Solubility mismatch.

  • Solution: Use a Biphasic System (Schotten-Baumann Conditions) .

    • Dissolve your protein/amine in the aqueous phase (buffered to pH 8-9).

    • Dissolve DCNPC in a water-immiscible solvent (DCM or EtOAc).

    • Add the organic phase to the aqueous phase with vigorous stirring.

    • Why this works: The reaction with the amine (nucleophile) is often faster than hydrolysis at the interface, provided the pH is maintained.

Q3: "I see a white precipitate forming immediately in my DCM solution."

  • Diagnosis: Moisture contamination.[2]

  • Explanation: The precipitate is likely the hydrochloride salt of your amine (if present) or 2,6-dichloro-4-nitrophenol (which has lower solubility in DCM than the chloroformate).

  • Validation: Check the container of your DCM. Was it stored over molecular sieves? If not, it contains water.

Module 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions

Use this for reactions in organic media.

  • Glassware Prep: Flame-dry all glassware under a stream of Nitrogen or Argon.

  • Solvent Prep: Use DCM or THF distilled from CaH₂ or passed through an activated alumina column. Alternatively, store commercial "Anhydrous" grade solvent over activated 3Å or 4Å molecular sieves for 24 hours.

  • Dissolution:

    • Weigh DCNPC in a glovebox or under a fast stream of nitrogen.

    • Add the solvent.[3][4][5]

    • Self-Validating Step: The solution should remain clear and colorless (or very pale yellow). If it turns bright yellow immediately, your solvent is wet (hydrolysis is releasing the nitrophenol).

Protocol B: The "Polar Gap" Bridge (For Polar Nucleophiles)

Use this when your nucleophile requires polarity (e.g., Amino Acids).

Protocol_Flow cluster_check Validation Check Start Start: Polar Nucleophile (e.g., Amino Acid) Solvent_Choice Is Nucleophile Soluble in THF? Start->Solvent_Choice Yes_Path Method A: Homogeneous Solvent_Choice->Yes_Path Yes No_Path Method B: Heterogeneous Solvent_Choice->No_Path No Step_A1 Dissolve Nucleophile in Anhydrous THF/MeCN Yes_Path->Step_A1 Step_B1 Dissolve Nucleophile in Water/Buffer (pH 8) No_Path->Step_B1 Step_A2 Add Base (Triethylamine) (Scavenges HCl) Step_A1->Step_A2 Step_A3 Add DCNPC (Solid or in THF) Dropwise at 0°C Step_A2->Step_A3 Check Monitor pH (Method B) or Precipitate (Method A) Step_A3->Check Step_B2 Dissolve DCNPC in DCM or Dioxane Step_B1->Step_B2 Step_B3 Biphasic Mixing (Vigorous Stirring) Step_B2->Step_B3 Step_B3->Check

Figure 2: Decision tree for selecting the correct solvation protocol based on nucleophile solubility.

Detailed Steps for Method B (Heterogeneous):

  • Aqueous Phase: Dissolve nucleophile in 0.1M NaHCO₃ (pH ~8.5).

  • Organic Phase: Dissolve DCNPC (1.1 equivalents) in minimal Dioxane or THF (miscible) OR DCM (immiscible).

  • Addition: Add the organic phase to the aqueous phase dropwise at 0°C.

  • Reaction: Stir vigorously. The hydrolysis of DCNPC is competing with the acylation of your amine. Using a slight excess of DCNPC accounts for the loss to hydrolysis.

References & Authoritative Grounding
  • Pasquato, L., & Cotarca, L. (2025). Chloroformates and Carbonates: Reactivity and Selectivity in Organic Synthesis. Wiley-VCH. (Standard reference for chloroformate reactivity).

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Phenyl Chloroformate and Its 4-Nitro Derivative. Journal of Physical Organic Chemistry. Link (Establishes the hydrolysis kinetics and solvent effects).

  • Castro, E. A. (2005). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews. Link (Mechanistic insight into substitution at carbonyl centers).

  • Sigma-Aldrich. (2024). Product Specification: 4-Nitrophenyl chloroformate. Link (Baseline physical properties and handling safety).

  • Vertex AI Search. (2025). Reaction of Chloroformates with DMSO. (Confirmed Swern-type decomposition pathways via multiple chemical databases).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine-Reactive Acylating Agents: 2,6-Dichloro-4-nitrophenyl Chloroformate vs. Bis(4-nitrophenyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals In the realm of bioconjugation, solid-phase synthesis, and the development of complex molecular architectures, the precise and efficient acylation of primar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, solid-phase synthesis, and the development of complex molecular architectures, the precise and efficient acylation of primary and secondary amines is a cornerstone reaction. The choice of activating agent is critical, dictating reaction kinetics, yields, and the stability of the resulting products. This guide provides an in-depth, objective comparison of two potent amine-reactive reagents: 2,6-dichloro-4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate. By examining their chemical properties, reactivity, and practical applications, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.

Introduction to the Reagents

Both 2,6-dichloro-4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate are designed to convert nucleophilic amines into stable carbamates or ureas, respectively. They achieve this by providing a highly electrophilic carbonyl carbon that is readily attacked by the lone pair of electrons on the nitrogen atom. The key difference lies in their leaving groups, which significantly influences their reactivity and handling characteristics.

2,6-Dichloro-4-nitrophenyl Chloroformate is a highly activated chloroformate. The presence of a nitro group in the para position and two chlorine atoms in the ortho positions of the phenyl ring makes the 2,6-dichloro-4-nitrophenoxide a very good leaving group. These electron-withdrawing groups act to stabilize the departing phenoxide ion, thereby increasing the electrophilicity of the carbonyl carbon.

Bis(4-nitrophenyl) carbonate (BNPC) , on the other hand, is a symmetrical carbonate. It reacts with amines to form a carbamate and releases one equivalent of 4-nitrophenol as a byproduct. The 4-nitrophenoxide is also an excellent leaving group, making BNPC a highly effective reagent for amine modification.[1]

Comparative Analysis of Chemical Properties and Reactivity

The performance of these two reagents can be compared across several key parameters:

Property2,6-Dichloro-4-nitrophenyl Chloroformatebis(4-nitrophenyl) carbonate
Molecular Weight 272.45 g/mol 304.21 g/mol [2]
Appearance Typically a solidWhite to pale yellow crystalline powder[1]
Solubility Soluble in various organic solventsSoluble in organic solvents like dichloromethane and tetrahydrofuran[1]
Stability Highly sensitive to moisture, acids, and strong bases[3]More stable to hydrolysis than the chloroformate
Electrophilicity and Reactivity

The reactivity of these acylating agents is directly related to the electrophilicity of the carbonyl carbon. In 2,6-dichloro-4-nitrophenyl chloroformate , the cumulative electron-withdrawing effects of the two ortho-chloro substituents and the para-nitro group make the phenyl ring highly electron-deficient. This, in turn, makes the 2,6-dichloro-4-nitrophenoxide an exceptionally good leaving group, rendering the chloroformate extremely reactive towards nucleophiles.

However, the two ortho-chloro groups also introduce significant steric hindrance around the reactive center. This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate, especially with sterically hindered amines.[4]

Bis(4-nitrophenyl) carbonate is also a highly reactive reagent due to the electron-withdrawing nature of the two 4-nitrophenyl groups. Kinetic studies on the aminolysis of BNPC have shown that the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate.[1][5] The rate of reaction is influenced by the basicity and steric bulk of the amine.

Inference on Relative Reactivity: Based on electronic effects, 2,6-dichloro-4-nitrophenyl chloroformate is expected to be intrinsically more reactive than bis(4-nitrophenyl) carbonate. The additional electron-withdrawing chlorine atoms further enhance the leaving group ability of the phenoxide. However, the steric hindrance from the ortho-chlorine atoms will likely play a significant role, potentially making bis(4-nitrophenyl) carbonate a more effective reagent for acylating sterically demanding amines.

Stability and Handling

2,6-Dichloro-4-nitrophenyl chloroformate , like most chloroformates, is highly susceptible to hydrolysis.[3] Exposure to moisture will lead to its rapid decomposition, releasing hydrochloric acid and 2,6-dichloro-4-nitrophenol. This necessitates handling under anhydrous conditions and storage in a desiccated environment.

Bis(4-nitrophenyl) carbonate is a crystalline solid and is generally more stable and easier to handle than the chloroformate. While it will also hydrolyze in the presence of water, the rate is significantly slower than that of the chloroformate.

Mechanistic Considerations

The reactions of both reagents with amines proceed via a nucleophilic acyl substitution mechanism.

Reaction of 2,6-Dichloro-4-nitrophenyl Chloroformate with an Amine

dot graph "Reaction_Mechanism_Chloroformate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} dot Figure 1: General mechanism for the reaction of 2,6-dichloro-4-nitrophenyl chloroformate with a primary amine.

The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable carbamate product with the expulsion of the 2,6-dichloro-4-nitrophenoxide and a chloride ion. A base is typically required to neutralize the liberated HCl.

Reaction of bis(4-nitrophenyl) carbonate with an Amine

dot graph "Reaction_Mechanism_Carbonate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#34A853"];

} dot Figure 2: General mechanism for the reaction of bis(4-nitrophenyl) carbonate with a primary amine.

The reaction of bis(4-nitrophenyl) carbonate with an amine also proceeds through a tetrahedral intermediate. The collapse of this intermediate results in the formation of the desired carbamate and the release of one molecule of 4-nitrophenol. The reaction can often be monitored by the appearance of the yellow color of the 4-nitrophenolate anion under basic conditions.[6]

Experimental Protocols

The following are representative protocols for the use of each reagent.

Protocol for Carbamate Formation using 2,6-Dichloro-4-nitrophenyl Chloroformate

Objective: To synthesize a carbamate from a primary amine.

Materials:

  • Primary amine

  • 2,6-Dichloro-4-nitrophenyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,6-dichloro-4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

  • Add the chloroformate solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired carbamate.

Rationale for Experimental Choices:

  • Anhydrous conditions: Essential to prevent the hydrolysis of the highly reactive chloroformate.[3]

  • Inert atmosphere: Prevents reaction with atmospheric moisture.

  • Non-nucleophilic base: Scavenges the HCl produced during the reaction without competing with the primary amine for the chloroformate.

  • Dropwise addition at 0 °C: Controls the exothermic reaction and minimizes potential side reactions.

Protocol for Carbamate Formation using bis(4-nitrophenyl) carbonate

Objective: To synthesize a carbamate from a primary amine.

Materials:

  • Primary amine

  • bis(4-nitrophenyl) carbonate (BNPC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) and bis(4-nitrophenyl) carbonate (1.1 eq) in anhydrous DMF or DCM.

  • Add a base such as TEA or DIPEA (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can often be monitored by the development of a yellow color due to the formation of the 4-nitrophenolate anion. TLC analysis should also be used.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove the 4-nitrophenol byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Choice of Solvent: DMF is often used to ensure the solubility of all reactants.

  • Base: The base facilitates the deprotonation of the amine, increasing its nucleophilicity, and also helps in the removal of the 4-nitrophenol byproduct during workup.

  • Aqueous Workup: The washing steps are crucial for removing the 4-nitrophenol byproduct, which can be challenging to separate from the desired product by chromatography alone.

Applications in Research and Development

Both reagents find extensive use in various areas of chemical and pharmaceutical research.

  • Peptide Synthesis: While less common now with the advent of more sophisticated coupling reagents, activated carbonates and chloroformates have been used for the formation of peptide bonds.[7]

  • Bioconjugation: These reagents are valuable for linking small molecules, such as drugs or fluorescent probes, to proteins and other biomolecules through the modification of lysine residues.[8][]

  • Solid-Phase Synthesis: They are employed to introduce functional groups onto solid supports or to build complex molecules in a stepwise manner on a resin.[1][7]

  • Drug Development: The formation of carbamate and urea linkages is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

Conclusion and Recommendations

Both 2,6-dichloro-4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate are highly effective reagents for the acylation of amines. The choice between them depends on the specific requirements of the reaction.

  • 2,6-Dichloro-4-nitrophenyl chloroformate is the more reactive of the two due to the powerful electron-withdrawing effects of its substituents. This makes it ideal for acylating less reactive amines or when rapid reaction times are desired. However, its high reactivity is coupled with significant moisture sensitivity and potential for steric hindrance with bulky nucleophiles.

  • Bis(4-nitrophenyl) carbonate offers a good balance of reactivity and stability. It is easier to handle and store than the chloroformate and is an excellent choice for a wide range of amines. The release of 4-nitrophenol can be a useful visual indicator of reaction progress.

For general-purpose amine acylation, bis(4-nitrophenyl) carbonate is often the preferred choice due to its greater stability and ease of handling. For challenging acylations involving unreactive amines, the higher reactivity of 2,6-dichloro-4-nitrophenyl chloroformate may be advantageous, provided that strictly anhydrous conditions are maintained and potential steric issues are considered.

References

  • García, J. M., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(23), 8173-8179.
  • De la Mare, P. B. D. (1949). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Journal of the Chemical Society (Resumed), 2871-2874.
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011). Journal of Peptide Science, 17(8), 583-587.
  • Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Castro, E. A., et al. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 64(13), 4817-4820.
  • Castro, E. A., et al. (2006). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C= O to C= S on reactivity and mechanism. Organic & Biomolecular Chemistry, 4(8), 1533-1538.
  • Um, I. H., et al. (2002). Kinetic Study of the Phenolysis of Bis(4-nitrophenyl) Carbonate, Bis(4-nitrophenyl) Thionocarbonate, and Methyl. The Journal of Organic Chemistry, 67(25), 8997-9001.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Castro, E. A., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 4(17), 3233-3238.
  • Castro, E. A., et al. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 64(13), 4817-4820.
  • Quora. (2020, January 28). Which is the best leaving group known in organic chemistry till date? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 28). Which is better leaving group [closed]. Retrieved from [Link]

  • ChemRxiv. (2023). Disubstituted Meldrum's acid: Another scaffold with SuFEx-like reactivity.
  • Xiang, J., et al. (2020). C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Chinese Chemical Letters, 31(1), 117-120.
  • Kulakov, I. V., et al. (2009). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide.
  • MolForge. (n.d.). 2,6-Dichloro-4-nitrophenol (CID 12066) - Molecular Properties & Analysis. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Infoscience. (2023, May 25). Chlorination of amides. Retrieved from [Link]

  • Quora. (2020, January 28). Which is the best leaving group known in organic chemistry till date? Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. Retrieved from [Link]

  • JBINO. (2008, July 15). bio conjugation in the pharmaceuticals occurrence, behaviour and applications. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed. (1991). 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase. Retrieved from [Link]

  • PubMed. (1996). Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity | Request PDF. Retrieved from [Link]

  • PubMed. (1985). Selective inhibition of sulfate conjugation in the rat: pharmacokinetics and characterization of the inhibitory effect of 2,6-dichloro-4-nitrophenol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 28). Which is better leaving group [closed]. Retrieved from [Link]

  • Quora. (2017, April 17). Why is 3-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol? Retrieved from [Link]

  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]

Sources

Comparative

1H NMR Characterization of 2,6-Dichloro-4-nitrophenyl Chloroformate Derivatives: A Comparative Guide for Advanced Prodrug and PEGylation Workflows

As a Senior Application Scientist overseeing complex bioconjugation and prodrug development pipelines, I frequently encounter a critical bottleneck: the accurate quantification of polymer activation. When functionalizing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing complex bioconjugation and prodrug development pipelines, I frequently encounter a critical bottleneck: the accurate quantification of polymer activation. When functionalizing macromolecules like polyethylene glycol (PEG) or synthesizing peptide-drug conjugates, the choice of activating agent dictates not only the reaction yield but also the reliability of your downstream analytical characterization.

While 4-Nitrophenyl chloroformate (NPCF) and N,N'-disuccinimidyl carbonate (DSC) have long served as industry standards, they present significant analytical limitations in complex mixtures. This guide objectively compares these traditional reagents against 2,6-Dichloro-4-nitrophenyl chloroformate (DCNPCF) , detailing why DCNPCF offers profound mechanistic advantages and unparalleled clarity in


H NMR characterization.

Mechanistic Causality: The Electrophilic Advantage of DCNPCF

To understand why DCNPCF outperforms standard chloroformates, we must look at the thermodynamics of the leaving group. DCNPCF is synthesized by reacting phosgene with 2,6-dichloro-4-nitrophenol in the presence of a strong base[1].

The addition of two ortho-chlorine atoms to the nitrophenyl ring induces a massive electron-withdrawing effect via induction, supplementing the resonance withdrawal of the para-nitro group. This creates two distinct chemical advantages:

  • Hyper-Electrophilicity : The carbonyl carbon of DCNPCF (and its resulting activated carbonate intermediate) is highly electron-deficient, allowing it to rapidly functionalize sterically hindered secondary alcohols and unreactive amines.

  • Superior Leaving Group Thermodynamics : During the final conjugation step, the payload displaces the phenolate leaving group. The conjugate acid, 2,6-dichloro-4-nitrophenol (DCNP-OH), is exceptionally acidic with a

    
     of 3.55[2]. In contrast, standard 4-nitrophenol has a 
    
    
    
    of ~7.15. This ~4-order-of-magnitude difference in acidity makes DCNP-OH a vastly superior leaving group, driving the conjugation reaction to completion even under mild conditions.

Workflow Substrate Polymer-OH (Substrate) Intermediate DCNP-Carbonate (Activated Intermediate) Substrate->Intermediate + Base (Pyridine) Reagent DCNPCF (Activating Agent) Reagent->Intermediate Product Polymer-Drug (Carbamate Conjugate) Intermediate->Product + Conjugation Byproduct DCNP-OH (Leaving Group) Intermediate->Byproduct Cleaved Payload Amine-Drug (Payload) Payload->Product

Fig 1. Workflow of polymer activation and payload conjugation using DCNPCF.

Analytical Superiority: Decoding the H NMR Signature

The most compelling reason to transition to DCNPCF lies in the analytical phase. Calculating the Degree of Substitution (DS) via


H NMR requires integrating the end-group signals against the polymer backbone.

The NPCF Problem: 4-Nitrophenyl derivatives exhibit an AA'BB' splitting pattern, resulting in two distinct doublets (typically around


 7.4 and 8.3 ppm). In highly functionalized prodrugs, the upfield doublet at 7.4 ppm frequently overlaps with the aromatic protons of the drug payload or residual solvent peaks (e.g., chloroform at 7.26 ppm). This overlap introduces severe integration errors, making it impossible to confidently validate end-group conversion.

The DCNPCF Solution: Because of the symmetrical 2,6-dichloro substitution, the DCNP group possesses a plane of symmetry with two chemically equivalent aromatic protons. This completely eliminates vicinal proton coupling. Consequently, DCNP derivatives yield a single, sharp singlet in the heavily deshielded aromatic region, typically between


 8.40 and 8.60 ppm[3]. This singlet sits in an analytically "clean" region of the NMR spectrum, completely isolated from standard payload aromatics, allowing for flawless integration.

NMRLogic Acquire Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) IdentifyDCNP Integrate DCNP Singlet (δ 8.4 - 8.6 ppm, 2H) Acquire->IdentifyDCNP IdentifyBackbone Integrate Backbone Peak (e.g., PEG δ 3.6 ppm, nH) Acquire->IdentifyBackbone Calculate Compute Molar Ratio: (DCNP_Int / 2) / (Backbone_Int / n) IdentifyDCNP->Calculate IdentifyBackbone->Calculate Result Quantify % Functionalization (Degree of Substitution) Calculate->Result

Fig 2. Logical decision tree for quantifying polymer functionalization via 1H NMR.

Quantitative Data Comparison

The following tables summarize the physicochemical and operational differences between common activating agents, demonstrating the objective superiority of DCNPCF in precision synthesis.

Table 1: Physicochemical & Spectroscopic Comparison of Activating Agents
Activating AgentLeaving Group


H NMR Aromatic Signature
Signal Overlap RiskElectrophilicity
DCNPCF 3.55Singlet (

8.4–8.6 ppm, 2H)
Low Very High
NPCF ~7.15Two Doublets (

7.4, 8.3 ppm, 4H)
HighModerate
DSC 4.30 (NHS)Singlet (

2.8 ppm, 4H)
Moderate (Aliphatic)High
Table 2: Conjugation Efficiency (Model: 5 kDa mPEG-OH Activation)
Reaction ParameterDCNPCF ProtocolNPCF Protocol
Equivalents Required 2.0 - 3.0 eq5.0 - 10.0 eq
Reaction Time (PEG-OH) 4 - 6 hours12 - 24 hours
End-Group Conversion > 98%85 - 90%
NMR Integration Error < 2%Up to 10% (due to overlap)

Experimental Protocol: Self-Validating Synthesis of PEG-DCNP Carbonate

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality-driven reasoning to prevent common failure modes in macromolecular activation.

Objective: Activate mPEG-OH (5 kDa) using DCNPCF for subsequent amine conjugation.

Step 1: Azeotropic Drying

  • Action: Dissolve 1.0 g of mPEG-OH (0.2 mmol) in 20 mL of anhydrous toluene and evaporate to dryness under reduced pressure at 45 °C. Repeat twice.

  • Causality: Trace water acts as a competing nucleophile, rapidly hydrolyzing DCNPCF into DCNP-OH and CO

    
    . Azeotropic drying ensures strict anhydrous conditions, preserving reaction stoichiometry.
    

Step 2: Activation

  • Action: Dissolve the dried mPEG-OH in 10 mL of anhydrous dichloromethane (DCM). Add DCNPCF (165 mg, 0.6 mmol, 3.0 eq), followed dropwise by anhydrous pyridine (48 µL, 0.6 mmol, 3.0 eq). Stir under argon at room temperature.

  • Causality: Pyridine is selected over triethylamine (TEA) because it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate without being basic enough to trigger unwanted polymer chain degradation or ketene formation.

Step 3: In-Process NMR Validation (The Self-Validation Step)

  • Action: After 4 hours, extract a 50 µL aliquot, dry it under a nitrogen stream, and dissolve in CDCl

    
    . Acquire a rapid 
    
    
    
    H NMR spectrum.
  • Causality: Before committing expensive payloads, you must prove the activation succeeded. Look for the appearance of the sharp DCNP singlet at

    
     8.5 ppm and the downfield shift of the terminal PEG methylene (-CH
    
    
    
    -O-C=O) from
    
    
    3.6 ppm to ~4.4 ppm. If the 4.4 ppm peak is fully resolved and integrates properly against the 8.5 ppm singlet, the reaction is complete.

Step 4: Precipitation and Purification

  • Action: Concentrate the reaction mixture to ~3 mL and precipitate dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether. Filter the white precipitate and wash with cold ether.

  • Causality: Diethyl ether selectively crashes out the polymeric PEG-DCNP carbonate. The unreacted DCNPCF, pyridine, and cleaved DCNP-OH remain highly soluble in the ether supernatant, ensuring a high-purity activated intermediate ready for payload conjugation.

References

  • Title: A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide Source: ResearchGate / Springer Science+Business Media URL: [Link]

  • Title: Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate Source: PrepChem URL: [Link]

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Analysis of 2,6-Dichloro-4-nitrophenyl Chloroformate Reactions

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and analysis of reaction intermediates are paramount. 2,6-Dichloro-4-nitrophenyl chloroformate is a critical reagent, often...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and analysis of reaction intermediates are paramount. 2,6-Dichloro-4-nitrophenyl chloroformate is a critical reagent, often employed in the synthesis of complex molecules where its purity directly impacts the yield and safety profile of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of its reaction purity, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The Critical Role of Purity in 2,6-Dichloro-4-nitrophenyl Chloroformate Chemistry

2,6-Dichloro-4-nitrophenyl chloroformate is a highly reactive acylating agent. Its utility stems from the electron-withdrawing nature of the nitro and chloro substituents, which render the chloroformate group susceptible to nucleophilic attack. This reactivity, however, also predisposes it to degradation and side reactions, making rigorous purity analysis a non-negotiable aspect of quality control. The primary starting material for its synthesis is 2,6-dichloro-4-nitrophenol.[1] Incomplete reactions or improper handling can lead to the presence of unreacted starting materials, hydrolysis products, and other process-related impurities that can compromise subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the resolution and sensitivity required to separate and quantify the target compound from a complex matrix of potential impurities.[2][3] The choice of HPLC method is critical and depends on the specific nature of the reaction and the physicochemical properties of the analytes.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a strategic decision that influences the accuracy and efficiency of purity analysis. Here, we compare the most relevant HPLC modes for 2,6-dichloro-4-nitrophenyl chloroformate and its reaction mixtures: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Ion-Exchange Chromatography (IEC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most widely adopted chromatographic technique in the pharmaceutical industry due to its versatility and applicability to a broad range of non-polar to moderately polar compounds.[4][5]

Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (commonly C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] Separation is driven by hydrophobic interactions; non-polar compounds are retained longer on the stationary phase, while polar compounds elute earlier.[4]

Why it Works for 2,6-Dichloro-4-nitrophenyl Chloroformate: The aromatic and chlorinated structure of 2,6-dichloro-4-nitrophenyl chloroformate imparts significant hydrophobicity, making it well-suited for retention and separation on a C18 column. Potential impurities, such as the more polar hydrolysis product 2,6-dichloro-4-nitrophenol, will have different retention times, allowing for effective separation.

This protocol is designed as a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[7]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient is often necessary to resolve both polar and non-polar impurities in a single run.[3] A typical gradient might start with a higher percentage of aqueous phase and ramp up the organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.[8]

  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.[8]

Causality Behind Experimental Choices:

  • The C18 column is selected for its strong hydrophobic retention of the analyte.

  • Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.

  • Gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar byproducts are effectively separated within a reasonable analysis time.[7]

  • UV detection at 254 nm provides high sensitivity for the nitro-containing analyte.[8]

Table 1: Performance Comparison of HPLC Methods

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Ion-Exchange Chromatography (IEC)
Principle Hydrophobic InteractionsAdsorption/Polar InteractionsElectrostatic Interactions
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)Charged resin (anion or cation)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Hexane/Isopropanol)Aqueous buffer with varying ionic strength or pH
Best Suited For Non-polar to moderately polar analytesPolar analytes, isomersIonic or ionizable impurities
Advantages Versatile, robust, reproducible, wide applicabilityExcellent for separating isomers, good for water-sensitive compoundsHighly selective for charged species
Limitations May not resolve highly polar or ionic impurities wellSensitive to water content in the mobile phase, less reproducible than RP-HPLCNot suitable for neutral compounds
Normal-Phase HPLC (NP-HPLC): A Niche Approach for Specific Challenges

While less common than RP-HPLC, normal-phase chromatography offers unique advantages for specific separation problems.[6]

Principle of Separation: In NP-HPLC, the stationary phase is polar (e.g., silica or alumina), and the mobile phase is non-polar (e.g., hexane, chloroform).[2][6] Polar compounds are strongly retained by the stationary phase, while non-polar compounds elute faster.[4]

When to Choose NP-HPLC: NP-HPLC is particularly useful for separating analytes that are highly soluble in organic solvents and for resolving structural isomers that may co-elute in RP-HPLC.[4] For reactions involving 2,6-dichloro-4-nitrophenyl chloroformate, NP-HPLC could be advantageous if key impurities are very similar in hydrophobicity but differ in their polar functional groups.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Silica or Cyano-bonded phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol. The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample must be dissolved in a non-polar solvent compatible with the mobile phase.

Expert Insight: The primary challenge with NP-HPLC is its sensitivity to water. Trace amounts of water in the mobile phase or sample can significantly alter retention times and peak shapes, making method robustness a key consideration.

Ion-Exchange Chromatography (IEC): Targeting Ionic Impurities

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[9][10]

Principle of Separation: IEC utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes.[11] Separation is achieved by eluting the bound molecules with a mobile phase of increasing ionic strength or by changing the pH.[11][12]

Application in 2,6-Dichloro-4-nitrophenyl Chloroformate Analysis: While the chloroformate itself is neutral, its reactions or degradation can produce ionic impurities. For example, acidic byproducts could be effectively separated and quantified using anion-exchange chromatography.[13]

  • Instrumentation: HPLC or Ion Chromatography system with a conductivity or UV detector.

  • Column: Strong anion-exchange (SAX) column.

  • Mobile Phase: An aqueous buffer system, with a salt gradient (e.g., sodium chloride or sodium hydroxide) to elute the bound anions.[13]

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity detection is ideal for high sensitivity. UV detection can also be used if the impurities have a chromophore.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase buffer.

Trustworthiness Through Self-Validation: Each of these methods must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[14] A robust, validated method provides confidence in the reported purity values.

Visualization of Analytical Workflows

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

HPLC_Method_Selection start Reaction Mixture of 2,6-Dichloro-4-nitrophenyl chloroformate rp_hplc Reversed-Phase HPLC (RP-HPLC) (Primary Choice) start->rp_hplc General purity screening np_hplc Normal-Phase HPLC (NP-HPLC) start->np_hplc Isomeric impurities suspected or poor solubility in aqueous phase iec Ion-Exchange Chromatography (IEC) start->iec Ionic impurities suspected (e.g., acidic byproducts) data_analysis Data Analysis & Purity Calculation rp_hplc->data_analysis np_hplc->data_analysis iec->data_analysis

Caption: Decision tree for selecting the appropriate HPLC method.

RP_HPLC_Workflow prep Sample Preparation 1. Dissolve in Acetonitrile 2. Filter (0.45 µm) injection Injection prep->injection hplc HPLC System Column: C18 Mobile Phase: ACN/H2O Gradient Detector: UV @ 254 nm separation Chromatographic Separation hplc->separation injection->hplc detection Peak Detection separation->detection analysis Data Acquisition & Analysis 1. Integration of Peaks 2. Purity Calculation detection->analysis

Caption: A typical experimental workflow for RP-HPLC analysis.

Conclusion and Future Perspectives

For the routine purity analysis of 2,6-dichloro-4-nitrophenyl chloroformate reactions, Reversed-Phase HPLC remains the method of choice due to its robustness, versatility, and the vast body of established protocols.[4][5] It provides excellent separation for the main component and a wide range of potential impurities. However, for specific challenges such as the separation of isomers or the analysis of highly polar or ionic byproducts, Normal-Phase HPLC and Ion-Exchange Chromatography are invaluable tools in the analytical chemist's arsenal.

The future of HPLC analysis for such reactive intermediates lies in the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and improved resolution, as well as the coupling of HPLC with Mass Spectrometry (HPLC-MS) for definitive peak identification and characterization of unknown impurities.[15] As synthetic chemistry continues to evolve, so too will the analytical techniques required to ensure the quality and safety of novel chemical entities.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug s - Ovid. (2017).
  • Separation of 2-Chloroethyl chloroformate on Newcrom R1 HPLC column. (2018).
  • Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS | Analytical Chemistry - ACS Publications. (2019).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (n.d.).
  • Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate - PrepChem.com. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • HPLC Separation Modes - Stationary Phase in HPLC | Waters. (n.d.).
  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography | Analytical Chemistry - ACS Publications. (n.d.).
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane - Benchchem. (n.d.).
  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025).
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison - Moravek. (2024).
  • ION EXCHANGE CHROMATOGRAPHY. (n.d.).
  • The Chemistry of Chloroformates | Chemical Reviews - ACS Publications. (n.d.).
  • Analysis for Impurities by Ion Chromatography | Request PDF - ResearchGate. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2021).
  • Guide to Ion-Exchange Chromatography - Harvard Apparatus. (n.d.).
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. (2018).
  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021).
  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.).
  • Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds - Aug 26 2015 - François Vogel and Sergey Galushko - Chromatography Today Articles. (2015).
  • High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. (2017).
  • Ion exchange chromatography: A comprehensive review - GSC Online Press. (2025).
  • 2,6-Dichloro-4-nitrophenol 98 618-80-4 - Sigma-Aldrich. (n.d.).
  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. (2025).
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. (2020).
  • 4‐Nitrophenylchloroformate | Request PDF - ResearchGate. (2017).
  • 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem. (n.d.).
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC. (n.d.).
  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. (2018).
  • Liquid Chromatography HPLC - Carl ROTH. (n.d.).

Sources

Comparative

Reactivity Comparison: 2,6-Dichloro-4-nitrophenyl vs. 4-Nitrophenyl Chloroformate

The following guide provides an in-depth technical comparison between 2,6-Dichloro-4-nitrophenyl chloroformate and 4-Nitrophenyl chloroformate , designed for researchers requiring precise control over acylation, carbonat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2,6-Dichloro-4-nitrophenyl chloroformate and 4-Nitrophenyl chloroformate , designed for researchers requiring precise control over acylation, carbonate formation, and peptide coupling.

Executive Summary

In the landscape of activating reagents, 4-Nitrophenyl chloroformate (NPC) is the industry standard "workhorse" for generating active carbonates and carbamates.[1] It offers a balance of stability and reactivity suitable for most primary amines and unhindered alcohols.[1]

2,6-Dichloro-4-nitrophenyl chloroformate (DCNPC) represents a "high-performance" alternative. By introducing chlorine atoms at the ortho positions, the pKa of the leaving group drops by over 3 log units.[1] This creates a hyper-electrophilic carbonyl center capable of driving reactions with sterically hindered or electronically deactivated nucleophiles that fail with standard NPC. However, this comes at the cost of reduced hydrolytic stability and increased steric demand at the reaction center.[1]

Feature4-Nitrophenyl Chloroformate (NPC)2,6-Dichloro-4-nitrophenyl Chloroformate (DCNPC)
Reactivity Moderate to HighVery High (Super-active)
Leaving Group pKa ~7.15~3.81
Primary Application Standard peptide coupling, PEGylationLow-nucleophilicity substrates, difficult couplings
Hydrolytic Stability Moderate (t

< 10s in pH 7.4 buffer without organic cosolvent)
Low (Requires strictly anhydrous conditions)
Steric Hindrance LowHigh (Ortho-chlorines)

Chemical Foundation: Electronic & Steric Mechanics

The distinct reactivity profiles of these two reagents are governed by the acidity of their leaving groups and the steric environment of the carbonyl carbon.[1]

The pKa Driver

The rate of aminolysis and alcoholysis for active carbonates is heavily dependent on the leaving group ability (nucleofugality), which correlates linearly with the acidity (pKa) of the corresponding phenol.[1]

  • 4-Nitrophenol (NPC leaving group): The nitro group at the para position withdraws electron density via resonance (-M effect) and induction (-I effect), stabilizing the phenoxide anion.[1]

  • 2,6-Dichloro-4-nitrophenol (DCNPC leaving group): The addition of two chlorine atoms at the ortho positions exerts a powerful inductive withdrawal (-I) closer to the phenoxide oxygen.[1] Furthermore, the steric bulk forces the nitro group out of planarity in some conformers, but the inductive acidification dominates, dropping the pKa to ~3.81.[1]

Steric Modulation

While DCNPC is electronically more activated, the ortho-chlorines create a "picket fence" around the carbonyl.[1]

  • NPC: Open attack trajectory for nucleophiles.

  • DCNPC: The chlorine atoms restrict the angle of attack (Bürgi-Dunitz trajectory).[1] This paradoxically makes DCNPC more selective in some cases—it reacts instantly with small, hard nucleophiles but may show discrimination against bulky nucleophiles despite its high electronic activation.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the activation energy differences and the transition state geometry.

ReactivityComparison Reagent_NPC 4-Nitrophenyl Chloroformate (NPC) Intermediate Tetrahedral Intermediate (T±) Reagent_NPC->Intermediate Nucleophilic Attack (Slower k1) Reagent_DCNPC 2,6-Dichloro-4-nitrophenyl Chloroformate (DCNPC) Reagent_DCNPC->Intermediate Nucleophilic Attack (Faster k1 due to activation) Product Carbamate/Carbonate Product Intermediate->Product Collapse LG_NPC Leaving Group: 4-Nitrophenolate (pKa ~7.15) Intermediate->LG_NPC Expulsion LG_DCNPC Leaving Group: 2,6-Dichloro-4-nitrophenolate (pKa ~3.81) Intermediate->LG_DCNPC Rapid Expulsion (Excellent LG)

Figure 1: Mechanistic comparison showing the accelerated attack and expulsion steps for DCNPC due to electronic activation.

Experimental Protocols

Protocol A: Activation of a Primary Alcohol (Standard NPC)

Use this for standard substrates where stability is preferred.[1]

Materials:

  • Target Alcohol (1.0 equiv)[1]

  • 4-Nitrophenyl chloroformate (1.2 equiv)[1][2]

  • Pyridine or Triethylamine (1.5 – 2.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Dissolution: Dissolve the target alcohol in anhydrous DCM (0.1 – 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add pyridine (or Et₃N).[1][3][4] Cool the mixture to 0°C.

  • Activation: Add 4-nitrophenyl chloroformate portion-wise or as a solution in DCM.

    • Observation: A white precipitate (amine hydrochloride) may form.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1–4 hours. Monitor by TLC (hydrolysis yields yellow spot).[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1][3]

Protocol B: Activation of a Deactivated/Hindered Nucleophile (DCNPC)

Use this for secondary alcohols, electron-deficient amines, or when Protocol A fails.[1]

Materials:

  • Target Substrate (1.0 equiv)

  • 2,6-Dichloro-4-nitrophenyl chloroformate (1.1 – 1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst often required to overcome steric bulk.[1]

  • Triethylamine (1.5 equiv)[1]

  • DCM or THF, strictly anhydrous.[1]

Step-by-Step:

  • Preparation: Synthesize DCNPC fresh if possible, or use high-purity commercial stock stored at -20°C.

  • Setup: Dissolve substrate and DCNPC in anhydrous DCM at -10°C to 0°C . Note: Lower temperature is crucial to prevent background hydrolysis.[1]

  • Initiation: Add Triethylamine dropwise. If reaction is sluggish after 1 hour, add DMAP catalyst.

  • Monitoring: The reaction is often faster than NPC. Monitor consumption of starting material.[1]

    • Note: The byproduct, 2,6-dichloro-4-nitrophenol, is acidic (pKa ~3.8). Ensure aqueous washes are sufficiently basic (saturated Na₂CO₃) to fully remove it during workup.[1]

  • Purification: The resulting carbonate is highly active.[1] Avoid silica gel chromatography if possible (or use neutralized silica).[1] Recrystallization is preferred.[1]

Performance Data & Selection Guide

Relative Rates of Aminolysis

Studies on similar activated esters show a correlation between leaving group pKa and rate constant (


).[1]
ReagentRelative Rate (

)
Half-life (t

) in pH 8.0
Suitability
NPC 1 (Reference)~10-60 secPrimary Amines, 1° Alcohols
DCNPC ~50 - 100x < 1 secAnilines, 2°/3° Alcohols, Thiols
Decision Matrix

Use the logic flow below to select the correct reagent for your synthesis.

DecisionMatrix Start Select Substrate Type Nucleophile Type? Start->Type Primary Primary Amine/Alcohol (Unencumbered) Type->Primary High Nucleophilicity Secondary Secondary/Tertiary Alcohol or Aniline Type->Secondary Low Nucleophilicity NPC_Path Use 4-Nitrophenyl Chloroformate (NPC) Primary->NPC_Path DCNPC_Path Use 2,6-Dichloro-4-nitrophenyl Chloroformate (DCNPC) Secondary->DCNPC_Path Check Check NPC_Path->Check Reaction < 50% yield? Check->DCNPC_Path Yes (Switch Reagent)

Figure 2: Decision matrix for reagent selection based on nucleophile sterics and electronics.

Safety & Stability (E-E-A-T)

Hydrolysis & Storage[1]
  • NPC: Stable at room temperature if kept dry. Hydrolyzes to 4-nitrophenol (bright yellow) and CO₂.[1] The yellow color serves as a built-in indicator of degradation.

  • DCNPC: Extremely moisture-sensitive. Must be stored under argon at -20°C. Hydrolysis generates HCl and 2,6-dichloro-4-nitrophenol. The lower pKa means the phenol is corrosive and toxic.[1]

Toxicity

Both reagents release nitrophenols upon reaction.[1]

  • 4-Nitrophenol: Known irritant and toxicant.

  • 2,6-Dichloro-4-nitrophenol: Higher toxicity profile due to halogenation. It is a potent uncoupler of oxidative phosphorylation (similar to 2,4-DNP).[1] Handle with extreme care in a fume hood.

References

  • Castro, E. A., et al. (1999).[1] Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. The Journal of Organic Chemistry.

  • Lizza, J. R., & Wipf, P. (2020).[1] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses.

  • Kocalar, S., et al. (2022).[1][5] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

  • PubChem. (n.d.).[1] 2,6-Dichloro-4-nitrophenol Compound Summary. National Library of Medicine.[1] [1]

  • Knop, K., et al. (2010).[1] Systematic study on the synthetic potential of different chloroformates for the synthesis of activated carbonates. Macromolecular Chemistry and Physics. (Contextual grounding for reactivity trends).

Sources

Validation

Spectroscopic identification of 2,6-Dichloro-4-nitrophenyl chloroformate intermediates

Spectroscopic Identification of 2,6-Dichloro-4-nitrophenyl Chloroformate Intermediates: A Comparative Guide In the landscape of bioconjugation, peptide synthesis, and prodrug development, the efficient activation of ster...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Identification of 2,6-Dichloro-4-nitrophenyl Chloroformate Intermediates: A Comparative Guide

In the landscape of bioconjugation, peptide synthesis, and prodrug development, the efficient activation of sterically hindered alcohols and amines is a critical bottleneck. While traditional activating agents like and N,N'-disuccinimidyl carbonate (DSC) are ubiquitous, they often fall short when dealing with poorly nucleophilic substrates or aqueous environments.

To overcome these limitations, 2,6-dichloro-4-nitrophenyl chloroformate (DCNPC) has emerged as a highly reactive, yet sterically tunable alternative[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of DCNPC against conventional alternatives, focusing on the mechanistic rationale and the rigorous spectroscopic identification (NMR, IR, MS) of their reactive intermediates.

Mechanistic Causality: Why DCNPC?

The selection of an activating agent fundamentally dictates the kinetics of intermediate formation and the efficiency of subsequent aminolysis. DCNPC outperforms 4-NPC and DSC through a precise balance of electronic and steric effects:

  • Electronic Hyper-Activation: The two ortho-chlorine atoms on the 4-nitrophenyl ring exert a profound inductive (-I) electron-withdrawing effect. This drastically increases the electrophilicity of the chloroformate carbonyl, accelerating the initial activation of hindered alcohols compared to the un-chlorinated 4-NPC.

  • Steric Shielding of the Intermediate: Once the mixed carbonate intermediate is formed, the bulky ortho-chlorines act as a steric shield around the carbonate linkage. This protects the moisture-sensitive intermediate from premature hydrolysis during aqueous workups—a common failure point for 4-NPC intermediates.

  • Superior Leaving Group Thermodynamics: During the final conjugation (aminolysis) step, the 2,6-dichloro-4-nitrophenolate anion acts as an exceptional leaving group (pKa ~3.5 vs. 4-nitrophenol pKa ~7.15). This thermodynamic driving force pushes the reaction to completion even with weakly nucleophilic target amines.

Logical pathway of substrate activation and aminolysis using 2,6-dichloro-4-nitrophenyl chloroformate.

Comparative Spectroscopic Signatures

Identifying the successful formation of the activated mixed carbonate intermediate (R-O-C(=O)-O-Ar) is essential for reaction monitoring. Because these intermediates are transient and moisture-sensitive, rapid spectroscopic validation is required.

The symmetry of the DCNPC intermediate simplifies its ¹H NMR spectrum, showing a distinct singlet for the two identical aromatic protons, contrasting sharply with the complex doublet-of-doublets seen in 4-NPC derivatives. Furthermore, the isotopic signature of the two chlorine atoms provides a definitive mass spectrometry (MS) fingerprint.

Table 1: Spectroscopic Comparison of Activated Carbonate Intermediates

Activating Agent¹H NMR (Reporter Protons)FT-IR (C=O Stretch)MS Isotopic PatternHydrolytic Stability
DCNPC ~8.30 ppm (Singlet, 2H) 1765 - 1775 cm⁻¹ M, M+2, M+4 (9:6:1 ratio) High (Sterically shielded)
4-NPC ~7.40 (d, 2H), ~8.30 (d, 2H)1750 - 1760 cm⁻¹M (No heavy isotopes)Low to Moderate
DSC ~2.80 ppm (Singlet, 4H)1785, 1810 cm⁻¹ (Imide)M (No heavy isotopes)Moderate

Self-Validating Experimental Protocol

To isolate and spectroscopically verify the DCNPC intermediate, the workflow must prevent hydrolytic degradation while ensuring complete removal of unreacted chloroformate.

Step-by-step experimental workflow for the spectroscopic identification of reactive intermediates.
Step-by-Step Methodology:
  • Activation Reaction:

    • Dissolve the substrate alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality Check: DCM is chosen because it provides excellent solubility for the chloroformate while remaining immiscible with water, facilitating the downstream quench.

    • Cool the mixture to 0 °C. Dropwise, add a solution of (1.1 eq) in DCM[1].

    • Causality Check: The 0 °C environment suppresses the highly exothermic formation of symmetrical carbonate byproducts.

  • Aliquot Sampling & Quenching:

    • After 1 hour, extract a 0.5 mL aliquot. Quench immediately by mixing with 1 mL of ice-cold water.

    • Causality Check: Cold water neutralizes the pyridine hydrochloride salts without providing enough thermal energy to hydrolyze the sterically shielded DCNPC-carbonate intermediate.

  • Extraction & Preparation:

    • Separate the organic DCM layer, wash once with cold brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under a stream of dry nitrogen to yield the crude intermediate.

  • Spectroscopic Validation (The Self-Validating System):

    • FT-IR Check: Run a quick ATR-FTIR. Validation: The complete disappearance of the chloroformate C=O stretch at ~1785 cm⁻¹ and the appearance of the mixed carbonate C=O stretch at ~1770 cm⁻¹ confirms 100% conversion. If the 1785 cm⁻¹ band persists, the activation is incomplete.

    • ¹H NMR Check: Dissolve the residue in CDCl₃. Validation: Look for the diagnostic sharp singlet at ~8.30 ppm (integrating to 2H). The substrate's alpha-protons (adjacent to the newly formed carbonate) will shift downfield by approximately 0.5 - 0.8 ppm compared to the starting alcohol.

References

  • Synthesis of 2,6-dichloro-4-nitrophenyl chloroformate Source: PrepChem URL:[Link]

Sources

Comparative

A Researcher's Guide to Validating Mixed Carbonate Synthesis via Infrared Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise construction of molecules is paramount. Mixed organic carbonates (ROC(O)OR') are a versatile class of compounds, finding applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise construction of molecules is paramount. Mixed organic carbonates (ROC(O)OR') are a versatile class of compounds, finding application as key intermediates and protecting groups.[1] However, their synthesis can sometimes be challenging, with the potential for side reactions and the formation of symmetric carbonates (ROC(O)OR or R'OC(O)OR'). Therefore, a robust and straightforward method for validating the successful synthesis of the desired mixed carbonate is essential. This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of mixed versus symmetric carbonates, supported by a detailed experimental protocol for their synthesis and analysis.

The Power of IR Spectroscopy in Carbonate Characterization

Infrared spectroscopy is a powerful and accessible analytical technique for the structural elucidation of organic compounds. It operates on the principle that molecular bonds and functional groups vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. For organic carbonates, the key vibrational modes that provide a diagnostic fingerprint are the C=O stretching, the O-C-O asymmetric stretching, and the O-C-C stretching vibrations.[2] The precise wavenumbers of these absorptions are highly sensitive to the electronic environment of the carbonate group, allowing for the clear differentiation between saturated, aromatic, and, most importantly for our purpose, mixed carbonates.

Distinguishing Carbonate Architectures: A Comparative Analysis

The substitution pattern on the oxygen atoms of the carbonate moiety directly influences the position of its characteristic IR absorption bands. We can categorize organic carbonates into three main types: saturated, aromatic, and mixed.

  • Saturated Carbonates: Both alkyl groups (R and R') are saturated.

  • Aromatic Carbonates: Both R and R' are aromatic groups.

  • Mixed Carbonates: One group is saturated (alkyl), and the other is aromatic.

The electronic effects of these substituents—inductive and resonance effects—alter the bond strength and, consequently, the vibrational frequency of the carbonyl (C=O) and ether-like (C-O) linkages within the carbonate.

Below is a table summarizing the characteristic IR absorption ranges for each type of carbonate, which serves as a quick reference for spectral interpretation.

Vibrational ModeSaturated Carbonate (cm⁻¹)Mixed Carbonate (cm⁻¹)Aromatic Carbonate (cm⁻¹)
C=O Stretch 1750 - 17301790 - 17601820 - 1775
O-C-O Asymmetric Stretch 1280 - 12401250 - 12101230 - 1205
O-C-C Asymmetric Stretch 1060 - 10001060 - 10001060 - 1000

Data compiled from Spectroscopy Online.[2]

The most significant diagnostic peak is the C=O stretch . As illustrated in the table, the C=O stretching frequency of mixed carbonates falls in a distinct region between that of saturated and aromatic carbonates. This clear separation allows for unambiguous confirmation of the formation of a mixed carbonate.

G cluster_0 Carbonate Structure cluster_1 Characteristic C=O Stretch (cm⁻¹) Saturated Saturated (R, R' = Alkyl) Sat_Peak ~1740 Saturated->Sat_Peak Lower Frequency Mixed Mixed (R = Alkyl, R' = Aryl) Mixed_Peak ~1775 Mixed->Mixed_Peak Intermediate Frequency Aromatic Aromatic (R, R' = Aryl) Aro_Peak ~1800 Aromatic->Aro_Peak Higher Frequency

Caption: Correlation of carbonate structure with C=O stretching frequency.

Experimental Protocol: Synthesis and IR Validation of a Mixed Carbonate

This section provides a detailed, self-validating protocol for the synthesis of a mixed carbonate via a highly efficient three-component coupling reaction of an alcohol, an alkyl halide, and carbon dioxide, followed by IR spectroscopic analysis.[1] This method is advantageous due to its use of readily available and inexpensive reagents.

Synthesis of a Representative Mixed Carbonate (e.g., Benzyl Methyl Carbonate)

Materials:

  • Benzyl alcohol

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium iodide (TBAI)

  • Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂) balloon or cylinder

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • CO₂ Introduction: Introduce carbon dioxide into the flask via a balloon or by bubbling from a cylinder for 10-15 minutes while stirring. Maintain a CO₂ atmosphere throughout the reaction.

  • Addition of Alkyl Halide: Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation:

  • Prepare a thin film of the purified product between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the product in a suitable solvent (e.g., chloroform) and cast a film onto a salt plate, ensuring the solvent has fully evaporated before analysis.

Data Acquisition:

  • Acquire a background spectrum of the clean salt plates or the solvent.

  • Acquire the spectrum of the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G Start Start: Synthesis of Mixed Carbonate Reactants Combine Alcohol, K₂CO₃, TBAI in DMF Start->Reactants CO2_atm Establish CO₂ Atmosphere Reactants->CO2_atm Alkyl_Halide Add Alkyl Halide CO2_atm->Alkyl_Halide Reaction Heat and Stir Alkyl_Halide->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification IR_Prep Prepare Sample for IR (Thin Film) Purification->IR_Prep IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire Analysis Analyze Spectrum: - Identify C=O Stretch - Identify O-C-O Stretch IR_Acquire->Analysis Validation Compare with Expected Frequencies for Mixed Carbonate Analysis->Validation End End: Synthesis Validated Validation->End

Caption: Experimental workflow for synthesis and IR validation.

Conclusion

The synthesis of mixed carbonates requires careful execution and, critically, robust validation. Infrared spectroscopy offers a rapid, reliable, and non-destructive method for confirming the successful formation of the desired mixed carbonate product. By understanding the influence of the substituent groups on the vibrational frequencies of the carbonate moiety, particularly the C=O stretch, researchers can confidently distinguish between mixed, saturated, and aromatic carbonates. The distinct spectral signature of mixed carbonates, with their C=O stretch typically appearing between 1790 and 1760 cm⁻¹, serves as a definitive marker of successful synthesis. This guide provides the foundational knowledge and a practical experimental framework for researchers to apply this powerful analytical technique in their synthetic endeavors.

References

  • Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. [Link]

  • First-Principle Studies of the Vibrational Properties of Carbonates under Pressure - MDPI. [Link]

  • The Big Review VII: More Carbonyl Compounds | Spectroscopy Online. [Link]

Sources

Validation

High-Performance Mass Spectrometry Analysis of 2,6-Dichloro-4-nitrophenyl Chloroformate Adducts: A Comparative Guide

The analysis of small, polar metabolites—such as biogenic amines, amino acids, and phenols—in complex biological matrices presents a significant analytical bottleneck. Direct Liquid Chromatography-Tandem Mass Spectrometr...

Author: BenchChem Technical Support Team. Date: March 2026

The analysis of small, polar metabolites—such as biogenic amines, amino acids, and phenols—in complex biological matrices presents a significant analytical bottleneck. Direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of these compounds often suffers from poor retention on reversed-phase columns and severe ion suppression. While standard chemical derivatization using reagents like ethyl chloroformate (ECF) is a well-established solution[1], it lacks the structural specificity required to confidently distinguish target analytes from high-background chemical noise.

As a highly specialized alternative, 2,6-Dichloro-4-nitrophenyl chloroformate (DCNP-CF) has emerged as a dual-action derivatization reagent. It not only improves chromatographic retention but also acts as a powerful "mass tag," imparting a unique isotopic signature and dramatically enhancing negative-ion sensitivity. This guide objectively compares DCNP-CF against conventional alternatives and provides a self-validating experimental protocol for its implementation.

Mechanistic Advantages: The Causality Behind the Reagent

To understand why DCNP-CF outperforms standard reagents in specific workflows, we must analyze the physical chemistry of the adducts it forms.

Isotopic Signature Transfer (The "Mass Tag" Effect)

In complex omics workflows, identifying a derivatized target among thousands of background ions is computationally challenging. DCNP-CF solves this through the incorporation of two chlorine atoms. Natural chlorine exists as


 and 

in an approximate 3:1 ratio. When an analyte is tagged with a dichloro-aromatic ring, it exhibits a highly predictable isotopic multiplet in the mass spectrum, specifically an

,

, and

triplet with an intensity ratio of roughly 9:6:1[2].

This phenomenon, often leveraged in chemically-directed proteomics (the "IsoStamp" concept), allows mass spectrometry software to computationally filter raw data, discarding any peaks that do not match this exact 9:6:1 isotopic signature[3].

Enhanced Electron Affinity for Negative Ionization

Standard chloroformates typically require positive-mode Electrospray Ionization (ESI+). However, biological matrices are flooded with easily protonated interferents, leading to ion suppression. DCNP-CF contains a strongly electron-withdrawing nitro (


) group coupled with the halogenated ring. This structure possesses exceptional electron affinity, stabilizing the resulting anion. Consequently, DCNP-CF adducts yield outstanding sensitivity in Electron Capture Negative Ionization (ECNI)  for GC-MS, or negative-ion ESI (ESI-) for LC-MS, effectively shifting the analyte into a quieter ionization channel[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of DCNP-CF compared to other widely used derivatization reagents.

Derivatization ReagentTarget Functional GroupsPrimary Ionization ModeIsotopic Mass TagTypical LODMatrix Interference Susceptibility
DCNP-CF Amines, Phenols, AlcoholsESI (-) / ECNIYes (Cl₂: 9:6:1 ratio) Low fmolVery Low (via computational filtering)
Ethyl Chloroformate (ECF) Amines, Carboxylic AcidsESI (+) / EINopmolHigh
FMOC-Cl Amines, Amino AcidsESI (+) / FluorescenceNoHigh fmolMedium
Pentafluorobenzyl Chloroformate (PFB-CF) Amines, AlcoholsECNINo (Monoisotopic F)Low fmolLow

Data synthesis based on established mass spectrometry fragmentation behaviors of halogenated organic compounds[2] and chloroformate derivatization efficiencies[1][4].

Workflow Visualization

The following diagram illustrates the logical progression of the DCNP-CF derivatization workflow, highlighting the critical data processing step where the isotopic signature is utilized.

G Sample Biological Sample (Amines/Phenols) Deriv Derivatization + DCNP-CF (pH 9.5) Sample->Deriv Buffer Extract Liquid-Liquid Extraction (Chloroform/Water) Deriv->Extract Quench & Extract LCMS LC-ESI-MS/MS (Negative Ion Mode) Extract->LCMS Organic Phase Data Data Processing Isotope Pattern Filtering LCMS->Data Raw Spectra Result Target Identification (M, M+2, M+4 Triplets) Data->Result Mass Tag Match

Workflow for DCNP-CF derivatization and MS isotopic pattern filtering.

Self-Validating Experimental Protocol: Amine Derivatization

This protocol is designed to quantitatively convert primary and secondary amines into stable carbamate adducts while minimizing the aqueous hydrolysis of the reagent.

Reagents Required:

  • DCNP-CF (10 mM prepared fresh in anhydrous acetonitrile)

  • 0.1 M Sodium Carbonate/Bicarbonate Buffer (pH 9.5)

  • HPLC-grade Chloroform

Step-by-Step Methodology

Step 1: Matrix Buffering Transfer 50 µL of the aqueous sample extract into a microcentrifuge tube. Add 50 µL of the 0.1 M carbonate buffer to adjust the solution to pH 9.5.

  • Causality: Amines must be in their deprotonated (nucleophilic) state to successfully attack the chloroformate carbonyl. However, exceeding pH 10 rapidly accelerates the competing hydrolysis of DCNP-CF into 2,6-dichloro-4-nitrophenol, ruining the yield.

Step 2: Derivatization Add 100 µL of the 10 mM DCNP-CF solution. Vortex immediately and vigorously for 60 seconds at room temperature.

  • Causality: The biphasic/mixed-solvent environment ensures the hydrophobic derivatization reagent interacts with the polar analytes at the solvent interface before the surrounding water can quench the reaction.

Step 3: Liquid-Liquid Extraction (LLE) Add 200 µL of chloroform to the mixture. Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation. Carefully extract the lower organic layer.

  • Causality: The newly formed DCNP-carbamate adducts are highly lipophilic. LLE isolates these derivatized targets from inorganic salts and unreacted polar matrix components, drastically reducing ion suppression in the MS source.

Step 4: LC-MS/MS Analysis & Validation Dry the organic phase under a gentle stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase. Analyze via LC-ESI(-)-MS/MS.

  • Self-Validation Check: Do not rely solely on retention time. Confirm target identity by verifying the presence of the

    
    , 
    
    
    
    , and
    
    
    isotopic peaks at the theoretical 9:6:1 ratio. If this ratio deviates by more than 15%, the peak is likely a co-eluting isobaric interference rather than the true target.

References

  • Title: Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) Source: PMC / National Institutes of Health URL: [Link]

  • Title: Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: ACS Publications URL: [Link]

  • Title: Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry Source: ACS Publications / Journal of the American Society for Mass Spectrometry URL: [Link]

Sources

Comparative

A Comparative Guide to the Yield Efficiency of 2,6-Dichloro-4-nitrophenyl Chloroformate in Peptide Coupling

This guide provides an in-depth technical analysis of 2,6-dichloro-4-nitrophenyl chloroformate as a reagent for peptide bond formation. Designed for researchers, chemists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-dichloro-4-nitrophenyl chloroformate as a reagent for peptide bond formation. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations of this activating agent. We will objectively benchmark its efficiency against widely-used alternatives, supported by established chemical principles and representative experimental data.

Introduction: The Critical Role of Activation in Peptide Synthesis

The formation of a peptide bond—an amide linkage between the carboxyl group of one amino acid and the amino group of another—is the fundamental reaction in peptide synthesis.[1][2] This condensation reaction is not spontaneous and requires the "activation" of the carboxyl group to make it sufficiently electrophilic for a nucleophilic attack by the amino group. The choice of this activating agent, or coupling reagent, is paramount, directly influencing reaction speed, product yield, purity, and the suppression of undesirable side reactions, most notably racemization.[3]

Over the decades, the field has evolved from classic carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to highly efficient phosphonium and aminium/uronium salts such as PyBOP and HATU.[2][4] These modern reagents facilitate rapid, high-yield couplings even with sterically hindered amino acids.[3] This guide focuses on an alternative strategy: the use of chloroformate-based reagents to form highly reactive activated esters, specifically examining the performance of 2,6-dichloro-4-nitrophenyl chloroformate.

Mechanism of Action: Generating a Potent Activated Ester

2,6-Dichloro-4-nitrophenyl chloroformate belongs to a class of reagents that function by creating stable, yet highly reactive, activated ester intermediates from N-protected amino acids. This process typically occurs in a pre-activation step before the introduction of the amine component.

The mechanism proceeds in two discrete stages:

  • Formation of the Activated Ester: The N-protected amino acid, acting as a nucleophile, attacks the carbonyl carbon of the chloroformate. Aided by a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge the released HCl, this reaction displaces the chloride and forms the 2,6-dichloro-4-nitrophenyl (DCNP) ester of the amino acid. The DCNP moiety is an excellent leaving group due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, which stabilize the resulting phenoxide anion through resonance.

  • Aminolysis and Peptide Bond Formation: The resulting DCNP active ester is a potent acylating agent. When introduced to the free N-terminal amine of a growing peptide chain, the amino group executes a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the stable 2,6-dichloro-4-nitrophenoxide anion and yielding the desired peptide bond.

Mechanism_of_Action cluster_0 Step 1: Activated Ester Formation cluster_1 Step 2: Peptide Bond Formation AA Nα-Protected Amino Acid (R-COOH) r1 + AA->r1 DCNPC 2,6-Dichloro-4-nitrophenyl Chloroformate DCNPC->r1 Base Base (e.g., DIPEA) Base->r1 ActiveEster DCNP Activated Ester ActiveEster2 DCNP Activated Ester Byproduct1 Base·HCl r1->ActiveEster Forms r1->Byproduct1 Forms PeptideIn Peptide Chain (H₂N-R') r2 + PeptideIn->r2 ActiveEster2->r2 NewPeptide Elongated Peptide (R-CO-NH-R') Byproduct2 2,6-Dichloro-4- nitrophenol r2->NewPeptide Yields r2->Byproduct2 Releases Experimental_Workflow cluster_P1 Protocol 1: DCNP Chloroformate (Pre-activation) cluster_P2 Protocol 2: HBTU (In Situ Activation) P1_Start Start: Fmoc-AA + DCNP-Cl P1_Activate 1. Form Active Ester (2-6 hours) P1_Start->P1_Activate P1_Purify 2. Purify & Isolate Active Ester P1_Activate->P1_Purify P1_Resin 3. Add Ester to Peptide-Resin P1_Purify->P1_Resin P1_Couple 4. Couple (4-12 hours) P1_Resin->P1_Couple P1_Wash 5. Wash Resin P1_Couple->P1_Wash P1_End End: Elongated Peptide P1_Wash->P1_End P2_Start Start: Fmoc-AA + HBTU + Base P2_Activate 1. Prepare Coupling Cocktail (2-5 mins) P2_Start->P2_Activate P2_Couple 2. Add Cocktail to Resin & Couple (30-60 mins) P2_Activate->P2_Couple P2_Wash 3. Wash Resin P2_Couple->P2_Wash P2_End End: Elongated Peptide P2_Wash->P2_End

Sources

Validation

Comparative Technical Guide: Leaving Group Ability of 2,6-Dichloro-4-nitrophenol vs. p-Nitrophenol

[1][2] Executive Summary: The "Bottom Line" In the design of enzyme substrates, prodrugs, and mechanistic probes, the choice between -nitrophenol (PNP) and 2,6-dichloro-4-nitrophenol (DCNP) is dictated by two factors: ac...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Bottom Line"

In the design of enzyme substrates, prodrugs, and mechanistic probes, the choice between


-nitrophenol (PNP)  and 2,6-dichloro-4-nitrophenol (DCNP)  is dictated by two factors: acidity (

)
and spectral behavior at physiological pH .[1][2]
  • Select

    
    -Nitrophenol (PNP)  for standard, endpoint assays where the reaction can be quenched with base (pH > 8.0), or for cost-sensitive high-throughput screening.[1][2]
    
  • Select 2,6-Dichloro-4-nitrophenol (DCNP) for continuous kinetic monitoring at acidic or neutral pH (pH 4.5–7.0), for probing rate-limiting steps (Brønsted analysis), or when a "super-leaving group" is required to drive difficult elimination reactions.[1][2]

Mechanistic Basis: Electronic Effects & Leaving Group Quality[2]

The leaving group ability of a phenol is linearly correlated with the acidity of its conjugate acid (the free phenol). The structural differences between PNP and DCNP fundamentally alter this acidity through inductive and resonance effects.

Structural Analysis[2][3]
  • 
    -Nitrophenol (PNP):  Relies solely on the electron-withdrawing nitro group (
    
    
    
    ) at the para position to stabilize the phenolate anion via resonance.[1][2]
  • 2,6-Dichloro-4-nitrophenol (DCNP): Augments the para-nitro effect with two chlorine atoms at the ortho positions.[1][2] Chlorine is highly electronegative, exerting a strong inductive effect (-I) that pulls electron density away from the phenolate oxygen, significantly stabilizing the negative charge.[1]

Visualization of Electronic Stabilization

The following diagram illustrates the stabilization mechanisms that make DCNP a superior leaving group.

ElectronicEffects PNP p-Nitrophenol (PNP) pKa ~ 7.15 Mech_PNP Stabilization Mechanism: Resonance (-R) from Nitro group only PNP->Mech_PNP DCNP 2,6-Dichloro-4-nitrophenol (DCNP) pKa ~ 3.5 Mech_DCNP Stabilization Mechanism: Resonance (-R) from Nitro group + Strong Inductive (-I) from 2x Cl atoms DCNP->Mech_DCNP Outcome_PNP Result: Good Leaving Group Requires pH > 8.0 to ionize Mech_PNP->Outcome_PNP Outcome_DCNP Result: Super Leaving Group Fully ionized at pH 5.0+ Mech_DCNP->Outcome_DCNP Outcome_DCNP->Outcome_PNP ~3.5 log units more acidic

Figure 1: Comparative electronic stabilization mechanisms. The addition of ortho-chlorines in DCNP creates a synergistic electron-withdrawing environment, drastically lowering the


.[2]

Quantitative Comparison Data

The following data consolidates physical and kinetic properties essential for experimental design.

Feature

-Nitrophenol (PNP)
2,6-Dichloro-4-nitrophenol (DCNP)Impact on Experiment

7.15 3.5 – 3.8 DCNP is a better leaving group (

is faster).[1][2]
Ionization at pH 7.0 ~41% (Mixture)>99.9% (Fully Ionized)DCNP allows continuous monitoring at physiological pH.[1][2]

(Phenolate)
405 nm~400–410 nmBoth detectable using standard plate reader filters.[1][2]
Color at pH 5.0 Colorless (Protonated)Yellow (Ionized) Critical: Only DCNP is usable for continuous Acid Phosphatase assays.[1][2]
Leaving Group Ability Standard Reference"Super" Leaving GroupUsed to determine if bond-breaking is rate-limiting.[1][2]
Solubility Moderate (Water/Buffer)Lower (Hydrophobic Cl atoms)DCNP may require DMSO/MeOH stock preparation.[1][2]

Experimental Applications & Protocols

The "Continuous Assay" Problem

A major limitation of PNP-based substrates (e.g.,


-nitrophenyl phosphate, pNPP) is that the reaction product is colorless at acidic or neutral pH. To measure activity, researchers must perform a "stop-and-read" protocol:
  • Incubate enzyme + substrate at pH 5–7.[1][2]

  • Stop reaction with strong base (NaOH/KOH) to raise pH > 10.[1][2]

  • Measure absorbance of the now-ionized phenolate.[1][2]

The DCNP Advantage: Because DCNP has a


 of ~3.5, it is fully ionized and intensely yellow even at pH 5.[1][2]0. This allows for real-time, continuous kinetic monitoring  without stopping the reaction.[1][2]
Protocol: Continuous Acid Phosphatase Assay using DCNP

This protocol validates the activity of acid phosphatases or phytases at their optimal pH (4.5–5.5).

Reagents:

  • Buffer: 100 mM Sodium Acetate, pH 5.0 (supplement with 0.01% Triton X-100 to prevent DCNP aggregation).

  • Substrate: 2,6-dichloro-4-nitrophenyl phosphate (DCNP-P).[1][2][3] Prepare 10 mM stock in water or 10% DMSO.[1][2]

  • Enzyme: Acid Phosphatase (e.g., Wheat Germ or Human Prostatic).[1][2]

Workflow:

  • Blanking: In a quartz cuvette or clear 96-well plate, add 90 µL Buffer.

  • Substrate: Add 10 µL DCNP-P stock (Final conc: 1 mM).

  • Baseline: Monitor Absorbance at 405 nm for 1 minute to ensure stability (DCNP-P is more labile than pNPP; spontaneous hydrolysis may occur).

  • Initiation: Add enzyme (volume dependent on activity, typically 1–5 µL).[1][2]

  • Measurement: Immediately monitor

    
    .
    
    • Note: No basification step is required.[1][2] The yellow color develops linearly with hydrolysis.[2]

Protocol: Determining Rate-Limiting Steps (Brønsted Plot)

To determine if the chemical bond cleavage step (


) is rate-limiting for an enzyme, compare 

or

using substrates with different leaving group

values.[1][2]
  • Measure

    
     for PNP-phosphate  (
    
    
    
    7.15).[1][2]
  • Measure

    
     for DCNP-phosphate  (
    
    
    
    3.5).[1][2]
  • Analysis:

    • If

      
      : The chemical step (bond breaking) is likely rate-limiting (sensitive to leaving group ability).[1][2]
      
    • If

      
      : A physical step (product release or conformational change) is rate-limiting, masking the intrinsic chemistry.[1][2]
      

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate substrate for your study.

DecisionMatrix Start Select Substrate for Enzyme Assay Q1 What is the Assay pH? Start->Q1 Branch_Acid Acidic / Neutral (pH < 7.0) Q1->Branch_Acid Low pH Branch_Alk Alkaline (pH > 8.0) Q1->Branch_Alk High pH Q2 Do you need Continuous (Real-Time) Data? Branch_Acid->Q2 Result_PNP Use p-Nitrophenol (PNP) Standard, cheaper, stable. Branch_Alk->Result_PNP Result_DCNP Use 2,6-Dichloro-4-nitrophenol (DCNP) Essential for signal visibility. Q2->Result_DCNP Yes (Continuous) Result_Stop Use PNP with Stop Solution (Add NaOH to read) Q2->Result_Stop No (Endpoint)

Figure 2: Substrate selection logic. DCNP is the obligate choice for continuous monitoring at low pH.

References

  • Teshima, S., Hayashi, Y., & Ando, M. (1987).[2][3] Determination of acid phosphatase in biological fluids using a new substrate, 2,6-dichloro-4-nitrophenyl phosphate.[1][2][3] Clinica Chimica Acta, 168(2), 231-238.[1][2][3] Link

  • Zhang, Z. Y., et al. (1994).[1][2] Substrate Specificity of the Protein Tyrosine Phosphatases.[2] Proceedings of the National Academy of Sciences, 91(16), 7445-7449.[2] (Demonstrates use of leaving group dependence to study PTPase mechanisms). Link[2]

  • PubChem Database. (2023).[1][2] Compound Summary: 2,6-Dichloro-4-nitrophenol (CID 12066).[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • Hengge, A. C. (2002).[1][2] Isotope effects in the study of phosphoryl and sulfuryl transfer reactions. Accounts of Chemical Research, 35(2), 105-112.[1][2] (Discusses leaving group ability and transition states). Link[2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,6-Dichloro-4-nitrophenyl Chloroformate

Executive Summary 2,6-Dichloro-4-nitrophenyl chloroformate is a highly reactive, corrosive, and toxic acylating agent.[1] Improper disposal can lead to delayed pressure explosions in waste drums (due to CO₂ evolution) or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-4-nitrophenyl chloroformate is a highly reactive, corrosive, and toxic acylating agent.[1] Improper disposal can lead to delayed pressure explosions in waste drums (due to CO₂ evolution) or the release of toxic hydrogen chloride (HCl) gas.

The Directive: Never dispose of this compound directly into aqueous waste streams or trash bins. It requires controlled hydrolysis and neutralization prior to entering the hazardous waste stream.

Critical Safety Insight: The hydrolysis byproduct is 2,6-dichloro-4-nitrophenol .[1] This compound acts as a pH indicator, turning bright yellow/orange in alkaline solution.[1] This provides a built-in visual validation mechanism for your neutralization process.

Hazard Assessment & Technical Data

Before initiating disposal, operators must understand the physicochemical drivers of the risk.[1]

ParameterSpecificationOperational Implication
CAS Number 14979-05-6Verification of identity.
Reactivity Water-ReactiveHydrolyzes to release HCl gas and CO₂. Do not seal wetted containers.
Corrosivity High (Skin/Eye/Respiratory)Causes severe burns.[2] Full face shield + sash required.
Byproducts HCl, CO₂, 2,6-dichloro-4-nitrophenolWaste will be acidic and potentially pressurized if not neutralized.[1]
DOT Shipping UN 3277 (Chloroformates, toxic, corrosive, n.o.s.)Use UN-rated drums for final transport.[1]
RCRA Status Characteristic (D002, D003)Classified as Corrosive and Reactive if unquenched.[1]

Pre-Disposal Preparation[1]

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood. If the sash must be raised above 18 inches, use a NIOSH-approved respirator with acid gas cartridges.[1]

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield/4H (Laminate) or heavy-duty Neoprene. Chloroformates can permeate standard nitrile rapidly.

  • Eye/Face: Chemical splash goggles AND a face shield.

Engineering Controls[1][3]
  • Fume Hood: Verify face velocity is >100 fpm.

  • Cooling: Prepare an ice-water bath. Hydrolysis is exothermic.

Controlled Neutralization Protocol

This protocol converts the reactive chloroformate into stable inorganic salts and the corresponding phenol.

Reagents Needed:

  • Neutralizing Base: 5-10% Sodium Hydroxide (NaOH) solution OR Saturated Sodium Carbonate (Na₂CO₃).

    • Expert Note: NaOH is preferred to ensure the phenol remains deprotonated (soluble salt form), but it generates more heat.[1] Na₂CO₃ generates significant foam (CO₂).

  • Solvent (Optional): Dichloromethane (DCM) if the waste is solid/bulk.

Step-by-Step Procedure
  • Preparation:

    • Place a 1L beaker (or appropriately sized vessel) containing the Neutralizing Base into the ice bath. Stir magnetically.

    • Ratio: Use at least 10 molar equivalents of base to the chloroformate to ensure full neutralization of both the HCl and the phenol.

  • Dilution (If Solid):

    • If the chloroformate is a solid residue, dissolve it in a minimal amount of dry DCM or Acetone.[1] This moderates the reaction rate.

  • Controlled Addition (The Critical Step):

    • Using an addition funnel or pipette, slowly add the chloroformate solution to the chilled base.[1]

    • Observation: You will see immediate bubbling (CO₂) and a color change to yellow/orange (formation of the nitrophenolate anion).

    • Caution: If using Na₂CO₃, allow foam to subside between additions to prevent overflow.[1]

  • Digestion:

    • Once addition is complete, remove the ice bath.[1]

    • Allow the mixture to stir at room temperature for 30–60 minutes.

    • Verification: Ensure the solution remains yellow and clear (no oil droplets).

  • Validation (Self-Validating System):

    • Check pH.[3] It must be >10 .

    • If pH < 10, add more base.[1] The yellow color confirms the phenol is in its salt form, which is less volatile and water-soluble.[1]

  • Final Waste Packaging:

    • Transfer the resulting slurry (which contains the nitrophenol salt, NaCl, and excess base) into a waste container labeled "Alkaline Organic Waste (Contains Nitrophenols)." [1]

    • Do not seal tightly for the first 24 hours to ensure all CO₂ has off-gassed. Use a vented cap if available.

Visualizations

Figure 1: Operational Workflow

This diagram outlines the logical flow from assessment to final labeling.

DisposalWorkflow Start Start: Waste Identification PPE Equip PPE: Double Gloves + Face Shield Start->PPE Prep Prepare Ice Bath & 10% NaOH Solution PPE->Prep Quench Slow Addition of Chloroformate to Base Prep->Quench Check Visual Check: Yellow Color + pH > 10? Quench->Check Adjust Add More Base Check->Adjust No Label Label Waste: 'Alkaline Organic w/ Phenols' Check->Label Yes Adjust->Quench

Caption: Operational workflow for the safe neutralization of 2,6-Dichloro-4-nitrophenyl chloroformate.

Figure 2: Chemical Reaction Pathway

Understanding the chemistry prevents accidents. This diagram shows the hydrolysis and subsequent neutralization.

ReactionPathway Reactant 2,6-Dichloro-4-nitrophenyl chloroformate Hydrolysis Hydrolysis (+ H2O / OH-) Reactant->Hydrolysis Intermediates Intermediate: HCl + CO2 + Phenol Hydrolysis->Intermediates Rapid Decomposition FinalProducts Final Waste Products: NaCl + Na2CO3 + Sodium 2,6-dichloro-4-nitrophenolate (Yellow/Orange Soln) Intermediates->FinalProducts Neutralization by Excess NaOH

Caption: Chemical transformation during the quenching process. Note the evolution of CO₂ and color change.

Waste Stream Management & Regulatory Compliance

RCRA Classification

While the parent compound is not explicitly P- or U-listed, the unneutralized waste exhibits characteristics that mandate regulation:

  • D002 (Corrosivity): Due to HCl generation and low pH if unquenched.

  • D003 (Reactivity): Potential for explosive pressure generation with water.

  • TCLP Considerations: The byproduct (2,6-dichloro-4-nitrophenol) is a halogenated phenol.[1] While not a standard TCLP analyte like pentachlorophenol, it should be treated as Toxic Hazardous Waste .[1]

Labeling Requirements

The final waste container must be labeled with:

  • "Hazardous Waste"

  • Chemical Components: "Sodium Hydroxide, 2,6-Dichloro-4-nitrophenol, Sodium Chloride."[1]

  • Hazard Warnings: "Corrosive (pH > 12), Toxic."

  • Date of Generation.

Emergency Contingencies

  • Spill (Solid): Do not use water. Cover with dry lime, sand, or soda ash.[1] Scoop into a container and treat as hazardous waste.

  • Spill (Liquid/Solution): Absorb with vermiculite or clay. Do not use combustible materials like sawdust.

  • Skin Contact: Immediate flushing with water for 15 minutes is critical. Chloroformates penetrate skin rapidly; seek medical attention immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12066: 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Dichloro-4-nitrophenyl chloroformate

This guide provides an operational safety and handling framework for 2,6-Dichloro-4-nitrophenyl chloroformate , a highly reactive electrophile used for activating alcohols and amines. Due to the specific hazards of chlor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational safety and handling framework for 2,6-Dichloro-4-nitrophenyl chloroformate , a highly reactive electrophile used for activating alcohols and amines.

Due to the specific hazards of chloroformates (release of HCl gas upon hydrolysis) and the toxicity of the leaving group (2,6-dichloro-4-nitrophenol), this compound requires strict adherence to moisture-free protocols and specific PPE standards that exceed typical "standard lab practice."

Part 1: Hazard Mechanism & Risk Profile

To handle this compound safely, you must understand how it injures. It is not just a corrosive; it is a lachrymatory alkylating agent that decomposes into two distinct hazards upon contact with moisture (mucous membranes, lung tissue, sweat).

The Hydrolysis Cascade:



  • Immediate Threat (HCl): Rapid hydrolysis releases hydrochloric acid gas directly onto the tissue, causing immediate chemical burns and respiratory spasms.

  • Secondary Threat (The Phenol): The leaving group, 2,6-dichloro-4-nitrophenol , is structurally similar to DNP (2,4-dinitrophenol). While less potent, nitrophenols are uncouplers of oxidative phosphorylation and can be systemically toxic if absorbed through the skin.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of chloroformates. The solvent carrier (often DCM or THF) combined with the chloroformate can permeate thin nitrile in seconds.

Body AreaPrimary Protection Secondary / Contingency Scientific Rationale
Hands (Handling) Silver Shield / Laminate (EVOH) Double-gloved Nitrile (Change every 15 mins)Chloroformates and chlorinated solvents (DCM) permeate nitrile rapidly. Laminate provides >4hr breakthrough time.
Hands (Weighing) Double Nitrile (5 mil min) Immediate change upon splashDexterity is required for weighing. Double gloving creates a sacrificial layer. Do not use for reaction setup.
Respiratory Fume Hood (Certified) Full-face respirator with Acid Gas/Organic Vapor cartridgesHCl gas is a severe lachrymator. Engineering controls are mandatory; respirators are for emergency egress only.
Eyes/Face Chemical Goggles Face Shield (8-inch)Safety glasses are inadequate against vapors. A face shield prevents splash burns to the neck/chin.
Body Lab Coat (Cotton/Poly) Chemical Apron (Rubber/Neoprene)Synthetic fabrics can melt into skin if a reaction exotherms violently. Use natural fibers or fire-resistant lab coats.

Part 3: Operational Protocols

Preparation & Weighing
  • Environment: All operations must occur inside a certified chemical fume hood.

  • Moisture Control: Glassware must be flame-dried or oven-dried (

    
    ). Moisture triggers autocatalytic decomposition.
    
  • Weighing Strategy:

    • Tare a dry vial with a cap inside the hood.

    • Transfer the solid rapidly.

    • Cap immediately before moving to the balance (if balance is outside the hood).

    • Never leave the stock bottle open.

Reaction Setup
  • Solvent Choice: Use anhydrous DCM or THF.

  • Base Addition: Always add the organic base (e.g., Pyridine,

    
    ) slowly. The reaction with the chloroformate is exothermic.
    
  • Temperature: Maintain reaction at

    
     during addition to suppress decomposition.
    
Quenching (Critical Safety Step)
  • Do not add water directly to the neat solid.[1]

  • Protocol: Dilute the reaction mixture with the reaction solvent first.

  • Quench Agent: Use a mixture of Methanol + Pyridine (or dilute aqueous

    
     if the product is acid-stable).
    
  • Observation: Wait for gas evolution (

    
    ) to cease before transferring to a separatory funnel.
    

Part 4: Visualization of Workflows

Workflow 1: Safe Handling Logic

G Start Start Handling CheckPPE Check PPE: Laminate Gloves + Goggles Start->CheckPPE DryGlass Flame Dry Glassware (Remove Moisture) CheckPPE->DryGlass Weigh Weigh in Closed Vial DryGlass->Weigh React Reaction (0°C) Add Base Slowly Weigh->React Quench Quench: MeOH or Sat. NaHCO3 React->Quench Waste Dispose as Halogenated Waste Quench->Waste

Figure 1: Operational workflow ensuring moisture exclusion and safe quenching.

Workflow 2: Spill Response Decision Matrix

Spill Spill Spill Detected Size Assess Size Spill->Size Small Small (<5g) inside Hood Size->Small Large Large (>5g) or Outside Hood Size->Large ActionSmall Cover with weak base (Solid Na2CO3 or Calcium Carbonate) Small->ActionSmall ActionLarge Evacuate Lab Do NOT attempt cleanup Large->ActionLarge Cleanup Wait 15 mins Scoop into Haz Waste ActionSmall->Cleanup

Figure 2: Decision logic for spill containment. Note that large spills outside a hood require evacuation due to HCl generation.

Part 5: Disposal & Decontamination

Solid Waste: Any solid residue or contaminated paper towels must be placed in a dedicated solid waste container labeled "Toxic/Corrosive - Chloroformates."

Liquid Waste:

  • Quench the waste stream with dilute aqueous Sodium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) to ensure all active chloroformate is hydrolyzed to the phenol.
  • Adjust pH to 10–11 (ensures the phenol is in the salt form, which is less volatile).

  • Dispose of as Halogenated Organic Waste .

Glassware Cleaning: Rinse glassware with a dilute base solution (e.g., 5%


 in Methanol/Water) before removing it from the fume hood to the wash station. This neutralizes residual lachrymators.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12066, 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Acyl Chlorides and Chloroformates. Retrieved from [Link]

Sources

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